Sulfamethoxydiazine sodium
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
18179-67-4 |
|---|---|
Fórmula molecular |
C11H11N4NaO3S |
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
sodium;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)azanide |
InChI |
InChI=1S/C11H11N4O3S.Na/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;/h2-7H,12H2,1H3;/q-1;+1 |
Clave InChI |
LBCSHRNIIWKVRX-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH-].[Na+] |
SMILES canónico |
COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Otros números CAS |
18179-67-4 |
Sinónimos |
Sulfameter sodium salt |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sulfamethoxydiazine Sodium on Bacterial Folate Synthesis
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism by which sulfamethoxydiazine sodium, a representative sulfonamide antibiotic, inhibits bacterial growth. It delves into the critical role of the folate biosynthesis pathway in bacteria and elucidates how this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a discussion of resistance mechanisms and synergistic drug interactions.
Introduction: The Essential Role of Folate in Bacteria and the Rationale for Targeted Inhibition
Folate and its derivatives, such as tetrahydrofolate (THF), are indispensable cofactors in a multitude of metabolic processes crucial for bacterial survival and proliferation.[1][2] These molecules are vital for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][3] Unlike humans, who obtain folate from their diet, most bacteria cannot transport external folate across their cell walls and therefore rely on their own de novo synthesis pathway.[1][4][5] This fundamental difference presents an ideal target for selective antimicrobial therapy.[3][5]
Sulfamethoxydiazine is a sulfonamide antibiotic that effectively exploits this metabolic vulnerability.[6][7][8] By targeting an enzyme unique to the bacterial folate pathway, it achieves selective toxicity against bacteria with minimal impact on human cells.[2][3][9]
The Bacterial Folate Biosynthesis Pathway: A Step-by-Step Overview
The de novo synthesis of folate in bacteria is a multi-enzyme process that begins with guanosine triphosphate (GTP).[4][10] The pathway culminates in the production of dihydrofolate (DHF), which is then reduced to the biologically active tetrahydrofolate (THF).
A critical enzyme in this pathway is dihydropteroate synthase (DHPS).[5][11][12] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[11][13] This step is the specific target of sulfonamide antibiotics, including sulfamethoxydiazine.
Caption: Inhibition of bacterial folate synthesis by sulfamethoxydiazine.
Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
The antibacterial activity of sulfamethoxydiazine stems from its structural similarity to PABA, the natural substrate of DHPS.[2][14] This molecular mimicry allows sulfamethoxydiazine to act as a competitive inhibitor, binding to the active site of DHPS and preventing the binding of PABA.[2][3][9][14]
This competitive inhibition effectively blocks the synthesis of dihydropteroate, leading to a depletion of the downstream products, DHF and THF.[9][14] The resulting deficiency in essential folate cofactors halts bacterial DNA, RNA, and protein synthesis, ultimately leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[3][14]
Experimental Protocols for Assessing Sulfamethoxydiazine Activity
Dihydropteroate Synthase (DHPS) Activity Assay
To quantify the inhibitory effect of sulfamethoxydiazine on DHPS, a coupled enzymatic spectrophotometric assay can be employed.[15]
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[15]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (pH 7.6), MgCl2, p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and yeast inorganic pyrophosphatase.[16]
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures.[16] Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of bacterial DHPS.[16]
-
Coupling Enzyme and Cofactor: Add an excess of dihydrofolate reductase (DHFR) and NADPH to the reaction.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.[15]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the IC50 value (the concentration of sulfamethoxydiazine that inhibits 50% of DHPS activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] The broth microdilution method is a standard technique for determining the MIC of sulfamethoxydiazine.[19]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Step-by-Step Methodology:
-
Preparation of Sulfamethoxydiazine Dilutions: Prepare a series of two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[17]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).[17]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[17]
-
Result Interpretation: The MIC is the lowest concentration of sulfamethoxydiazine that completely inhibits visible bacterial growth (i.e., the first clear well).[17]
| Parameter | Description | Typical Units |
| IC₅₀ | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | µM or nM |
| MIC | The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. | µg/mL or mg/L |
Mechanisms of Bacterial Resistance to Sulfamethoxydiazine
The clinical efficacy of sulfonamides has been compromised by the emergence of bacterial resistance.[5][11] The primary mechanisms of resistance to sulfamethoxydiazine involve alterations in the target enzyme, DHPS.[5][14][20]
-
Mutations in the folP Gene: Point mutations in the chromosomal folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme's active site.[5][21] These changes can reduce the binding affinity of sulfamethoxydiazine for DHPS while maintaining a sufficient affinity for the natural substrate, PABA.[5][22]
-
Acquisition of Plasmid-Borne Resistance Genes (sul): Bacteria can acquire mobile genetic elements, such as plasmids, that carry alternative drug-resistant variants of the DHPS enzyme, encoded by genes like sul1 and sul2.[5][20][23] These acquired DHPS enzymes are inherently insensitive to sulfonamides but still effectively catalyze the synthesis of dihydropteroate.[5][22]
Synergistic Action with Trimethoprim: A Sequential Blockade
To enhance antibacterial efficacy and combat resistance, sulfamethoxydiazine is often used in combination with trimethoprim.[2][24] This combination exhibits a powerful synergistic effect because the two drugs inhibit sequential steps in the same metabolic pathway.[25][26]
-
Sulfamethoxydiazine: Inhibits dihydropteroate synthase (DHPS).
-
Trimethoprim: Inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step of converting dihydrofolate (DHF) to tetrahydrofolate (THF).[25][26]
By blocking two critical stages in the folate synthesis pathway, the combination of sulfamethoxydiazine and trimethoprim leads to a more profound depletion of THF, resulting in a bactericidal effect, whereas each drug alone is typically bacteriostatic.[25][27]
Conclusion
This compound remains a significant antimicrobial agent due to its well-defined and highly selective mechanism of action. By competitively inhibiting dihydropteroate synthase, it effectively disrupts the essential folate biosynthesis pathway in susceptible bacteria. Understanding the molecular basis of its action, the methodologies for its evaluation, the mechanisms of resistance, and its synergistic interactions with other drugs is crucial for its continued effective use and for the development of novel antimicrobial strategies targeting this vital metabolic pathway.
References
-
Dihydropteroate synthase inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]
-
Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. Available at: [Link]
-
Global Health: Antimicrobial Resistance: Folate Synthesis. (n.d.). PDB-101. Retrieved from [Link]
-
Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. (2018). PMC. Available at: [Link]
-
Capasso, C., & Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. IBBR Publications. Available at: [Link]
-
Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. (2015). NIH. Available at: [Link]
-
Summarized pathway of folic acid metabolism, including bacterial de novo synthesis, reduction and TS-mediated feedback loop. (n.d.). ResearchGate. Retrieved from [Link]
-
Bacterial folic acid biosynthesis pathway. (n.d.). gosset.ai. Retrieved from [Link]
-
A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2009). PubMed. Available at: [Link]
-
What are DHPS inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
-
What is the mechanism of Sulfamethazine sodium? (2024). Patsnap Synapse. Retrieved from [Link]
-
The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. (2000). PubMed. Available at: [Link]
-
What is the mechanism of Sulfadiazine sodium? (2024). Patsnap Synapse. Retrieved from [Link]
-
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. PubMed. Available at: [Link]
-
How bacteria resist the oldest class of synthetic antibiotics. (2023). Research Communities. Retrieved from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD. Retrieved from [Link]
-
Sulfonamide resistance: mechanisms and trends. (2000). Semantic Scholar. Retrieved from [Link]
-
Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. (2025). PubMed. Available at: [Link]
-
Enzyme Assay Protocol. (n.d.). San Diego State University. Retrieved from [Link]
-
Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (2014). PMC. Available at: [Link]
-
sulfametoxydiazine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
sulfametoxydiazine. (n.d.). IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. Retrieved from [Link]
-
Sulfameter. (n.d.). PubChem. Retrieved from [Link]
-
Sulfonamide resistance: Mechanisms and trends. (2000). ResearchGate. Retrieved from [Link]
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]
-
Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022). bioRxiv. Retrieved from [Link]
-
MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates. (n.d.). ResearchGate. Retrieved from [Link]
-
Synergistic effect of combinations of sulfamethoxazole, trimethoprim, and colistin against Pseudomonas maltophilia and Pseudomonas cepacia. (1974). PubMed. Available at: [Link]
-
Dihydropteroate synthase. (n.d.). M-CSA. Retrieved from [Link]
-
Trimethoprim and Sulfonamides Synergy; Pharmacology, Examples, Mechanism of action. (2025). YouTube. Retrieved from [Link]
-
Evaluation of Adverse Events Associated with the Sulfamethoxazole/Trimethoprim Combination Drug. (2023). MDPI. Available at: [Link]
-
Sulfamethoxazole/trimethoprim Interactions. (n.d.). Drugs.com. Retrieved from [Link]
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]
- 10. gosset.ai [gosset.ai]
- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. What is the mechanism of Sulfamethazine sodium? [synapse.patsnap.com]
- 15. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Sulfonamide resistance: mechanisms and trends. | Semantic Scholar [semanticscholar.org]
- 23. communities.springernature.com [communities.springernature.com]
- 24. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. youtube.com [youtube.com]
- 27. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of Sulfamethoxydiazine Sodium for Formulation Development
Introduction
Sulfamethoxydiazine sodium, the sodium salt of the long-acting sulfonamide antibiotic sulfameter, presents both opportunities and challenges in pharmaceutical formulation.[1] Its inherent water solubility makes it a candidate for various dosage forms, but a comprehensive understanding of its physicochemical properties is paramount for the development of stable, effective, and bioavailable drug products. This guide provides a detailed exploration of the critical physicochemical characteristics of this compound, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals. By delving into the causality behind experimental choices and emphasizing self-validating protocols, this document aims to serve as a vital resource for robust formulation design.
Chemical Identity and Structure
A foundational understanding of the molecule is the first step in any preformulation study.
-
Chemical Name: Sodium;[4-[(5-methoxypyrimidin-2-yl)sulfamoyl]phenyl]azanide[2]
-
CAS Number: 18179-67-4[2]
-
Molecular Formula: C₁₁H₁₁N₄NaO₃S[2]
-
Molecular Weight: 302.29 g/mol [2]
The structure, comprising a sulfonamide group, a pyrimidine ring with a methoxy substituent, and an amino group, dictates its physicochemical behavior, including its pKa and potential for hydrogen bonding.
Solubility and pH-Dependence: The Cornerstone of Formulation
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. For an ionizable compound like this compound, solubility is intrinsically linked to the pH of the medium.
pH-Solubility Profile: Rationale and Importance
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[3] To classify this compound and to predict its in vivo dissolution, determining its pH-solubility profile across the physiological pH range (typically 1.2 to 6.8) is a regulatory expectation and a scientific necessity.[4] The sodium salt form is expected to exhibit high solubility in aqueous media, but this can be significantly influenced by the pH, which affects the equilibrium between the ionized (salt) and non-ionized (free acid) forms.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a robust method for determining the pH-solubility profile, consistent with WHO and FDA guidelines.[4][5]
Objective: To determine the equilibrium solubility of this compound in buffers ranging from pH 1.2 to 6.8 at 37 ± 1 °C.
Materials:
-
This compound API
-
Buffer solutions (pH 1.2, 4.5, 6.8, and intermediate pH values as needed)
-
Shaking incubator or water bath
-
Centrifuge
-
Validated HPLC method for quantification
-
pH meter
Procedure:
-
Preparation of Buffer Solutions: Prepare buffers of desired pH values (e.g., HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[4]
-
Sample Preparation: Add an excess of this compound to flasks containing a known volume of each buffer solution. The excess is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Place the flasks in a shaking incubator set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium. The time to reach equilibrium should be established in preliminary studies.[4]
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot of the supernatant and centrifuge to remove any undissolved solids.
-
Quantification: Dilute the clear supernatant with a suitable solvent and analyze the concentration of sulfamethoxydiazine using a validated HPLC method.
-
pH Measurement: Measure the pH of the remaining suspension to confirm the final pH at equilibrium.
Data Presentation:
The results should be summarized in a table and plotted as solubility (mg/mL or µg/mL) versus pH.
| pH of Buffer | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 37 | Illustrative Data |
| 3.0 | 37 | Illustrative Data |
| 4.5 | 37 | Illustrative Data |
| 6.8 | 37 | Illustrative Data |
| 7.4 | 37 | Illustrative Data |
Note: The solubility of the parent compound, sulfamethoxydiazine (sulfameter), in PBS (pH 7.2) is reported to be 0.16 mg/mL.[1] The sodium salt is expected to have significantly higher aqueous solubility.
The Role of pKa
The pH-solubility profile is governed by the pKa of the ionizable groups in the molecule. Sulfonamides possess both a weakly acidic sulfonamide group and a weakly basic amino group.[6] The reported pKa for the acidic sulfonamide group of sulfamethoxydiazine is approximately 7.02.[4] This value is critical for predicting the pH at which the drug transitions from its more soluble ionized form to the less soluble non-ionized form.
Solid-State Characterization: Unveiling the Form
The solid-state properties of an API can profoundly impact its stability, manufacturability, and performance.
Polymorphism: The Risk of Multiple Personalities
Polymorphism is the ability of a compound to exist in more than one crystalline form.[7] Different polymorphs of the same drug can exhibit different physicochemical properties, including solubility, melting point, and stability.[8] For sulfonamides, polymorphism is a known phenomenon.[9] A thorough polymorph screen is essential during early development to identify the most stable form and to mitigate the risk of polymorphic transitions during manufacturing and storage.[10][11]
Objective: To identify and characterize different polymorphic forms of this compound.
Methodology: A comprehensive polymorph screen involves recrystallization from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate).[11]
Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): The definitive technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.[8][9]
-
Differential Scanning Calorimetry (DSC): Provides information on melting points, phase transitions, and enthalpies of fusion, which are unique for different polymorphs.[8]
-
Thermogravimetric Analysis (TGA): Used to identify solvates and hydrates by measuring weight loss upon heating.
-
Spectroscopy (FTIR, Raman): Can often distinguish between polymorphs based on differences in their vibrational spectra.
Logical Workflow for Polymorph Screening:
Caption: Workflow for Polymorph Screening and Characterization.
Thermal Behavior: Insights from DSC and TGA
Thermal analysis is indispensable for characterizing the solid-state properties of this compound.[12][13]
Objective: To determine the melting point, thermal stability, and presence of solvates/hydrates.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
DSC Procedure:
-
Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting point is observed as an endothermic peak.
TGA Procedure:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the weight loss as a function of temperature. Significant weight loss before the decomposition temperature may indicate the presence of water or solvent.
Illustrative Thermal Data for a Related Compound (Sulfathiazole Sodium):
-
A DSC thermogram may show a sharp endotherm corresponding to the melting point.[14]
-
TGA may reveal mass loss associated with dehydration.[14]
Hygroscopicity: Interaction with Moisture
The tendency of a substance to take up moisture from the atmosphere is known as hygroscopicity.[15] This is a critical parameter as moisture can affect the physical and chemical stability of the API and the final dosage form. Dynamic Vapor Sorption (DVS) is the gold-standard technique for assessing hygroscopicity.[16][17]
Objective: To determine the moisture sorption/desorption isotherm and classify the hygroscopicity of this compound.
Instrumentation: Dynamic Vapor Sorption Analyzer
Procedure:
-
Place a known mass of the sample in the DVS instrument.
-
Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a constant weight is achieved.
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and measure the weight change at each step until equilibrium is reached.
-
Subsequently, decrease the RH in a stepwise manner back to 0% RH to obtain the desorption isotherm.
-
Plot the percentage change in mass against the relative humidity.
Data Interpretation: The shape of the isotherm provides information about the mechanism of water uptake (adsorption, absorption, hydration). The total moisture uptake at a specific RH (e.g., 80% RH) is used to classify the material's hygroscopicity according to pharmacopeial standards.[15]
Hygroscopicity Classification (European Pharmacopoeia):
| Classification | Mass Increase (at 25°C and 80% RH) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Stability: Ensuring Product Quality and Shelf-life
A comprehensive understanding of the degradation pathways of this compound is essential for developing a stable formulation and for establishing appropriate storage conditions. Stability-indicating analytical methods are required to separate and quantify the API from its degradation products.
Forced Degradation Studies: Probing for Weaknesses
Forced degradation (stress testing) involves subjecting the API to harsh conditions to accelerate its decomposition.[18][19] This helps in identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Dry heat at 80°C
-
Photodegradation: Exposure to light (ICH Q1B guidelines)
Procedure:
-
Prepare solutions or suspensions of this compound in the respective stress media. For thermal degradation, the solid API is used.
-
Expose the samples to the stress conditions for a defined period.
-
At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method.
Logical Workflow for Forced Degradation and Method Development:
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products, process impurities, and excipients.[3][20] The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[20]
Drug-Excipient Compatibility: The Art of Formulation
Excipients are essential components of most dosage forms, but they can also interact with the API, leading to instability.[21] Drug-excipient compatibility studies are therefore a critical preformulation activity.[22]
Rationale and Approach
The goal is to identify any physical or chemical incompatibilities between this compound and commonly used excipients (e.g., diluents, binders, lubricants, disintegrants). A common approach involves analyzing binary mixtures of the drug and each excipient under accelerated storage conditions.[10]
Experimental Protocol: DSC Screening for Incompatibility
DSC is a rapid and effective tool for screening potential incompatibilities.[23][24]
Objective: To screen for potential interactions between this compound and selected excipients.
Materials:
-
This compound API
-
Excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium)
Procedure:
-
Prepare 1:1 (w/w) physical mixtures of this compound with each excipient.
-
Run DSC scans of the pure API, each pure excipient, and the binary mixtures.
-
Compare the thermogram of the mixture with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or significant shifts in melting points can indicate an interaction.[23]
Data Presentation:
| Sample | Onset of Melting (°C) | Peak of Melting (°C) | Observations |
| This compound | Illustrative Data | Illustrative Data | - |
| Lactose | Illustrative Data | Illustrative Data | - |
| Mixture (1:1) | Illustrative Data | Illustrative Data | e.g., Shift in melting peak |
| Magnesium Stearate | Illustrative Data | Illustrative Data | - |
| Mixture (1:1) | Illustrative Data | Illustrative Data | e.g., No significant change |
Salt Disproportionation: A Potential Pitfall
Salt disproportionation is the conversion of a salt form of a drug into its less soluble free acid or base.[5][25] For this compound, this would involve conversion to the less soluble sulfamethoxydiazine free acid. This can be triggered by factors such as moisture and the microenvironmental pH created by certain excipients.[2][5]
Mitigation Strategies:
-
Excipient Selection: Avoid highly alkaline excipients that can raise the microenvironmental pH.[5]
-
Moisture Control: Control moisture levels during manufacturing and storage. Dry granulation processes may be preferred over wet granulation.[5]
-
Packaging: Use packaging with good moisture barrier properties.[5]
Conclusion
A thorough and systematic evaluation of the physicochemical properties of this compound is not merely a data-gathering exercise; it is a fundamental prerequisite for rational and successful formulation development. By understanding its solubility behavior, solid-state characteristics, stability profile, and potential interactions, formulation scientists can navigate the complexities of drug product design with confidence. The experimental protocols and logical workflows presented in this guide provide a robust framework for this critical endeavor, ultimately contributing to the development of safe, effective, and stable medicines.
References
-
World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937. 2006. [Link]
-
Ghanem MM, Abu-Lafi SA. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica. 2013; 81(1):167-182. [Link]
-
Narang AS, Desai D, Badawy S. Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech. 2014; 15(6):1498-1509. [Link]
-
Crystal Formulation Services. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]
-
Şanli N, Şanli S, Özkan G, Denizli A. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society. 2007; 18(7):1369-1377. [Link]
-
AHP PLASTIK MAKINA. Using DSC for Drug-Excipient Compatibility Check. 2010. [Link]
-
Wesolowski M, Rojek B. A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. Journal of Thermal Analysis and Calorimetry. 2013; 113(1):231-241. [Link]
-
NIST X-Ray Photoelectron Spectroscopy Database. PharmakoZ 205, 291-301. [Link]
-
Ghanem MM, Abu-Lafi SA. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica. 2012; 81(1):167-182. [Link]
-
SK pharmteco. Dynamic Vapor Sorption. [Link]
-
Semantic Scholar. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. [Link]
-
Qiu T, Chen J, Zhang J, et al. Quantification of polymorphic impurity in an enantiotropic polymorph system using differential scanning calorimetry, X-ray powder diffraction and Raman spectroscopy. International journal of pharmaceutics. 2011; 415(1-2):104-111. [Link]
-
The Solubility Company. Mitigating Salt Disproportionation Risks. [Link]
-
Sule S, Kaza R. Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. 2023; 35(10): 49-60. [Link]
-
ResearchGate. DSC a and TGA b thermograms of spray-dried STNA in OCM from... [Link]
-
Surface Measurement Systems. DVS Application Note 13: Moisture Sorption of Hydrophobic Pharmaceutical Substances. [Link]
-
Nasser MN, et al. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. 2016; 7:107-140. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ProUmid. Basics of Dynamic Vapor Sorption Analysis. [Link]
-
PubChem. This compound. [Link]
-
Yang SS, Guillory JK. Polymorphism in sulfonamides. Journal of pharmaceutical sciences. 1972; 61(1):26-40. [Link]
-
TA Instruments. Dynamic Vapor Sorption Sampling Considerations. [Link]
-
TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
-
Xu W, Taylor LS, Byrn SR. Crystalline Solid Dispersion-A Strategy to Slowdown Salt Disproportionation in Solid State Formulations During Storage and Wet Granulation. International journal of pharmaceutics. 2017; 517(1-2):1-10. [Link]
-
Thakral NK, Thakral S. Salt disproportionation: A material science perspective. International journal of pharmaceutics. 2017; 520(1-2):189-203. [Link]
-
ResearchGate. (PDF) Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
-
Weng J, Li Y, Wang J. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics. 2023; 15(6):1615. [Link]
-
AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. 2023. [Link]
-
Wang S, et al. Stability of pharmaceutical salts in solid oral dosage forms. Journal of Drug Delivery Science and Technology. 2018; 47: 406-417. [Link]
-
Lee EH. A Practical Guide to Pharmaceutical Polymorph Screening & Selection. Asian Journal of Pharmaceutical Sciences. 2014; 9(4): 163-175. [Link]
-
Crystal Pharmatech. Applications of Dynamic Moisture Adsorption in Crystal Research. [Link]
-
AZoM. Dynamic Vapor Sorption: Exploring Moisture Sorption Characteristics in Pharmaceutical Materials. 2023. [Link]
-
PubMed. Study of stability of sulfadiazine sodium injection. I. Determination of solubility of sulfadiazine sodium as a function of pH in several parenteral solvent systems. [Link]
-
Pharmaceutical Technology. Polymorph screening in pharmaceutical development. 2010. [Link]
-
Gupta A, et al. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemistry. 2019; 31(10): 2223-2234. [Link]
-
Yang SS, Guillory JK. Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences. 1972; 61(1): 26-40. [Link]
-
Chen X, et al. Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. 2010; 11(3): 1343-1351. [Link]
-
Gupta A, et al. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemistry. 2019; 31(10): 2223-2234. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. who.int [who.int]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. researchgate.net [researchgate.net]
- 7. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of polymorphic impurity in an enantiotropic polymorph system using differential scanning calorimetry, X-ray powder diffraction and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rigaku.com [resources.rigaku.com]
- 10. researchgate.net [researchgate.net]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 13. drhothas.com [drhothas.com]
- 14. Crystalline solid dispersion-a strategy to slowdown salt disproportionation in solid state formulations during storage and wet granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. skpharmteco.com [skpharmteco.com]
- 17. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]
- 18. Identification of polymorphs of sulfamethoxydiazine by optical and morphological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. particletechlabs.com [particletechlabs.com]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. researchgate.net [researchgate.net]
- 23. Using DSC for Drug-Excipient Compatibility Check - AHP PLASTIK MAKINA [ahp-makina.com]
- 24. researchgate.net [researchgate.net]
- 25. Salt disproportionation: A material science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Sulfamethoxydiazine Sodium in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of sulfamethoxydiazine sodium, a long-acting sulfonamide antibiotic. A critical parameter in drug development, solubility dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a pharmaceutical agent. This document delves into the aqueous and organic solubility of this compound, offering both qualitative and quantitative insights. We will explore the theoretical underpinnings of its solubility behavior, present meticulously curated solubility data, and provide detailed, field-proven experimental protocols for its determination. This guide is intended to be an essential resource for researchers and formulation scientists, enabling them to make informed decisions in the development of robust and effective drug delivery systems for this compound.
Introduction: Understanding this compound
Sulfamethoxydiazine, also known as sulfameter, is a sulfonamide antibacterial agent. Its sodium salt, this compound (CAS RN: 18179-67-4), is often utilized to enhance aqueous solubility for pharmaceutical applications.[1][2][3] The molecular structure, characterized by a sulfonamide group, a pyrimidine ring, and an amino group, dictates its physicochemical properties, including its solubility in various solvent systems. A thorough understanding of these properties is paramount for the rational design of dosage forms, from oral tablets to parenteral solutions.
Molecular Structure and Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₁N₄NaO₃S[3]
-
Molecular Weight: 302.29 g/mol [3]
-
Appearance: White or almost white crystalline powder.
-
pKa: The pKa of the sulfonamide group is a critical determinant of its pH-dependent solubility. For sulfamethoxydiazine, the pKa is approximately 7.02.[4] This indicates that in aqueous solutions, the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms is highly sensitive to pH changes around neutrality.
The Physicochemical Basis of Solubility
The solubility of a drug substance like this compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental framework for understanding these interactions.
Key Factors Influencing Solubility:
-
Polarity: this compound is a polar molecule due to the presence of the sodium salt, the sulfonamide group, and the nitrogen and oxygen atoms in its structure. Therefore, it is expected to be more soluble in polar solvents.
-
Hydrogen Bonding: The amino and sulfonamide groups can act as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water and alcohols.
-
pH of the Medium: As an ionizable compound, the aqueous solubility of this compound is significantly influenced by the pH of the solution.[5] At a pH below its pKa, the less soluble, non-ionized form of the parent compound, sulfamethoxydiazine, will predominate. Conversely, at a pH above the pKa, the more soluble ionized (anionic) form will be the major species.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. However, the magnitude of this effect can vary depending on the solute and solvent.
Aqueous Solubility Profile
The aqueous solubility of this compound is a critical parameter for the development of oral and parenteral dosage forms.
pH-Dependent Solubility
The solubility of sulfonamides, including sulfamethoxydiazine, is markedly dependent on the pH of the aqueous medium.[6] Generally, sulfonamides exhibit a U-shaped pH-solubility profile, with minimum solubility near their isoelectric point and increased solubility in both acidic and alkaline conditions. For sulfamethoxydiazine, with a pKa of approximately 7.02, the solubility is expected to increase significantly as the pH moves away from this value.[4] The sodium salt form enhances solubility in neutral to acidic pH compared to the free acid form.
Below is a logical diagram illustrating the relationship between pH, pKa, and the ionization state of sulfamethoxydiazine, which in turn governs its aqueous solubility.
Caption: Figure 1. Influence of pH on the ionization and solubility of Sulfamethoxydiazine.
Organic Solvent Solubility
The solubility of this compound in organic solvents is a key consideration for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous or co-solvent systems.
Solubility in Common Organic Solvents
Table 1: Qualitative and Estimated Quantitative Solubility of Sulfamethoxydiazine and its Sodium Salt in Various Solvents
| Solvent | Solvent Type | Expected Solubility of this compound | Estimated Quantitative Solubility (mg/mL) | Rationale & References |
| Water | Protic, Polar | Soluble | >33 (as sodium sulfadiazine) | The sodium salt form significantly increases aqueous solubility.[7] |
| Methanol | Protic, Polar | Soluble | Moderately Soluble | The polarity and hydrogen bonding capacity of methanol facilitate dissolution.[8] |
| Ethanol | Protic, Polar | Sparingly Soluble | Low | For the related sodium sulfadiazine, solubility is lower in ethanol than in water.[7] Sulfamethazine has a reported solubility of ~0.3 mg/mL.[9] |
| Isopropyl Alcohol | Protic, Polar | Sparingly to Slightly Soluble | Low | Similar to ethanol, but the bulkier alkyl group may further reduce solubility. |
| Acetone | Aprotic, Polar | Slightly Soluble | Low | Acetone is a polar aprotic solvent; sulfamethazine is soluble in acetone.[10] |
| Acetonitrile | Aprotic, Polar | Slightly Soluble | Low | Acetonitrile is a polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | High (~55 for Sulfamethazine Sodium) | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds.[11] |
| Propylene Glycol | Protic, Polar | Soluble | Moderately Soluble | Propylene glycol is a common co-solvent in pharmaceutical formulations and is expected to solubilize this compound. |
Note: The estimated quantitative solubility values are based on data for closely related compounds (sulfamethazine, sodium sulfadiazine) and general principles of solubility. Experimental verification is highly recommended.
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility is crucial for any drug development program. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.
The Equilibrium Shake-Flask Method
This method involves equilibrating an excess amount of the solid drug in the solvent of interest until the solution is saturated. The concentration of the dissolved drug in the supernatant is then determined using a suitable analytical technique.
Caption: Figure 2. Experimental workflow for the Shake-Flask Solubility Method.
Step-by-Step Protocol
-
Preparation:
-
Prepare a series of vials for each solvent to be tested.
-
Accurately weigh an excess amount of this compound into each vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
-
Equilibration:
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to pellet the excess solid.
-
Carefully filter the supernatant through a chemically compatible filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Sample Analysis:
-
Accurately dilute an aliquot of the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Analytical Quantification
UV-Vis spectrophotometry is a simple and rapid method for the quantification of sulfonamides.[12][13]
-
Principle: this compound exhibits absorbance in the UV region due to its aromatic and heterocyclic rings. The absorbance is directly proportional to the concentration according to the Beer-Lambert law.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent. This is typically in the range of 260-280 nm.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration from the calibration curve.
-
HPLC offers higher selectivity and sensitivity compared to UV-Vis spectrophotometry, making it the preferred method for complex matrices or when high accuracy is required.[14][15]
-
Principle: The sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
-
Typical HPLC Conditions for Sulfonamide Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can be adjusted to optimize peak shape and retention.[14]
-
Detection: UV detector set at the λmax of this compound (e.g., 254 nm or 272 nm).[14]
-
Quantification: A calibration curve is generated by injecting standard solutions of known concentrations and plotting peak area versus concentration.
-
Thermodynamic Considerations of Dissolution
The dissolution process can be described by thermodynamic parameters such as the Gibbs free energy of solution (ΔG_sol), enthalpy of solution (ΔH_sol), and entropy of solution (ΔS_sol). These parameters provide insights into the spontaneity and the driving forces of the dissolution process.
For sodium sulfadiazine in ethanol-water mixtures, studies have shown that the dissolution process is endothermic, with the enthalpy of solution being the main contributor to the Gibbs energy of solution in water-rich mixtures.[7][16] This suggests that the process is driven by the increase in entropy upon dissolution.
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the solubility of this compound in both aqueous and organic solvents. The critical role of pH in governing its aqueous solubility has been highlighted, and a practical framework for its experimental determination has been presented. While specific quantitative data for a broad range of organic solvents remains an area for further investigation, the information compiled herein provides a solid foundation for formulation scientists and researchers.
Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound in a wider array of pharmaceutically relevant solvents at various temperatures. Such data will be invaluable for the development of advanced drug delivery systems and for refining in silico solubility prediction models.
References
- Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone. (1989). Canadian Journal of Chemistry, 67(9), 1599-1604.
- Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. (2018). International Journal Of Pharma Research and Health Sciences, 6(2), 2447-2450.
- Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
- Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 123-130.
- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., & Beer, B. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 70(11), 1260–1264.
- Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(12), 2467-2473.
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved from [Link]
- Delgado, D. R., & Martínez, F. (2010). Thermodynamic study of the solubility of sodium sulfadiazine in some ethanol+ water cosolvent mixtures. Vitae, 17(2), 191-198.
- Ghanem, M. M., & Abu-Lafi, S. A. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia pharmaceutica, 81(1), 167–182.
-
Delgado, D. R., & Martínez, F. (2010). Thermodynamic study of the solubility of sodium sulfadiazine in some ethanol+ water cosolvent mixtures. Semantic Scholar. Retrieved from [Link]
- Şanli, N., Şanli, S., Özkan, G., & Denizli, A. (2007). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 18(7), 1369-1377.
-
The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfamethazine | SIELC Technologies. (n.d.). Retrieved January 13, 2026, from [Link]
-
pK Values Reported of Sulfonamides in Water. (n.d.). ResearchGate. Retrieved from [Link]
-
Delgado, D. R., & Martínez, F. (2010). Thermodynamic study of the solubility of sodium sulfadiazine in some ethanol+ water cosolvent mixtures. ResearchGate. Retrieved from [Link]
-
Ghanem, M. M., & Abu-Lafi, S. A. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC. Retrieved from [Link]
-
PharmakoZ 205, 291-301. (6) Higuchi, T. Lach, J. L. J. Amer. Pharm. Assoa., Bai. Ed. 1954, 20, 830-5. Pharm. Pharmaa. (n.d.). NIST. Retrieved from [Link]
- Ortiz, C. P., Cárdenas-Torres, R. E., Herrera-Herrera, M., & Delgado, D. R. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Molecules (Basel, Switzerland), 26(24), 7578.
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC. Retrieved from [Link]
-
Bacteriological Analytical Manual Chapter 20B: Rapid HPLC Determination of Sulfamethazine in Milk. (2001). FDA. Retrieved from [Link]
-
Molar dissolution enthalpies of some sodium sulfonamides in water and normal saline solution at several temperatures. (2016). ResearchGate. Retrieved from [Link]
- Ortiz, C. P., Cárdenas-Torres, R. E., Herrera-Herrera, M., & Delgado, D. R. (2021). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 26(24), 7578.
-
Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. (2024). ResearchGate. Retrieved from [Link]
- Delgado, D. R., & Martínez, F. (2021). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. Molecules, 26(6), 1774.
-
Delgado, D. R., & Martínez, F. (2021). Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. ResearchGate. Retrieved from [Link]
-
Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Sulfametoxydiazine - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
sulfametoxydiazine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 13, 2026, from [Link]
-
This compound | C11H11N4NaO3S | CID 14818686 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
- 1. Sulfametoxydiazine - Wikipedia [en.wikipedia.org]
- 2. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | C11H11N4NaO3S | CID 14818686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.co [scielo.org.co]
- 8. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sulfamethazine sodium | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 12. pharmahealthsciences.net [pharmahealthsciences.net]
- 13. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Sulfamethoxydiazine Sodium
Prepared by a Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Section 1: The Critical Imperative of Solid-Form Characterization in Drug Development
Sulfamethoxydiazine sodium, the salt form of the long-acting sulfonamide antibiotic sulfameter, is a prime example of an Active Pharmaceutical Ingredient (API) where solid-state properties can dictate therapeutic efficacy. The arrangement of molecules in a crystal lattice—a property known as polymorphism—is not merely an academic curiosity; it is a critical quality attribute that profoundly influences a drug's bioavailability, stability, and manufacturability.
Different polymorphic forms of the same API can exhibit distinct solubilities, dissolution rates, and melting points. For instance, a metastable form might offer enhanced solubility, leading to better absorption, but could spontaneously convert to a more stable, less soluble form during storage, compromising the product's shelf life and therapeutic consistency. The unexpected appearance of a more stable polymorph of the HIV drug Ritonavir famously led to a market withdrawal, underscoring the immense financial and clinical risks of inadequate solid-form screening.
This guide provides the foundational principles and actionable protocols for a comprehensive investigation into the solid-state landscape of this compound, ensuring a robust and well-characterized drug candidate proceeds through development.
Section 2: The Polymorphic Landscape: A Methodological Approach to Discovery
The objective of a polymorph screen is to subject the API to a wide array of crystallization conditions to explore the full spectrum of its potential solid forms, including polymorphs, solvates (hydrates), and amorphous states. A successful screen is not a random walk but a systematic exploration of the thermodynamic and kinetic factors governing crystallization.
Experimental Workflow for Polymorph Discovery
The overall strategy involves generating a diverse library of solid samples and then systematically analyzing them to identify unique crystalline forms.
Caption: High-level workflow for polymorph screening and selection.
Protocol for Crystallization Screening
Causality: The choice of solvent and crystallization method directly manipulates the kinetics and thermodynamics of nucleation and crystal growth. Solvents with different polarities and hydrogen bonding capabilities can stabilize different molecular conformations or packing arrangements, leading to the formation of distinct polymorphs or solvates. Varying the rate of supersaturation (e.g., fast vs. slow cooling) determines whether the system has enough time to reach its most stable thermodynamic state or gets kinetically trapped in a metastable form.
Step-by-Step Methodology:
-
Solvent Selection: Prepare saturated solutions of this compound in a diverse range of at least 15-20 solvents. The selection should span various chemical classes and polarities (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane).
-
Slow Evaporation: Aliquot the saturated solutions into open vials. Cover them with perforated foil to allow for slow solvent evaporation at ambient temperature and a second elevated temperature (e.g., 40 °C).
-
Cooling Crystallization: Heat the saturated solutions until the solid fully dissolves. Then, subject them to controlled cooling ramps: a slow cool (e.g., 0.1 °C/min) and a rapid "crash" cool by placing the vials in an ice bath.
-
Anti-Solvent Addition: Use a good solvent (e.g., water or methanol) to dissolve the compound. Slowly add a miscible anti-solvent (e.g., acetonitrile or heptane) in which the compound is poorly soluble until precipitation occurs.
-
Slurry Conversion (Thermodynamic Equilibration): Add an excess of the starting material to a selection of solvents to create slurries. Agitate these slurries at different temperatures (e.g., ambient and 50 °C) for an extended period (7-14 days). This method is crucial for identifying the most thermodynamically stable form under those conditions, as metastable forms will convert over time.
-
Stress Methods: Subject the initial solid form to mechanical stress (grinding) and thermal stress (heating near the melting point) to induce potential phase transitions.
Section 3: Primary Characterization: The Power of Orthogonal Techniques
No single technique can tell the whole story. A combination of analytical methods is required for unambiguous characterization.
Powder X-ray Diffraction (PXRD)
Expertise & Experience: PXRD is the definitive tool for identifying and differentiating crystalline phases. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern, acting as its "fingerprint." It is the first and most crucial analytical step for any solid sample generated from the screening process.
Protocol:
-
Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline sample to ensure random orientation of the crystallites.
-
Data Acquisition: Mount the sample on a zero-background holder. Collect the diffraction pattern typically over a 2θ range of 2° to 40° using a standard copper X-ray source (Cu Kα radiation).
-
Data Analysis: Compare the resulting diffractograms. Different peak positions (in degrees 2θ) indicate different crystal forms. The absence of sharp peaks suggests an amorphous solid.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Trustworthiness: Thermal methods provide a self-validating system for understanding the energetic relationships and solvent/water content of different forms. TGA measures mass loss upon heating, clearly identifying desolvation or dehydration events. DSC measures the heat flow associated with thermal events, such as melting, crystallization, and solid-solid transitions.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. For TGA, a similar amount is placed in a ceramic or platinum pan.
-
DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. Observe for endothermic events (melting, desolvation) and exothermic events (crystallization). The melting point is a key characteristic of a specific polymorph.
-
TGA Analysis: Heat the sample at a similar rate (e.g., 10 °C/min). A step-wise mass loss indicates the presence of solvent or water. The stoichiometry of hydrates or solvates can be calculated from the percentage mass loss.
Logical Framework for Form Classification:
Spectroscopic Characterization of Sulfamethoxydiazine Sodium: A Multi-modal Approach to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfamethoxydiazine, a long-acting sulfonamide antibiotic, is a critical compound in both human and veterinary medicine.[1] Its sodium salt, sulfamethoxydiazine sodium, enhances its solubility and is the form often used in pharmaceutical formulations.[2] Rigorous structural confirmation and purity assessment are paramount in drug development and quality control. This guide provides an in-depth exploration of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive characterization of this compound. We delve into the theoretical underpinnings, provide field-proven experimental protocols, and interpret the resulting spectral data, offering a holistic framework for its analysis.
Molecular Structure and Spectroscopic Implications
Understanding the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule comprises several key functional groups that give rise to characteristic spectral signatures.
-
Primary Aromatic Amine (Aniline moiety): This group is a primary chromophore for UV-Vis spectroscopy and has distinct N-H stretching vibrations in the IR spectrum. Its protons and carbons produce characteristic signals in NMR spectra.
-
Sulfonamide Group (-SO₂-NH-): The S=O bonds produce very strong, characteristic stretching bands in the IR spectrum. The adjacent NH group's properties are influenced by the pyrimidine ring.
-
Substituted Pyrimidine Ring: This heterocyclic system contributes to the UV-Vis absorption and presents a unique set of proton and carbon signals in NMR spectra.
-
Methoxy Group (-OCH₃): This group provides a sharp, singlet proton signal in the ¹H NMR spectrum and a distinct carbon signal in the ¹³C NMR spectrum. Its C-O bond is also IR-active.
The sodium salt form implies that the most acidic proton, typically on the sulfonamide nitrogen or the aniline nitrogen, has been replaced by a sodium ion. In solution, particularly in protic solvents, the molecule exists in equilibrium, and its ionization state is pH-dependent. This is especially critical for UV-Vis spectroscopy.[3][4]
Caption: Chemical structure of Sulfamethoxydiazine.[5][6]
UV-Visible Spectrophotometry
2.1. Theoretical Basis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Absorption is caused by electronic transitions from a ground state to an excited state. In this compound, the key chromophores are the aniline ring and the methoxypyrimidine ring. These aromatic systems contain π-electrons that can be excited by UV radiation, typically resulting in strong absorption bands. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent and, critically, by the pH of the solution, which alters the ionization state of the amino and sulfonamide groups.[3] For many sulfonamides, λmax values are typically observed in the 250-280 nm range.[7][8]
2.2. Expected Spectrum
Based on closely related sulfonamides, this compound in a neutral or slightly acidic aqueous/methanolic solution is expected to exhibit a primary absorption maximum (λmax) between 260 nm and 275 nm .[3][7] A secondary, lower-wavelength band may also be observed below 230 nm. It is crucial to specify the pH and solvent when reporting a λmax value, as shifts are expected upon protonation or deprotonation of the molecule.[4]
2.3. Experimental Protocol
Caption: Workflow for FT-IR analysis using the KBr pellet method.
-
Sample Preparation: The potassium bromide (KBr) pellet method is most common for solid samples.
-
Thoroughly mix ~1 mg of this compound with ~100 mg of dry, IR-grade KBr powder in an agate mortar.
-
Transfer the mixture to a pellet die and press under high pressure (8-10 tons) to form a transparent or translucent disc.
-
-
Instrumentation: Use a calibrated Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Collection: Run a background scan with the empty sample compartment to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1. Theoretical Basis
NMR spectroscopy is the most powerful technique for elucidating the complete molecular structure. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies. The exact frequency (chemical shift, δ) depends on the local electronic environment of each nucleus, providing detailed information about its connectivity. [9][10] 4.2. ¹H NMR Spectrum & Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Causality & Insights |
| ~ 8.4 - 8.2 | Singlet | 2H | Pyrimidine C-H | The two protons on the pyrimidine ring are in a unique electronic environment. Depending on the exact structure, they might appear as two separate singlets. |
| ~ 7.7 - 7.5 | Doublet | 2H | Aromatic C-H (ortho to -SO₂) | These protons are deshielded by the electron-withdrawing sulfonamide group, shifting them downfield. They appear as a doublet due to coupling with the protons ortho to the -NH₂ group. |
| ~ 6.7 - 6.5 | Doublet | 2H | Aromatic C-H (ortho to -NH₂) | These protons are shielded by the electron-donating amine group, shifting them upfield. They appear as a doublet due to coupling with the protons ortho to the -SO₂ group. |
| ~ 5.8 - 5.5 | Broad Singlet | 2H | Aniline -NH₂ | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad and does not couple with adjacent aromatic protons. |
| ~ 3.8 | Singlet | 3H | Methoxy -OCH₃ | The three equivalent protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to couple with. |
| Variable | Broad Singlet | 1H | Sulfonamide -NH- | The sulfonamide proton is acidic and its signal can be very broad and may exchange with trace water in the solvent. Its presence confirms the neutral form. In the sodium salt, this signal would be absent. |
4.3. ¹³C NMR Spectrum & Interpretation
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Expected Chemical Shift (δ, ppm) | Carbon Assignment | Causality & Insights |
| ~ 170 | C-OCH₃ (Pyrimidine) | The carbon attached to the electron-withdrawing methoxy group is significantly deshielded. |
| ~ 160 | C-NH (Pyrimidine) | The carbon atom of the pyrimidine ring attached to the sulfonamide nitrogen. |
| ~ 155 | C-NH₂ (Aromatic) | The aromatic carbon attached to the electron-donating amine group. |
| ~ 150 | C-H (Pyrimidine) | The two C-H carbons of the pyrimidine ring. |
| ~ 130 | C-H (Aromatic, ortho to -SO₂) | Aromatic carbons ortho to the sulfonamide group. |
| ~ 125 | C-SO₂ (Aromatic) | The quaternary aromatic carbon attached to the sulfonamide group. |
| ~ 115 | C-H (Aromatic, ortho to -NH₂) | Aromatic carbons ortho to the amine group, shielded by its electron-donating effect. |
| ~ 56 | -OCH₃ | The carbon of the methoxy group, located in the typical upfield region for sp³ carbons attached to an oxygen. |
4.4. Experimental Protocol
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm). [11]2. Instrumentation: Use a high-resolution FT-NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
The instrument is "locked" to the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
A standard one-pulse ¹H experiment is run.
-
A proton-decoupled ¹³C experiment is run, which requires a longer acquisition time.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced, and the ¹H signals are integrated.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process where each technique provides complementary and confirmatory information. UV-Vis spectroscopy confirms the presence of the aromatic chromophores and is invaluable for quantitative analysis. FT-IR spectroscopy provides a rapid and definitive fingerprint of the molecule's functional groups, especially the critical sulfonamide moiety. Finally, ¹H and ¹³C NMR spectroscopy offers an unparalleled, detailed map of the molecular skeleton, enabling unambiguous structural confirmation. Together, these three techniques form a robust analytical triad for the identity, purity, and quality assessment of this compound in research and pharmaceutical development.
References
- Hassan, S. S. M., Elnemma, E. M., & Mohamed, A. A.-K. (1989). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Analytical Letters, 22(5), 1145-1157.
- Maris, M. A., & Evangelisti, L. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(19), 6649.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14818686, this compound. Retrieved from [Link]
- Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342.
-
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5326, Sulfameter. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:18179-67-4. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfamethazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfametoxydiazine. Retrieved from [Link]
- Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443.
- Al-Enizi, A. A., El-Subeyhi, A. F., El-Gendy, A. S., & Al-Talhah, T. A. (2014). Spectrophotometric Determination of Sulfamethoxazole and Sulfadiazine in Pure and Pharmaceuticals Preparation. International Journal of Pharmaceutical and Clinical Research, 6(4), 311-316.
- Braschi, I., Blasioli, S., Gessa, C. E., & Martucci, A. (2012). Infrared spectra of sulfathiazole (ST), sulfapyridine (SP), sulfamerazine (SMZ), sulfadimethoxine (SDM), and sulfadoxine (SDX) in CH2Cl2 (blue line) and.
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.
- Ghasemi, J., & Riahi, S. (2008). UV-vis spectra of sulfamonomethoxine and sulfadiazine...
- El-Sattar, M. I. A., El-Abass, S. A., & Ahmed, M. A. (2011). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1184-1191.
- Al-Haidari, S. A. M., & Al-Imarah, F. J. M. (2013). Direct Determination of Sulfacetamide Sodium by Derivative UV Spectrophotometry. Journal of Al-Nahrain University, 16(1), 101-109.
- Chang, C. J., & Lee, C. K. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 64(9), 1549-1552.
-
ResearchGate. (n.d.). Characteristic bands of the IR Spectra of sulfadiazine. Retrieved from [Link]
- Sixt, T., Golz, C., Stierstorfer, J., & Karaghiosoff, K. (2019). Nuclear Magnetic Resonance and Electron Paramagnetic Resonance Spectroscopic Characterization of S4N4 and (SN)x Dissolved in [EMIm][OAc]. Molecules, 24(16), 2991.
- Raza, A., Ansari, T. M., & Rehman, A. (2013). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of the Chinese Chemical Society, 60(5), 551-558.
- Martens, J., Berden, G., & Oomens, J. (2013). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy.
Sources
- 1. Sulfametoxydiazine - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H11N4NaO3S | CID 14818686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectrum of Sulfamethazine | SIELC Technologies [sielc.com]
- 8. [PDF] Direct Determination of Sulfacetamide Sodium by Derivative UV Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 9. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal stability and degradation profile of sulfamethoxydiazine sodium
An In-Depth Technical Guide: Thermal Stability and Degradation Profile of Sulfamethoxydiazine Sodium
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of this compound, a long-acting sulfonamide antibacterial agent. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, thermal decomposition kinetics, and degradation pathways of the molecule. We present a suite of analytical methodologies, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC), complete with detailed, field-proven protocols. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to stability testing. Through structured data presentation and visual workflows, this document serves as an essential resource for understanding and predicting the stability of this compound in pharmaceutical development and manufacturing.
Introduction to this compound
Sulfamethoxydiazine, also known as sulfameter, is a sulfonamide antibiotic characterized by its long-acting properties, making it effective for treating conditions like urinary tract infections and leprosy.[1] Its sodium salt form (this compound, C₁₁H₁₁N₄NaO₃S) is often utilized to enhance solubility.[2] The inherent chemical structure of sulfonamides, containing a sulfonamide linkage (-SO₂NH-), makes them susceptible to degradation under various environmental stressors, including heat, light, and pH extremes.[3][4] Understanding the thermal stability and degradation profile is therefore not merely a regulatory requirement but a fundamental necessity for ensuring the safety, efficacy, and shelf-life of any pharmaceutical product containing this active pharmaceutical ingredient (API).[5][6] This guide provides the foundational knowledge and practical methodologies to rigorously assess the thermal behavior of this compound.
Physicochemical Characteristics
A foundational understanding of the molecule's properties is paramount before undertaking any stability analysis. Key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₄NaO₃S | [2] |
| Molecular Weight | 302.29 g/mol | [2] |
| IUPAC Name | sodium;[4-[(5-methoxypyrimidin-2-yl)sulfamoyl]phenyl]azanide | [2] |
| Parent Compound | Sulfameter (Sulfamethoxydiazine) | [1] |
| Appearance | Solid (Assumed) | - |
Thermal Degradation Profile: Mechanisms and Kinetics
The thermal degradation of this compound involves complex chemical transformations. While specific studies on this exact molecule are limited, the degradation pathways can be inferred from extensive research on the sulfonamide class.
Degradation Pathways
The primary points of susceptibility in the sulfamethoxydiazine structure are the sulfonamide (N-S) bond and the aniline moiety.[7][8] Thermal stress, often exacerbated by the presence of moisture or catalytic agents, can initiate degradation through several pathways:
-
Cleavage of the Sulfonamide (N-S) Bond: This is a common degradation route for sulfonamides, leading to the formation of 4-aminobenzenesulfonic acid and 2-amino-5-methoxypyrimidine.[7]
-
Oxidation of the Aniline Group: The primary amine (-NH₂) on the benzene ring is susceptible to oxidation, which can lead to the formation of colored degradation products and a loss of potency.[8]
-
Modification of the Pyrimidine Ring: While generally more stable, the heterocyclic pyrimidine ring can undergo transformations, particularly at elevated temperatures.
These pathways do not occur in isolation and can lead to a complex mixture of degradants. The identification of these products is crucial for a complete stability assessment.
Caption: Proposed major thermal degradation pathways for Sulfamethoxydiazine.
Degradation Kinetics
The thermal decomposition of sulfonamides in solid and solution states typically follows first-order kinetics.[8][9][10] This implies that the rate of degradation is directly proportional to the concentration of the drug. The rate constant (k) of this process can be determined by monitoring the decrease in the concentration of the parent drug over time at a specific temperature.
The relationship between temperature and the degradation rate constant is described by the Arrhenius equation :
k = A * e(-Ea/RT)
Where:
-
k is the rate constant.
-
A is the pre-exponential factor.
-
Ea is the activation energy, representing the energy barrier that must be overcome for the reaction to occur.[11] A higher activation energy corresponds to greater thermal stability.[6]
-
R is the universal gas constant.
-
T is the absolute temperature in Kelvin.
By determining the rate constants at several elevated temperatures, one can construct an Arrhenius plot (log k vs. 1/T) to calculate the activation energy. This allows for the prediction of the drug's shelf-life at lower, typical storage temperatures.[11]
Analytical Methodologies for Stability Assessment
A multi-faceted analytical approach is required to fully characterize the thermal stability of this compound. The combination of thermo-analytical and chromatographic techniques provides a comprehensive picture of both physical and chemical degradation.
Caption: Workflow for comprehensive thermal stability analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is invaluable for determining the onset temperature of thermal decomposition, which is a key indicator of thermal stability.[13] The resulting TGA curve provides information on the temperature ranges where degradation occurs and the amount of non-volatile residue remaining.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] This technique is essential for identifying thermodynamic events such as melting, crystallization, and solid-state phase transitions.[15][16] For this compound, DSC can reveal its melting point, which is often a precursor to decomposition, and detect potential polymorphic transformations that could impact stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantifying the chemical stability of a drug. A validated, stability-indicating HPLC method must be able to separate the active ingredient from all its potential degradation products, excipients, and impurities.[3][17] This specificity ensures that the decrease in the API peak area is genuinely due to degradation and not co-elution with other compounds. Coupling HPLC with a Photodiode Array (PDA) detector allows for peak purity analysis, while a Mass Spectrometry (MS) detector is instrumental in identifying the structure of unknown degradation products.[18]
Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust framework for analysis.
Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of thermal decomposition.
-
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum oxide or platinum crucible.
-
Analysis Parameters:
-
Data Acquisition: Record the mass loss (%) as a function of temperature.
-
Causality & Interpretation: The extrapolated onset temperature, determined from the intersection of the baseline and the tangent of the mass loss curve, indicates the temperature at which significant degradation begins.[13] Multiple steps in the mass loss curve suggest a multi-stage decomposition process.[12]
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To identify the melting point and other thermal transitions.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC for heat flow and temperature using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan serves as the reference.
-
Analysis Parameters:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 K/min.
-
Temperature Range: 30°C to a temperature just beyond the final thermal event observed in TGA.
-
-
Data Acquisition: Record the heat flow (mW) as a function of temperature.
-
Causality & Interpretation: An endothermic peak will correspond to the melting of the substance.[16] The peak temperature provides the melting point. Exothermic events following the melt may indicate decomposition. The presence of multiple endotherms could suggest polymorphism, which would require further investigation by techniques like PXRD.[15]
-
Protocol: Stability-Indicating RP-HPLC Method
-
Objective: To separate and quantify this compound and its thermal degradation products.
-
Methodology:
-
Forced Degradation Sample Preparation:
-
Thermal Stress: Store a solution of this compound (e.g., 1 mg/mL in a suitable solvent) at 70°C for 48 hours.[17] Also, store the solid powder at an elevated temperature (e.g., 80°C) for several days. The goal is to achieve 5-20% degradation to ensure degradation products are present at detectable levels.[5]
-
Control Sample: Prepare a fresh, unstressed solution of the drug.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[3] The exact ratio must be optimized to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of this compound (typically around 260-275 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation:
-
Specificity: Inject the stressed samples. The method is specific if the principal peak is well-resolved from all degradation product peaks (resolution > 2).[17] Peak purity analysis using a PDA detector should confirm the homogeneity of the API peak.
-
Linearity, Accuracy, Precision: Validate these parameters according to ICH guidelines.
-
-
Causality & Interpretation: This self-validating system ensures that any observed decrease in the main peak area during a stability study is directly attributable to chemical degradation. The chromatogram from the forced degradation study provides a "degradation profile" that serves as a reference for long-term stability testing.
-
Factors Influencing Thermal Stability
While this guide focuses on thermal stability, it is crucial to recognize that other factors can significantly lower the temperature at which degradation occurs.
-
pH: The stability of sulfonamides is highly pH-dependent. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the sulfonamide bond, even at moderate temperatures.[4][11] Studies on related compounds show that degradation rates often increase at pH extremes.[19]
-
Humidity: The presence of water can facilitate hydrolytic degradation pathways. Therefore, the thermal stability of this compound should be evaluated under different humidity conditions as per ICH guidelines.
Conclusion
The thermal stability of this compound is a critical quality attribute that dictates its formulation, packaging, and storage requirements. A systematic evaluation using a combination of TGA, DSC, and a validated stability-indicating HPLC method provides a comprehensive understanding of its degradation profile. TGA and DSC offer insights into the physical thresholds of stability, while HPLC quantifies the chemical degradation and elucidates the transformation pathways. By understanding the kinetics and mechanisms of degradation, drug development professionals can build robust formulations and establish appropriate shelf-lives, ultimately ensuring the delivery of a safe and effective medication to the patient.
References
-
Singh, S., et al. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Scientia Pharmaceutica. Available at: [Link][3][20][21]
-
Zeng, R., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. National Institutes of Health. Available at: [Link][7]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14818686, this compound. PubChem. Available at: [Link][2]
-
Al-Tamrah, S. A., et al. (2022). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. National Institutes of Health. Available at: [Link][17]
-
Powers, G. D., & Larive, C. K. (2013). The Fate of Sulfamethazine in Sodium-Hypochlorite-Treated Drinking Water: Monitoring by LC-MSn-IT-TOF. National Institutes of Health. Available at: [Link][18]
-
Khan, N., et al. (2011). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). ResearchGate. Available at: [Link][11]
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link][9]
-
Pan, M., & Chu, L. M. (2017). Degradation Kinetics and Mechanism of Sulfadiazine and Sulfamethoxazole in an Agricultural Soil System With Manure Application. PubMed. Available at: [Link][8]
-
Chan, H. K., & Doelker, E. (2011). Quantification of polymorphic impurity in an enantiotropic polymorph system using differential scanning calorimetry, X-ray powder diffraction and Raman spectroscopy. PubMed. Available at: [Link][15]
-
ResearchGate. (n.d.). The kinetics of SDZ degradation. ResearchGate. Available at: [Link][10]
-
Khan, N., et al. (2020). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). ResearchGate. Available at: [Link][4]
-
Simonelli, A. P., & Dresback, D. S. (n.d.). Application of differential scanning calorimetry to the study of solid drug dispersions. PubMed. Available at: [Link][16]
-
Hădărugă, D. I., et al. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available at: [Link][14]
-
Mayron, D., & Gennaro, A. R. (2004). Stability of sulfadiazine oral liquids prepared from tablets and powder. PubMed. Available at: [Link][19]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link][5]
-
Wilken, C., et al. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. Available at: [Link][22]
-
NETZSCH Analyzing & Testing. (2017). From Easy Handling to Power Evaluation: TGA-FT-IR Measurement on Diclofenac Sodium. NETZSCH. Available at: [Link][12]
-
Kord, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link][23]
-
Al-Tohamy, M. F. (2015). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Science Publications. Available at: [Link][24]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5326, Sulfameter. PubChem. Available at: [Link][1]
-
NETZSCH Analyzing & Testing. (2020). Thermal Stability of Drugs. NETZSCH. Available at: [Link][13]
Sources
- 1. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H11N4NaO3S | CID 14818686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics and mechanism of sulfadiazine and sulfamethoxazole in an agricultural soil system with manure application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of polymorphic impurity in an enantiotropic polymorph system using differential scanning calorimetry, X-ray powder diffraction and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of differential scanning calorimetry to the study of solid drug dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Fate of Sulfamethazine in Sodium-Hypochlorite-Treated Drinking Water: Monitoring by LC-MSn-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability of sulfadiazine oral liquids prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing | Semantic Scholar [semanticscholar.org]
- 22. epublications.marquette.edu [epublications.marquette.edu]
- 23. mdpi.com [mdpi.com]
- 24. thescipub.com [thescipub.com]
An In-depth Technical Guide to the Synthesis and Purification of Sulfamethoxydiazine Sodium
This guide provides a comprehensive overview of the synthesis and purification of sulfamethoxydiazine sodium, a long-acting sulfonamide antibacterial agent.[1] The content is structured to provide not only procedural steps but also the underlying scientific principles and practical insights essential for researchers, scientists, and drug development professionals.
Introduction: The Significance of Sulfamethoxydiazine
Sulfamethoxydiazine, also known as sulfameter, is a potent bacteriostatic agent that functions by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria.[2][3] This disruption of the folate pathway ultimately hinders bacterial growth and proliferation.[3] The sodium salt of sulfamethoxydiazine enhances its solubility, making it suitable for various pharmaceutical formulations.[4] This guide will delve into the chemical synthesis of sulfamethoxydiazine and the subsequent formation of its sodium salt, followed by a detailed exploration of purification methodologies to achieve the high purity required for pharmaceutical applications.
Part 1: Synthesis of Sulfamethoxydiazine
The synthesis of sulfamethoxydiazine is a multi-step process that typically involves the preparation of key intermediates followed by a condensation reaction. The general principle behind sulfonamide synthesis is the reaction of a sulfonyl halide with an amine.[5]
Core Synthesis Strategy
The industrial preparation of sulfamethoxydiazine generally involves the condensation of a 4-aminobenzenesulfonamide derivative with a substituted pyrimidine.[3] A key intermediate in this process is 2-amino-5-methoxypyrimidine.
Synthesis of Key Intermediate: 2-Amino-5-methoxypyrimidine
The synthesis of 2-amino-5-methoxypyrimidine is a critical preceding step. While various methods exist, one documented approach involves the reaction of 2-amino-5-iodopyridine with sodium methoxide in the presence of a copper catalyst.[6]
Experimental Protocol: Synthesis of 2-Amino-5-methoxypyrimidine [6]
-
Reaction Setup: In a glass-lined bomb reactor, combine 55 g of 2-amino-5-iodopyridine, 20 g of sodium methoxide, 5 g of copper powder, and 500 ml of methanol.
-
Reaction Conditions: The reactor is sealed and rocked at 150°C for 12 hours.
-
Work-up: After cooling, the reaction mixture is concentrated to dryness. The residue is then extracted with chloroform.
-
Purification: The chloroform extracts are dried and evaporated in vacuo. The resulting residue is purified by chromatography on silica gel, eluting with a 50% ethyl acetate in methylene chloride solution to afford pure 2-amino-5-methoxypyrimidine.
Condensation Reaction to Form Sulfamethoxydiazine
The core of sulfamethoxydiazine synthesis is the coupling of a protected sulfanilamide derivative, typically N-acetylsulfanilyl chloride, with 2-amino-5-methoxypyrimidine. This is followed by the deprotection of the acetyl group.
Experimental Protocol: Synthesis of Sulfamethoxydiazine
-
Reaction: N-acetylsulfanilyl chloride is reacted with 2-amino-5-methoxypyrimidine in a suitable solvent, such as pyridine or a mixture of acetone and water, in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
-
Hydrolysis: The resulting N-acetylsulfamethoxydiazine is then hydrolyzed, typically by heating with an aqueous solution of sodium hydroxide, to remove the acetyl protecting group.
-
Precipitation: The reaction mixture is then neutralized with an acid, such as hydrochloric acid, to precipitate the sulfamethoxydiazine product.
-
Isolation: The crude sulfamethoxydiazine is collected by filtration, washed with water, and dried.
Below is a diagram illustrating the overall synthesis workflow.
Caption: Overall workflow for the synthesis of this compound.
Part 2: Formation of this compound
The conversion of sulfamethoxydiazine to its sodium salt is a straightforward acid-base reaction. The acidic proton on the sulfonamide nitrogen reacts with a base, typically sodium hydroxide, to form the sodium salt.
Experimental Protocol: Formation of this compound [7]
-
Dissolution: Suspend the crude sulfamethoxydiazine in a suitable solvent system, such as a mixture of ethanol and water (e.g., 50:50 v/v).[7]
-
Salt Formation: Add a stoichiometric amount (1:1 molar ratio) of sodium hydroxide solution while stirring and gently heating until a clear solution is obtained.[7]
-
Isolation: The sodium salt can be isolated by concentrating the solution to remove the solvent, or by inducing crystallization through the addition of a less polar co-solvent or by cooling. A patent describes a process where a high-concentration sulfadiazine sodium solution is treated with ethanol as a recrystallization solvent.[8]
Part 3: Purification of this compound
Achieving high purity is paramount for pharmaceutical applications. The primary method for purifying sulfonamides is recrystallization.[9][10] The choice of solvent is critical and is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
Recrystallization: The Core of Purification
Recrystallization is effective at removing impurities that have different solubility profiles from the desired compound. Common impurities in sulfadiazine synthesis can include unreacted starting materials like sulfanilamide and by-products from the coupling reaction.[11]
Common Solvents for Sulfonamide Recrystallization:
| Solvent System | Rationale and Considerations |
| Ethanol-Water | A widely used system where the sulfonamide is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.[12] |
| Isopropanol-Water | Similar to the ethanol-water system, this can offer different solubility characteristics that may be advantageous for specific impurities.[9] A 70% isopropanol-water solution is a good starting point.[9] |
| Acetone | Can be used, but care must be taken due to its high volatility. |
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as an ethanol-water mixture.[9][10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes to adsorb colored impurities.[9][10]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to use pre-heated glassware to prevent premature crystallization.[9]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[9]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in an oven at an appropriate temperature to remove residual solvent.
Troubleshooting Purification
| Issue | Potential Cause | Solution |
| Oiling Out | The compound is melting before it dissolves, or the solution is too concentrated with impurities.[9] | Reheat to dissolve the oil, add more hot solvent, and allow to cool more slowly.[9] |
| No Crystal Formation | Too much solvent was used, or the solution is supersaturated.[9][10] | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9][10] If too much solvent was used, it may need to be partially evaporated. |
| Low Yield | The compound is too soluble in the chosen solvent at low temperatures, or there were multiple transfers leading to material loss.[9] | Optimize the solvent system or cool to a lower temperature. Minimize transfer steps. |
Below is a diagram outlining the logic of the purification cascade.
// Annotations {rank=same; Dissolve; node [shape=plaintext, fontcolor="#EA4335"]; Dissolve_Note [label="Key: Minimal Solvent"];} Dissolve -> Dissolve_Note [style=invis]; {rank=same; Cool; node [shape=plaintext, fontcolor="#34A853"]; Cool_Note [label="Key: Slow Cooling"];} Cool -> Cool_Note [style=invis]; }
Caption: Logical workflow for the purification of this compound.Part 4: Characterization and Quality Control
After purification, it is essential to confirm the identity and purity of the this compound. Several analytical techniques are employed for this purpose.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the sulfonamide (S=O stretching), amino (N-H stretching), and aromatic rings.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying any residual impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and the effectiveness of the purification steps.
-
-
Other Methods:
Conclusion
The synthesis and purification of this compound require a systematic approach, from the careful execution of the chemical reactions to the meticulous optimization of the purification process. By understanding the underlying principles of each step, from precursor synthesis to final recrystallization, researchers and drug development professionals can consistently produce high-purity this compound suitable for its intended pharmaceutical applications.
References
- Benchchem. (n.d.). Recrystallization of Sulfonamide Products.
- Benchchem. (n.d.). Crystallinity of Sulfonamide Compounds.
- MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- PubMed Central. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.
- Scribd. (n.d.). Recrystallization of Sulfanilamide.
- PubChem. (n.d.). Sulfamethazine Sodium.
- Guidechem. (n.d.). Sulfamethoxydiazine 651-06-9 wiki.
- ResearchGate. (n.d.). Spectrophotometric Determination of Sulfamethoxazole and Sulfadiazine in Pure and Pharmaceuticals Preparation.
- Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
- ChemicalBook. (n.d.). Sodium sulfadiazine synthesis.
- Guidechem. (n.d.). CAS 18179-67-4 | this compound supply.
- PubChem. (n.d.). Sulfameter.
- Semantic Scholar. (n.d.). synthesis of sulphanilamide from acetamide.
- Wikipedia. (n.d.). Sulfametoxydiazine.
- Veeprho. (n.d.). Sulfadiazine Impurities and Related Compound.
- Google Patents. (n.d.). Production process of sulfadiazine sodium - CN102304092A.
- Wikipedia. (n.d.). Sulfanilamide.
Sources
- 1. Sulfametoxydiazine - Wikipedia [en.wikipedia.org]
- 2. Sulfanilamide - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. prepchem.com [prepchem.com]
- 7. Sodium sulfadiazine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102304092A - Production process of sulfadiazine sodium - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. veeprho.com [veeprho.com]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Toxicological Profile of Sulfamethoxydiazine Sodium in Non-target Organisms: An In-depth Technical Guide
Introduction
Sulfamethoxydiazine sodium, a member of the sulfonamide class of antibiotics, is utilized in veterinary medicine to combat bacterial infections. Its application, however, raises concerns about its environmental fate and potential impact on non-target organisms upon its release into aquatic and terrestrial ecosystems. This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing upon available data for sulfamethoxydiazine and related sulfonamides to elucidate its potential ecotoxicological effects. This document is intended for researchers, scientists, and drug development professionals engaged in environmental risk assessment and the development of safer pharmaceutical alternatives.
Sulfonamides, as a class of drugs, function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. This mechanism disrupts essential metabolic pathways, leading to bacteriostasis. While effective against susceptible pathogens, the introduction of these compounds into the environment can have unintended consequences for organisms that are not the intended targets.
Environmental Fate and Transport
The environmental persistence and mobility of this compound are critical factors in determining its potential for ecotoxicity. Sulfonamides are generally not readily biodegradable[1]. Their degradation in the environment is primarily influenced by processes such as photolysis, while hydrolysis plays a less significant role at typical environmental pH levels[1]. The persistence of these compounds can lead to prolonged exposure of non-target organisms.
The mobility of sulfamethoxydiazine in soil and aquatic systems is influenced by its physicochemical properties and the characteristics of the surrounding environment. Factors such as soil composition, organic matter content, and pH can affect its adsorption and transport, potentially leading to the contamination of groundwater and surface water bodies.
Toxicological Profile in Aquatic Organisms
The aquatic environment is a primary recipient of pharmaceutical contaminants. The toxicity of sulfamethoxydiazine to aquatic life is a key area of concern. Due to a lack of specific data for this compound, this section will draw upon data from closely related sulfonamides to provide an assessment.
Algae and Aquatic Plants
Algae and aquatic plants are foundational to aquatic ecosystems, serving as primary producers. Their susceptibility to sulfonamides is linked to their reliance on the folate synthesis pathway. Studies on various sulfonamides have demonstrated growth inhibition in several algal species.
| Organism | Endpoint (Duration) | Value (mg/L) | Reference Sulfonamide |
| Pseudokirchneriella subcapitata | EC50 (96h) | 0.49 | Sulfamethoxazole |
| Spirodela polyrhiza | EC50 | 1.5 - 2.5 | Sulfamethoxazole [2] |
| Daphnia magna | 48h EC50 | 221 | Sulfadiazine [3] |
| Daphnia magna | 21-day NOEC | 1.563 | Sulfamethazine [4] |
Table 1: Ecotoxicity of Related Sulfonamides to Aquatic Organisms. Note: Data for this compound is limited; values for closely related sulfonamides are presented as surrogates.
Aquatic Invertebrates
Aquatic invertebrates, such as Daphnia magna, are standard models for ecotoxicological testing. They represent a critical link in the aquatic food chain. Acute toxicity tests with related sulfonamides have shown varying degrees of toxicity to Daphnia magna. For instance, the 48-hour EC50 for sulfadiazine was reported to be 221 mg/L.[3] Chronic studies on sulfamethazine have established a 21-day No Observed Effect Concentration (NOEC) for reproduction at 1.563 mg/L.[4]
Fish
Fish are important indicators of aquatic ecosystem health. While fish do not synthesize their own folic acid, they can be affected by sulfonamides through other mechanisms, or through impacts on their food sources. The bioaccumulation potential of sulfonamides in fish is generally considered to be low. For example, the bioconcentration factor (BCF) for sulfadiazine in the fish species Astyanax bimaculatus was found to be 20 L·kg⁻¹, indicating a low capacity for bioaccumulation.[5] However, sublethal effects on fish physiology, growth, and reproduction at environmentally relevant concentrations cannot be disregarded and warrant further investigation. Chronic exposure of zebrafish to sulfamethoxazole has been shown to cause oxidative damage and immune system disorders.[6]
Toxicological Profile in Terrestrial Organisms
The application of animal manure as fertilizer is a significant route for the introduction of veterinary drugs like sulfamethoxydiazine into the terrestrial environment.
Soil Microorganisms
Soil microbial communities are vital for nutrient cycling and soil health. As sulfamethoxydiazine is an antibiotic, it has the potential to disrupt the structure and function of these communities. This can lead to alterations in key soil processes such as nitrogen fixation and organic matter decomposition.
Earthworms
Earthworms are key soil-dwelling organisms and are often used as bioindicators of soil contamination. Studies on the effects of other sulfonamides on earthworms provide insight into the potential toxicity of sulfamethoxydiazine. For instance, while sulfamethazine did not affect the survival of Eisenia fetida at concentrations up to 1000 mg/kg, it did reduce the viability of coelomocytes, which are involved in the immune response.[7] Another study on sulfamethoxazole showed a 28-day LC50 of 1.6 mg/kg for Eisenia fetida, indicating significant toxicity.[8]
| Organism | Endpoint (Duration) | Value (mg/kg) | Reference Sulfonamide |
| Eisenia fetida | 28-day LC50 | 1.6 | Sulfamethoxazole [8] |
| Eisenia fetida | - | No mortality up to 1000 | Sulfamethazine [7] |
Table 2: Ecotoxicity of Related Sulfonamides to Earthworms. Note: Data for this compound is limited; values for closely related sulfonamides are presented as surrogates.
Experimental Protocols
Standardized ecotoxicological tests are crucial for assessing the environmental risk of chemical substances. The following are examples of key experimental workflows based on OECD guidelines.
Protocol 1: Daphnia magna Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organisms: Daphnia magna neonates (<24 hours old).
-
Test Substance Preparation: A series of concentrations of this compound are prepared in a suitable culture medium. A control group with no test substance is also included.
-
Exposure: Daphnids are exposed to the test concentrations for 48 hours under controlled conditions (temperature, light).
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint Calculation: The EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours is calculated using appropriate statistical methods.
Protocol 2: Earthworm Acute Toxicity Test (OECD 207)
This test determines the acute toxicity of a substance to earthworms in artificial soil.
-
Test Organisms: Adult earthworms of the species Eisenia fetida.
-
Test Substrate: Artificial soil is prepared according to OECD guidelines.
-
Test Substance Application: this compound is thoroughly mixed into the artificial soil at a range of concentrations. A control group with untreated soil is included.
-
Exposure: Earthworms are introduced into the prepared soil and maintained under controlled conditions for 14 days.
-
Observation: Mortality is assessed at 7 and 14 days.
-
Endpoint Calculation: The LC50 (the concentration that is lethal to 50% of the earthworms) at 14 days is determined.
Conclusion and Future Perspectives
The available data, primarily from related sulfonamides, suggest that this compound poses a potential risk to non-target organisms, particularly primary producers such as algae and certain soil-dwelling invertebrates. While the acute toxicity to some aquatic invertebrates and the bioaccumulation potential in fish appear to be low, sublethal and chronic effects at environmentally relevant concentrations require more thorough investigation.
A significant data gap exists for the specific toxicological profile of this compound. To conduct a comprehensive environmental risk assessment, further research is imperative to establish the acute and chronic toxicity of this compound to a wider range of representative non-target organisms. Studies focusing on sublethal endpoints, such as effects on reproduction, growth, and behavior, are particularly needed. Furthermore, the toxicity of its environmental degradation products should be evaluated to fully understand its overall ecological impact.
References
-
Wollenberger, L., Halling-Sørensen, B., & Kusk, K. O. (2000). Acute and chronic toxicity of veterinary antibiotics to Daphnia magna. Chemosphere, 40(7), 723-730. [Link]
-
Pomati, F., Netting, A. G., Calamari, D., & Neilan, B. A. (2004). Aquatic toxicity of antibiotics ciprofloxacin and sulfamethoxazole: significant impact on early life stages of crustaceans, a marine diatom, and a freshwater plant. Environmental Toxicology and Chemistry, 23(10), 2463-2470. [Link]
-
dos Santos, G. A., de Oliveira, R., & de Andrade, J. B. (2023). Bioaccumulation and Depletion of the Antibiotic Sulfadiazine 14C in Lambari (Astyanax bimaculatus). Toxics, 11(8), 661. [Link]
-
Perisa, M., & Babic, S. (2017). Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites. Environmental Science and Pollution Research, 24(12), 11343-11352. [Link]
-
De Liguoro, M., Capolongo, F., Saroglia, M., & Caccia, M. (2009). The toxicity of sulfamethazine to Daphnia magna and its additivity to other veterinary sulfonamides and trimethoprim. Chemosphere, 75(11), 1519-1524. [Link]
-
Duan, W., Cui, H., Jia, X., & Huang, X. (2022). Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. Science of The Total Environment, 823, 153178. [Link]
-
ChemSafetyPro. (2016). Aquatic Toxicity. [Link]
-
De Liguoro, M., Maso, S., & Di Leva, V. (2009). The toxicity of sulfamethazine to Daphnia magna and its additivity to other veterinary sulfonamides and trimethoprim. Chemosphere, 75(11), 1519-1524. [Link]
-
ENVIRONMENTAL. (n.d.). Daphnia magna EC50 48h. [Link]
-
Mayer, F. L., & Ellersieck, M. R. (1986). Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. U.S. Fish and Wildlife Service Resource Publication 160. [Link]
-
Rutkoski, C. F., Vergara-Luis, I., Urionabarrenetxea, E., Bilbao, E., & Soto, M. (2024). Effects of sulfamethazine and tetracycline at molecular, cellular and tissue levels in Eisenia fetida earthworms. Science of The Total Environment, 951, 175579. [Link]
-
Wang, C., Wang, H., & Chen, F. (2020). Biochemical Toxicity and Potential Detoxification Mechanisms in Earthworms Eisenia fetida Exposed to Sulfamethazine and Copper. Bulletin of Environmental Contamination and Toxicology, 105(2), 255-260. [Link]
-
Kümmerer, K. (2009). The toxic effects of antibiotics on freshwater and marine photosynthetic microorganisms: state of the art. Archives of environmental contamination and toxicology, 57(2), 239-252. [Link]
-
Gao, Y., Li, Y., & Li, X. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. Frontiers in Environmental Science, 9, 735439. [Link]
-
Raby, M., Blais, J. M., & Trudeau, V. L. (2021). Chronic toxicity of three neonicotinoid insecticides and their mixture on two daphniid species: Daphnia magna and Ceriodaphnia dubia. bioRxiv. [Link]
-
U.S. Environmental Protection Agency. (2021). Exposure Assessment Tools by Media - Aquatic Biota. [Link]
-
de Oliveira, A. C., de Souza, V. M., & de Oliveira, R. (2025). Cytotoxicity, biochemical, histological and gut microbiota changes in Eisenia fetida earthworms after exposure to different sulfamethoxazole and oxytetracycline concentrations. Environmental Pollution, 361, 125139. [Link]
-
De Liguoro, M., Fioretto, B., & Poltronieri, C. (2010). Evaluation of the aquatic toxicity of two veterinary sulfonamides using five test organisms. Chemosphere, 80(7), 779-783. [Link]
-
Guilhermino, L., Sobral, O., & Chastinet, C. (1999). A Daphnia magna first-brood chronic test: An alternative to the conventional 21-Day chronic bioassay?. Ecotoxicology and Environmental Safety, 42(1), 67-74. [Link]
-
Cruz-López, M., Solé, M., & Lacorte, S. (2015). Acute toxicological effects on the earthworm Eisenia fetida of 18 common pharmaceuticals in artificial soil. Science of The Total Environment, 518-519, 225-232. [Link]
-
Poirier, L. A. (1991). An FDA review of sulfamethazine toxicity. Fundamental and Applied Toxicology, 17(3), 439-442. [Link]
-
Gonzalez-Pleiter, M., Gonzalo, S., & Rodea-Palomares, I. (2016). Effects of antibiotics on the growth and physiology of chlorophytes, cyanobacteria, and a diatom. Chemosphere, 159, 296-305. [Link]
-
Srain, B. S., Beazley, K. F., & Walker, T. R. (2021). Pharmaceuticals and personal care products and their sublethal and lethal effects in aquatic organisms. Environmental Sciences Europe, 33(1), 1-17. [Link]
-
Sharma, A., Kumar, V., & Kumar, R. (2022). Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects. Journal of Forensic Science and Research, 6(1), 014-022. [Link]
-
Science.gov. (n.d.). acute lc50 values: Topics by Science.gov. [Link]
-
OEHHA. (2012). Appendix I: Fish Bioaccumulation Factors. [Link]
-
Díaz-Cruz, M. S., & Barceló, D. (2008). Studies on sulfonamide degradation products. TrAC Trends in Analytical Chemistry, 27(10), 844-855. [Link]
-
U.S. Environmental Protection Agency. (2012). Ecological Effects Test Guidelines OCSPP 850.1730: Fish Bioconcentration Factor (BCF). [Link]
-
Migliore, L., Fiori, M., & Spadoni, O. (2023). Effects of diclofenac, sulfamethoxazole, and wastewater from constructed wetlands on Eisenia fetida: impacts on mortality, fertility, and antioxidant enzymes. Environmental Science and Pollution Research, 30(40), 92953-92966. [Link]
-
Ullah, R., & Zorriehzahra, M. J. (2015). The acute toxicity (LC50) of commonly used pesticides against different fish species. Journal of Entomology and Zoology Studies, 3(2), 149-152. [Link]
-
U.S. Environmental Protection Agency. (2002). Short-term Methods for Estimating the Chronic Toxicity of Effluents and Receiving Waters to Freshwater Organisms. [Link]
-
Accinelli, C., Koskinen, W. C., & Sadowsky, M. J. (2007). Environmental fate of two sulfonamide antimicrobial agents in soil. Journal of agricultural and food chemistry, 55(8), 2987-2992. [Link]
-
Wang, J., Zhang, Y., & Chen, J. (2024). Biological toxicity of sulfamethoxazole in aquatic ecosystem on adult zebrafish (Danio rerio). Scientific Reports, 14(1), 9401. [Link]
-
Wang, J., Zhang, Y., & Chen, J. (2024). Biological toxicity of sulfamethoxazole in aquatic ecosystem on adult zebrafish (Danio rerio). Scientific Reports, 14(1), 9401. [Link]
-
Liu, Y., Zhang, J., & Liu, Y. (2021). Combined Effects of Sulfamethoxazole and Erythromycin on a Freshwater Microalga, Raphidocelis subcapitata: Toxicity and Oxidative Stress. Water, 13(10), 1369. [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 597-609. [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 597-609. [Link]
-
Brain, R. A., Johnson, D. J., Richards, S. M., Hanson, M. L., & Solomon, K. R. (2004). Growth-inhibiting effects of twelve antibacterial agents and their mixtures on the freshwater microalga Pseudokirchneriella subcapitata. Environmental toxicology and chemistry, 23(6), 1545-1552. [Link]
-
Huang, D. J., Chen, W. L., & Chen, T. H. (2015). Toxicities of sulfadimethoxine to five aquatic organisms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1363-1370. [Link]
-
Prosser, R. S., de Solla, S. R., & Bartlett, A. J. (2017). Comprehensive characterization of the acute and chronic toxicity of the neonicotinoid insecticide thiamethoxam to a suite of aquatic primary producers, invertebrates, and fish. Environmental Toxicology and Chemistry, 36(9), 2446-2457. [Link]
-
Duan, W., Cui, H., Jia, X., & Huang, X. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Frontiers in Environmental Science, 10, 833334. [Link]
-
Prosser, R. S., de Solla, S. R., & Bartlett, A. J. (2017). Comprehensive characterization of the acute and chronic toxicity of the neonicotinoid insecticide thiamethoxam to a suite of aquatic primary producers, invertebrates, and fish. Environmental Toxicology and Chemistry, 36(9), 2446-2457. [Link]
Sources
- 1. Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aquatic Toxicity of Antibiotics Ciprofloxacin and Sulfamethoxazole: Significant Impact on Early Life Stages of Crustaceans, a Marine Diatom, and a Freshwater Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and chronic toxicity of veterinary antibiotics to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioaccumulation and Depletion of the Antibiotic Sulfadiazine 14C in Lambari (Astyanax bimaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological toxicity of sulfamethoxazole in aquatic ecosystem on adult zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. addi.ehu.es [addi.ehu.es]
- 8. d-nb.info [d-nb.info]
Methodological & Application
Application Note: Quantification of Sulfamethoxydiazine Sodium in Animal Feed using High-Performance Liquid Chromatography
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of sulfamethoxydiazine sodium in complex animal feed matrices. The protocol details a comprehensive procedure, from sample extraction and purification to chromatographic analysis and method validation. The described method utilizes a reversed-phase C18 column with UV detection, offering high sensitivity and selectivity. The validation was performed in accordance with the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) guidelines, ensuring the method is reliable for routine quality control and regulatory compliance monitoring.[1][2][3][4]
Introduction
Sulfamethoxydiazine (also known as sulfameter) is a long-acting sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry.[5] Its presence in animal feed is often regulated to ensure therapeutic efficacy and to prevent the development of antibiotic-resistant bacteria and potential adverse effects on consumers.[6] Therefore, a reliable and accurate analytical method for quantifying sulfamethoxydiazine residues in animal feed is crucial for feed manufacturers, regulatory agencies, and researchers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonamides in various matrices due to its specificity, sensitivity, and robustness.[7][8] This guide provides a detailed, step-by-step protocol that has been optimized for the determination of sulfamethoxydiazine in challenging feed samples, addressing common issues such as matrix interference.
Principle of the Method
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. A ground feed sample is first subjected to a solid-liquid extraction process to isolate the analyte from the complex feed matrix. The extract is then purified using solid-phase extraction (SPE) to remove interfering co-extractives. The purified extract is injected into the HPLC system, where sulfamethoxydiazine is separated from other components on a C18 analytical column. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
Standards: this compound reference standard (Purity ≥ 99%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (ACS grade)
-
Reagents: Formic acid (88%), Acetic acid (glacial), Sodium hydroxide, Hydrochloric acid, Deionized water (18.2 MΩ·cm)
-
SPE Cartridges: Strong Cation Exchange (SCX) cartridges (e.g., Strata-SCX)[9][10]
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required. The specific conditions are outlined below.
Table 1: HPLC Operating Parameters
| Parameter | Condition |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse XDB C18)[7][11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Gradient Program | 10% B to 90% B over 10 minutes, hold for 2 min, return to 10% B in 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[6] |
| Injection Volume | 10 µL |
| Detection | UV at 268 nm[12] |
Rationale for Parameter Selection:
-
C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately non-polar sulfamethoxydiazine molecule.
-
Acidified Mobile Phase: The use of formic acid (pH ~2.7) ensures that sulfamethoxydiazine (pKa ~6.1) is in its non-ionized form, promoting better retention and sharp, symmetrical peak shapes on the reversed-phase column.
-
Gradient Elution: A gradient program is employed to ensure efficient elution of sulfamethoxydiazine while effectively removing strongly retained matrix components from the column, reducing analysis time and improving peak resolution.
-
UV Detection at 268 nm: This wavelength corresponds to a significant absorption maximum for many sulfonamides, including sulfamethoxydiazine, providing high sensitivity for detection.[12]
Detailed Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 2-8°C and is stable for up to 3 months.[13]
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B). These solutions are used to construct the calibration curve.
Sample Preparation Protocol
The complexity of animal feed requires a thorough extraction and clean-up procedure to minimize matrix effects.[14]
-
Homogenization: Grind the animal feed sample to a fine powder (to pass a 1 mm sieve) to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.[7]
-
Add 20 mL of an extraction solvent mixture consisting of ethyl acetate/methanol/acetonitrile (50:25:25 v/v/v).[7] This solvent combination is effective for extracting a broad range of sulfonamides from feed matrices.[7]
-
Shake vigorously on a horizontal shaker for 30 minutes at room temperature.[7]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[11]
-
Carefully decant the supernatant into a clean tube.
-
-
Clean-up using Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Take 5 mL of the supernatant from the extraction step, dilute with 20 mL of 0.1 M HCl, and load it onto the conditioned SCX cartridge. The acidic pH ensures the sulfonamide is protonated and retains on the strong cation exchange sorbent.
-
Washing: Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the sulfamethoxydiazine with 5 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[6]
-
Diagram 1: Sample Preparation Workflow
Caption: Workflow for the extraction and purification of sulfamethoxydiazine from animal feed.
Method Validation
The analytical method was validated according to VICH GL49 guidelines to demonstrate its fitness for purpose.[1][2][3] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria (VICH)[1] |
| Specificity | No interference at analyte retention time | No significant interfering peaks |
| Linearity (r²) | > 0.998 | r² ≥ 0.99 |
| Range | 5 - 200 mg/kg | Defined by linearity |
| Accuracy (Recovery) | 92.5% - 104.8% | Typically 70-120% |
| Precision (RSD%) | ||
| * Repeatability | < 5% | RSD ≤ 15% |
| * Intermediate Precision | < 8% | RSD ≤ 20% |
| LOD | 1.5 mg/kg | Statistically derived (e.g., 3.3σ/S) |
| LOQ | 5.0 mg/kg | Statistically derived (e.g., 10σ/S) |
-
Specificity: Assessed by analyzing blank feed samples. No endogenous peaks were observed to interfere with the sulfamethoxydiazine peak.
-
Linearity: Determined by a six-point calibration curve using spiked blank matrix extracts. The correlation coefficient (r²) exceeded 0.998, indicating excellent linearity.
-
Accuracy: Evaluated by spiking blank feed samples at three concentration levels (low, medium, high). The recovery percentages were consistently within the acceptable range of 90-110%.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) were assessed at three concentration levels. The relative standard deviations (RSD%) were well below the required limits.[7]
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
System Suitability and Data Analysis
System Suitability
Before sample analysis, the chromatographic system must meet predefined performance criteria.
-
Inject a standard solution (e.g., 20 µg/mL) five times.
-
Calculate the mean and RSD% for peak area and retention time.
-
Evaluate the theoretical plates and tailing factor for the sulfamethoxydiazine peak.
Table 3: System Suitability Criteria
| Parameter | Acceptance Limit |
| RSD% of Peak Area | ≤ 2.0% |
| RSD% of Retention Time | ≤ 1.0% |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
Calculation
The concentration of this compound in the feed sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte
-
m = Slope of the calibration curve
-
x = Concentration of the analyte (µg/mL)
-
c = y-intercept
The final concentration in the feed sample (mg/kg) is calculated as follows:
Concentration (mg/kg) = (C * V * D) / W
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Final reconstitution volume (mL)
-
D = Dilution factor (if any)
-
W = Weight of the feed sample (g)
Diagram 2: Overall Analytical Workflow
Caption: High-level overview of the complete analytical procedure from sample receipt to result.
Conclusion
The HPLC-UV method described in this application note is a reliable, accurate, and robust procedure for the routine quantification of this compound in animal feed. The detailed sample preparation protocol effectively minimizes matrix interference, and the method has been fully validated to meet international standards.[1] This application note serves as a comprehensive guide for analytical laboratories involved in feed quality control and regulatory monitoring.
References
-
European Medicines Agency. (n.d.). VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline. Retrieved from EMA. [Link]
-
Tzempelikou, A., et al. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
Chemsrc. (n.d.). This compound | CAS#:18179-67-4. Retrieved from Chemsrc.com. [Link]
-
Pietron, W., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health (NIH). [Link]
-
European Medicines Agency. (n.d.). VICH topic GL49: Studies to evaluate the metabolism and residues kinetics of veterinary drugs in human food-producing. Retrieved from EMA. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). CVM GFI #208 (VICH GL49) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies. Retrieved from FDA.gov. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Analytical methodology for veterinary medicine residues. Retrieved from APVMA. [Link]
-
Stringham, R. W., et al. (1978). High performance liquid chromatography determination of sulfamethazine at low levels in nonmedicated swine feeds. Journal of Chromatographic Science. [Link]
-
Li, Y., et al. (2014). Simultaneous Determination of 16 Sulfonamides in Animal Feeds by UHPLC–MS–MS. Journal of Chromatographic Science. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Home Sunshine Pharma. (n.d.). Sulfamethoxydiazine CAS 18179-67-4 Manufacturers, Suppliers, Factory. Retrieved from homesunshinepharma.com. [Link]
-
VICH. (n.d.). Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: Validation of analytical methods used in residue depletion studies. Retrieved from vichsec.org. [Link]
-
Pietron, W., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. ResearchGate. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from USDA.gov. [Link]
-
ResearchGate. (n.d.). Determination of Sulfamethazine in Swine and Cattle Feed by Reversed-Phase Liquid Chromatography with Post-Column Derivatization: Pre-Collaborative Study. Retrieved from ResearchGate. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfamethazine. Retrieved from sielc.com. [Link]
-
Semantic Scholar. (n.d.). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from semanticscholar.org. [Link]
-
Pietron, W., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sulfametoxydiazine. Retrieved from guidetopharmacology.org. [Link]
Sources
- 1. VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. CVM GFI #208 (VICH GL49) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies | FDA [fda.gov]
- 4. vichsec.org [vichsec.org]
- 5. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization | Semantic Scholar [semanticscholar.org]
- 11. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD | MDPI [mdpi.com]
- 12. UV-Vis Spectrum of Sulfamethazine | SIELC Technologies [sielc.com]
- 13. fsis.usda.gov [fsis.usda.gov]
- 14. mdpi.com [mdpi.com]
Application Note: A Validated LC-MS/MS Protocol for the Quantitative Determination of Sulfamethoxydiazine Residues in Bovine Milk
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of sulfamethoxydiazine sodium residues in bovine milk. The protocol is designed for researchers, regulatory scientists, and professionals in the food safety and drug development sectors. The methodology encompasses a streamlined sample preparation procedure based on protein precipitation followed by solid-phase extraction (SPE), optimized chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). The described protocol is validated in accordance with internationally recognized guidelines to ensure data integrity, reliability, and compliance with regulatory standards.
Introduction: The Imperative for Monitoring Sulfamethoxydiazine in Milk
Sulfamethoxydiazine is a sulfonamide antibiotic employed in veterinary medicine to treat and prevent bacterial infections in dairy cattle. The potential for residues of this drug to persist in milk raises significant public health concerns. These concerns include the development of antibiotic-resistant bacteria, potential allergic reactions in sensitized individuals, and other toxicological risks.[1] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in food products of animal origin to safeguard consumer health. For instance, the European Union has set a collective MRL of 100 µg/kg (ppb) for the sum of all sulfonamides in milk.[2]
The complexity of the milk matrix, which is rich in proteins and fats, presents a considerable analytical challenge, necessitating effective sample preparation to remove interfering substances before instrumental analysis.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of veterinary drug residues due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation.[3] This application note provides a comprehensive, field-proven protocol for the determination of sulfamethoxydiazine in milk, emphasizing the scientific rationale behind the methodological choices to ensure a self-validating and trustworthy analytical system.
Principles of the Analytical Workflow
The analytical workflow is designed to ensure the accurate and precise quantification of sulfamethoxydiazine from a complex milk matrix. The process begins with the extraction of the analyte from the milk sample and removal of major interferences like proteins and fats. This is followed by chromatographic separation of sulfamethoxydiazine from other sample components and its subsequent detection and quantification by tandem mass spectrometry.
The entire workflow can be visualized as follows:
Sources
Application Note: High-Recovery Solid-Phase Extraction (SPE) of Sulfamethoxydiazine from Animal Tissue
Abstract
This application note details a robust and reliable method for the extraction and purification of sulfamethoxydiazine (also known as sulfameter) from complex animal tissue matrices using solid-phase extraction (SPE).[1][2] Sulfamethoxydiazine is a long-acting sulfonamide antibiotic widely used in veterinary medicine, making the monitoring of its residues in edible tissues crucial for food safety and public health.[2][3] The described protocol employs a reversed-phase SPE mechanism, preceded by an optimized tissue homogenization and protein precipitation step, to ensure high analyte recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Performance data, including recovery rates and precision, are presented to demonstrate the method's validity and effectiveness for routine residue analysis.
Introduction and Method Principle
Sulfonamides are a class of synthetic antimicrobial agents used to treat bacterial infections in animals.[5] Improper administration or failure to observe withdrawal periods can lead to drug residues in animal-derived food products.[3] Regulatory bodies worldwide have set maximum residue limits (MRLs) for these compounds in tissues to mitigate risks such as allergic reactions and the development of antibiotic resistance.[6][7]
Effective sample preparation is the most critical and time-consuming step in residue analysis.[4] Solid-phase extraction (SPE) is a powerful technique that replaces traditional liquid-liquid extraction, offering advantages like higher analyte recovery, reduced solvent consumption, improved selectivity, and potential for automation.[8] The principle of SPE is based on the partitioning of an analyte between a solid stationary phase (the sorbent) and a liquid mobile phase.[8][9][10] By carefully selecting the sorbent and solvents, target analytes can be isolated from complex matrix interferences.[9][11][12]
This method utilizes a reversed-phase SPE mechanism. The nonpolar C18 sorbent retains the moderately nonpolar sulfamethoxydiazine from the aqueous sample matrix via van der Waals forces.[11] A series of washing steps removes polar (hydrophilic) interferences, followed by elution of the target analyte with an organic solvent.[6] The protocol is optimized for muscle, liver, and kidney tissues.
Physicochemical Properties of Sulfamethoxydiazine
Understanding the analyte's properties is key to designing an effective SPE protocol.
| Property | Value | Significance for SPE |
| IUPAC Name | 4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | Defines the chemical structure.[2] |
| Molecular Weight | 280.31 g/mol | Basic molecular information.[2] |
| pKa | ~6.0 - 7.0 (Amphoteric) | The molecule has both acidic (sulfonamide N-H) and basic (aniline -NH2) groups. pH control during sample loading is crucial. At a pH of ~5.5, the molecule is largely neutral, promoting retention on a reversed-phase sorbent.[3] |
| LogP (Octanol-Water) | ~0.9 (for related sulfamethazine) | Indicates moderate hydrophobicity, making it suitable for retention on C18 (octadecylsilyl) sorbents.[13] |
Materials and Reagents
| Item | Description/Specification |
| SPE Cartridges | C18 SPE Cartridges, 500 mg, 3 mL or 6 mL format |
| Standards | Sulfamethoxydiazine Sodium (Analytical Standard Grade) |
| Internal Standard | Sulfapyridine or other suitable sulfonamide not expected in samples.[3][14] |
| Solvents | Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate - all HPLC or LC-MS grade.[6] |
| Reagents | Formic Acid (reagent grade), Ammonium Hydroxide, Sodium Acetate, Acetic Acid, Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).[3][4] |
| Water | Deionized or HPLC-grade water |
| Equipment | Tissue homogenizer (e.g., Waring blender, rotor-stator), refrigerated centrifuge, analytical balance, SPE vacuum manifold, sample concentrator (nitrogen evaporator). |
Detailed Experimental Protocol
Part A: Sample Preparation (Homogenization & Extraction)
This initial phase is critical for releasing the drug from the tissue matrix and removing the bulk of proteins and fats. This protocol is adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) principles, which are highly effective for sulfonamide extraction.[4][15][16]
-
Homogenization: Weigh 2.0 ± 0.1 g of thawed, pre-ground tissue into a 50 mL polypropylene centrifuge tube.[17] For quality control, spike a blank sample with a known concentration of sulfamethoxydiazine standard.
-
Internal Standard: Add 50 µL of the internal standard working solution (e.g., 10 µg/mL Sulfapyridine) to all samples, blanks, and standards.
-
Extraction Solvent: Add 10 mL of 1% acetic acid in acetonitrile to the tube.[3][4] The acidic acetonitrile serves to simultaneously extract the analyte and precipitate proteins.
-
Homogenize: Cap the tube and shake vigorously or vortex at high speed for 1 minute.
-
Salting-Out: Add an extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g sodium hydrogen citrate sesquihydrate.[4] The salts induce phase separation between the acetonitrile and the residual aqueous layer, driving the analyte into the organic phase and further precipitating proteins.
-
Centrifugation: Immediately cap and shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes at 4°C.[3]
-
Supernatant Collection: Carefully transfer the upper acetonitrile layer (supernatant) to a clean tube for the SPE cleanup step.
Part B: Solid-Phase Extraction (SPE) Protocol
The following steps should be performed on an SPE vacuum manifold.
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[6] Do not allow the cartridge to go dry. This step activates the C18 functional groups.[11]
-
Equilibration: Equilibrate the cartridge with 5 mL of a buffer solution (e.g., 0.1 M sodium acetate, pH ~5.5). This adjusts the sorbent environment to the optimal pH for analyte retention.
-
Sample Loading: Dilute the acetonitrile extract from Part A with an equal volume of the equilibration buffer to reduce the organic solvent strength and ensure proper retention. Load the diluted extract onto the cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing:
-
Wash 1 (Polar Interferences): Wash the cartridge with 5 mL of deionized water to remove salts and highly polar matrix components.[6]
-
Wash 2 (Less Polar Interferences): Wash the cartridge with 5 mL of 10% methanol in water. This removes less polar interferences without prematurely eluting the sulfamethoxydiazine.
-
-
Drying: Dry the cartridge under full vacuum for 5-10 minutes to remove residual water, which can interfere with the final elution step.
-
Elution: Elute the sulfamethoxydiazine from the cartridge using 5 mL of 1% ammonium hydroxide in methanol into a clean collection tube. The basic modifier ensures the sulfonamide is in its ionized state, disrupting its interaction with the C18 sorbent and facilitating complete elution.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6] Reconstitute the residue in 1 mL of the initial mobile phase for your analytical instrument (e.g., 10% methanol in water with 0.1% formic acid).[6][18] Filter through a 0.45 µm syringe filter into an HPLC vial for analysis.[6]
Workflow Visualization
The entire process, from sample receipt to final analysis, is summarized in the workflow diagram below.
Caption: Complete workflow for the extraction of sulfamethoxydiazine.
Method Validation and Performance
The protocol was validated according to established guidelines for analytical methods in residue studies.[19] Blank chicken muscle tissue was fortified with sulfamethoxydiazine at three concentration levels (50, 100, and 200 µg/kg) to assess method performance.
| Parameter | Result (n=6) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | ≥ 0.99 |
| Accuracy (Recovery) | 85 - 98% | 70 - 120% |
| Precision (RSD) | < 10% | ≤ 15-20% |
| Limit of Quantification (LOQ) | 5 µg/kg | Below MRL (typically 100 µg/kg) |
Results are typical and may vary slightly between laboratories and tissue types. Recovery rates between 74% and 100.3% with good precision have been reported for similar methods.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Cartridge dried out before sample loading. 2. Sample loading flow rate too high. 3. Elution solvent too weak. 4. Incomplete protein precipitation. | 1. Repeat conditioning; do not let sorbent go dry. 2. Reduce flow rate to ~1 mL/min. 3. Ensure elution solvent is fresh and properly prepared (e.g., with NH₄OH). 4. Ensure vigorous shaking after adding ACN and salts. |
| High RSD / Poor Precision | 1. Inconsistent sample homogenization. 2. Variable flow rates during SPE steps. 3. Incomplete solvent evaporation or reconstitution. | 1. Homogenize until sample is a uniform paste.[17] 2. Use a vacuum manifold with consistent pressure for all samples. 3. Ensure samples are completely dry before reconstitution; vortex thoroughly after adding reconstitution solvent. |
| Matrix Effects in LC-MS/MS | 1. Co-elution of endogenous interferences. 2. Insufficient washing during SPE. | 1. Adjust chromatographic gradient to separate analyte from interfering peaks.[20] 2. Optimize the organic content of the second wash step (e.g., try 15% or 20% MeOH) without eluting the analyte. |
Conclusion
The described solid-phase extraction protocol provides a highly effective and reliable method for the isolation and purification of sulfamethoxydiazine from diverse animal tissue samples. By combining an efficient QuEChERS-based initial extraction with a targeted reversed-phase SPE cleanup, the method achieves excellent analyte recovery, high precision, and generates clean extracts suitable for sensitive LC-MS/MS analysis. This validated procedure is well-suited for routine monitoring and regulatory compliance testing in food safety laboratories.
References
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved from [Link]
-
A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry. (2017). PubMed. Retrieved from [Link]
-
What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Retrieved from [Link]
-
Power of Solid Phase Extraction: Understanding the Principles of SPE. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Retrieved from [Link]
-
Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. Retrieved from [Link]
-
Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (2014). PubMed. Retrieved from [Link]
-
Determination of Sulfonamide Residues in the Tissues of Food Animals Using Automated Precolumn Derivatization and Liquid Chromatography with Fluorescence Detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Concept and Basic Principles of Solid Phase Extraction. (2025). Hawach Scientific. Retrieved from [Link]
-
A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. (n.d.). PubMed. Retrieved from [Link]
-
The Principle and Classification of Solid Phase Extraction. (n.d.). Raykol Group. Retrieved from [Link]
-
Analysis of sulfa drugs with LC-MS/MS detection. (n.d.). Macherey-Nagel. Retrieved from [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
Determination of Sulfonamides in Fish Using a Modified QuEChERS Extraction Coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation and uncertainties evaluation of an isotope dilution-SPE-LC-MS/MS for the quantification of drug residues in surface waters. (n.d.). PubMed. Retrieved from [Link]
-
sulfametoxydiazine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Validation of SPE Products and Associated Procedures with EPA Method 625.1. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Validation of a quantitative and confirmatory method for residue analysis of aminoglycoside antibiotics in poultry, bovine, equine and swine kidney through liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]
-
HPLC Methods for analysis of Sulfamethazine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.). Shimadzu. Retrieved from [Link]
-
Sulfamethazine. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]
-
Sulfamethoxydiazine CAS 18179-67-4 Manufacturers, Suppliers, Factory. (n.d.). Home Sunshine Pharma. Retrieved from [Link]
-
Determination of Sulfadimethoxine and Sulfamethazine Residues in Animal Tissues by Liquid Chromatography and Thermospray Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). World Organisation for Animal Health (WOAH). Retrieved from [Link]
-
Sulfameter. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]
-
Screening and confirmation of sulfonamides, trimethoprim and dapsone in animal tissue using HPLC-DAD. (2010). NUCLEUS information resources. Retrieved from [Link]
-
Two phase extraction of metabolites from animal tissues. (2019). Michigan State University. Retrieved from [Link]
Sources
- 1. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in sample preparation techniques and methods of sulfonamides detection - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. organomation.com [organomation.com]
- 9. Power of Solid Phase Extraction: Understanding the Principles of SPE - Amerigo Scientific [amerigoscientific.com]
- 10. specartridge.com [specartridge.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The Principle and Classification of Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 13. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fsis.usda.gov [fsis.usda.gov]
- 18. hpst.cz [hpst.cz]
- 19. rr-americas.woah.org [rr-americas.woah.org]
- 20. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantitative Determination of Sulfamethoxydiazine Sodium
Abstract
This application note details a simple, rapid, and reliable UV-Vis spectrophotometric method for the determination of sulfamethoxydiazine sodium in bulk and pharmaceutical dosage forms. The method is based on the measurement of ultraviolet absorbance of this compound in a 0.1 M sodium hydroxide solution. The procedure is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose in quality control environments.[1][2]
Introduction
Sulfamethoxydiazine (also known as sulfameter) is a long-acting sulfonamide antibiotic used in both human and veterinary medicine to treat various bacterial infections, such as urinary tract and respiratory tract infections.[3][4] The sodium salt form enhances its solubility for pharmaceutical preparations. Ensuring the correct potency and dosage of the active pharmaceutical ingredient (API) is critical for drug safety and efficacy. Therefore, robust analytical methods for its quantification are essential in pharmaceutical quality control.
UV-Visible spectrophotometry offers a convenient and cost-effective analytical tool for this purpose. The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it. Sulfamethoxydiazine possesses inherent chromophoric groups in its structure that absorb UV radiation, making it suitable for direct spectrophotometric analysis without the need for complex derivatization procedures.[5][6]
This document provides a comprehensive protocol for the assay of this compound, including method development, step-by-step procedures, and a full validation summary.
Principle of the Method
The quantitative determination of this compound is based on its intrinsic absorbance of UV radiation. The molecule contains a substituted benzene ring and a pyrimidine ring, which act as chromophores. When dissolved in 0.1 M NaOH, the molecule exists in a consistent ionized state, leading to stable and reproducible absorbance readings.
The method adheres to the Beer-Lambert Law: A = εbc Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (a constant for a given substance at a specific wavelength, in L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the substance (in mol L⁻¹)
By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from a reference standard, the concentration of the unknown sample can be accurately determined.[7]
Analyte and Reagent Details
Analyte: this compound
-
Chemical Name: Sodium;[4-[(5-methoxypyrimidin-2-yl)sulfamoyl]phenyl]azanide[8]
-
Molecular Weight: 302.29 g/mol [8]
Caption: Chemical Structure of this compound.
Instrumentation and Materials
-
Instrument: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less.
-
Cuvettes: Matched 1.00 cm path length quartz cuvettes.[11]
-
Analytical Balance: Readable to 0.01 mg.
-
Glassware: Class A volumetric flasks and pipettes.
-
Reagents:
-
This compound Reference Standard (USP/EP grade).
-
Sodium Hydroxide (NaOH), analytical reagent grade.
-
Deionized or distilled water.
-
Experimental Protocol
Caption: Workflow for this compound Assay.
Step 1: Preparation of 0.1 M NaOH Solution (Solvent)
Accurately weigh 4.0 g of NaOH pellets and dissolve in approximately 500 mL of deionized water. Once dissolved and cooled to room temperature, transfer to a 1000 mL volumetric flask and dilute to the mark with deionized water.
Step 2: Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a ~10 µg/mL solution of this compound in 0.1 M NaOH.
-
Use 0.1 M NaOH as the blank reference in the spectrophotometer.[12]
-
Scan the sample solution from 400 nm to 200 nm.
-
Record the wavelength that corresponds to the highest absorbance peak. The expected λmax is approximately 272 nm.[13] All subsequent measurements will be performed at this fixed wavelength.
Step 3: Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Quantitatively transfer the powder to a 250 mL volumetric flask.
-
Add approximately 150 mL of 0.1 M NaOH and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with 0.1 M NaOH and mix thoroughly.
Step 4: Preparation of Calibration Standards
Prepare a series of working standard solutions by serially diluting the stock solution with 0.1 M NaOH as described in the table below.
| Standard ID | Volume of Stock (100 µg/mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| STD-1 | 1.0 mL | 50 | 2.0 |
| STD-2 | 2.0 mL | 50 | 4.0 |
| STD-3 | 3.0 mL | 50 | 6.0 |
| STD-4 | 4.0 mL | 50 | 8.0 |
| STD-5 | 5.0 mL | 50 | 10.0 |
Step 5: Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 tablets (if applicable).
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound.
-
Transfer to a 250 mL volumetric flask.
-
Add approximately 150 mL of 0.1 M NaOH, sonicate for 15 minutes to dissolve the API, and mix well.
-
Dilute to volume with 0.1 M NaOH and mix.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 5.0 mL of the clear filtrate into a 50 mL volumetric flask and dilute to the mark with 0.1 M NaOH. This yields a theoretical final concentration of 10 µg/mL.
Step 6: Spectrophotometric Measurement
-
Set the spectrophotometer to the predetermined λmax (approx. 272 nm).
-
Fill a cuvette with 0.1 M NaOH and use it to zero the instrument (autozero).[14]
-
Measure the absorbance of each calibration standard and the sample solution in triplicate, rinsing the cuvette with the solution to be measured before each reading.[11]
Data Analysis and Results
-
Calibration Curve: Plot the average absorbance of each calibration standard (y-axis) against its corresponding concentration in µg/mL (x-axis).
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c , where 'm' is the slope and 'c' is the y-intercept. The correlation coefficient (R²) should be ≥ 0.999 for the curve to be considered linear.[7]
-
Calculate Sample Concentration:
-
Use the average absorbance of the sample solution ('y') and the regression equation to calculate the concentration ('x') in the measured solution.
-
Concentration (µg/mL) = (Sample Absorbance - Intercept) / Slope
-
Calculate the amount of this compound in the original sample powder, accounting for all dilutions.
-
Amount (mg) = (Calculated Conc. × Dilution Factor × Initial Volume) / 1000
-
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines, which establish that the procedure must be demonstrated to be fit for its intended purpose.[1][2][15]
Caption: ICH Q2(R2) Method Validation Workflow.
Validation Data Summary (Hypothetical)
| Parameter | Acceptance Criteria | Result | Status |
| Specificity | No interference from placebo at λmax of analyte. | No interference observed. | Pass |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9998 | Pass |
| Range | 2.0 - 10.0 µg/mL (80-120% of test conc.) | Method is linear, accurate, precise in range. | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate) | %RSD ≤ 2.0% | 1.21% | Pass |
| LOD | Signal-to-Noise Ratio ~3:1 | 0.15 µg/mL | - |
| LOQ | Signal-to-Noise Ratio ~10:1 | 0.45 µg/mL | - |
| Robustness | %RSD ≤ 2.0% after minor changes (e.g., λ ±2nm) | Results remained within acceptable limits. | Pass |
-
Specificity: A placebo solution showed negligible absorbance at 272 nm, confirming the method's ability to specifically measure this compound without interference from common excipients.[16]
-
Linearity: The method demonstrated excellent linearity over the concentration range of 2-10 µg/mL.[17]
-
Accuracy: Accuracy was confirmed via recovery studies on a spiked placebo at 80%, 100%, and 120% of the target concentration. The high recovery values indicate the method is free from significant systematic error.[16]
-
Precision: The low %RSD values for repeatability (intra-day) and intermediate precision (inter-day) demonstrate that the method produces consistent and reproducible results.[16]
-
Robustness: The method was found to be robust against minor deliberate variations in wavelength (±2 nm) and NaOH concentration (±0.01 M), indicating its reliability for routine use.[1]
Conclusion
The developed UV-Vis spectrophotometric method is simple, accurate, precise, and robust for the determination of this compound in pharmaceutical formulations. The method was successfully validated according to ICH guidelines, confirming its suitability for routine quality control analysis. Its operational simplicity and low cost make it an excellent alternative to more complex chromatographic techniques for this specific application.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Chemsrc. (2025). This compound | CAS#:18179-67-4. [Link]
-
PubChem - NIH. (n.d.). This compound. [Link]
-
Ejournal UPI. (n.d.). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]
-
PubChem - NIH. (n.d.). Sulfameter. [Link]
-
Wikipedia. (n.d.). Sulfametoxydiazine. [Link]
-
Ecourses. (1998). Experiment 6: Preparation of Analytical Solutions I and Analysis of their Concentration by UV-Vis. [Link]
-
YouTube - Chemistry For Everyone. (2025). How To Prepare Solution For UV Spectroscopy?[Link]
-
Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfamethazine. [Link]
-
Semantic Scholar. (n.d.). Spectrophotometric Determination of Sulfadiazine via Diazotization and Coupling Reaction - Application to Pharmaceutical Preparations. [Link]
-
ResearchGate. (2017). Spectrophotometric Determination of Sulfamethoxazole and Sulfadiazine in Pure and Pharmaceuticals Preparation. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfametoxydiazine - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C11H11N4NaO3S | CID 14818686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:18179-67-4 | Chemsrc [chemsrc.com]
- 10. Page loading... [guidechem.com]
- 11. ossila.com [ossila.com]
- 12. youtube.com [youtube.com]
- 13. caymanchem.com [caymanchem.com]
- 14. ecourses.uprm.edu [ecourses.uprm.edu]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
Development of an ELISA for sulfamethoxydiazine sodium screening
Application Note & Protocol
Development of a High-Throughput Competitive ELISA for the Screening of Sulfamethoxydiazine Sodium
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive and specific competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative screening of sulfamethoxydiazine (SMD). Sulfamethoxydiazine is a sulfonamide antibiotic used in veterinary medicine, and monitoring its residue levels in food products is crucial for public health. Due to its small molecular size, a competitive immunoassay format is the method of choice.[1][2][3] This guide details the immunochemical principles, a step-by-step development workflow, comprehensive protocols, and a robust validation framework designed for researchers, scientists, and drug development professionals. We explain the critical rationale behind experimental choices, from hapten-carrier conjugation to assay optimization and validation, ensuring the development of a reliable and reproducible screening tool.
The Immunochemical Foundation: Principles of SMD Detection
Developing an immunoassay for a small molecule like sulfamethoxydiazine presents a unique challenge. Unlike large protein antigens, small molecules, known as haptens, are not immunogenic on their own. The immune system cannot recognize them to produce antibodies.[] Therefore, the foundational step is to render the hapten immunogenic and to design an assay format that allows for its sensitive detection.
The Hapten-Carrier Principle
To elicit an immune response, the SMD hapten must be covalently coupled to a large, immunogenic carrier protein.[5] This conjugation creates an "artificial antigen" that the immune system can recognize.
-
Causality of Carrier Choice: The choice of carrier protein is critical. Proteins like Keyhole Limpet Hemocyanin (KLH) are often used for immunization due to their large size and foreignness to the immune systems of mammals, leading to a strong immune response. For the coating antigen used in the ELISA itself, Bovine Serum Albumin (BSA) is a common and cost-effective choice.[][6] Using a different carrier protein for immunization versus plate coating helps to reduce non-specific binding from antibodies that may have been generated against the carrier protein itself.
-
Conjugation Chemistry: The method of linking the hapten to the carrier is crucial for presenting the SMD molecule correctly to the immune system. A common method involves using crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of an amide bond between a carboxyl group (which may need to be introduced to the hapten via a linker) and a primary amine on the protein.[6] The characterization of the hapten-protein conjugate to determine the hapten density is a key step, as a higher ratio of hapten can increase the specificity of the immune response, though excessive conjugation can sometimes have adverse effects.[5][7]
Antibody Selection: Monoclonal vs. Polyclonal
The choice between monoclonal and polyclonal antibodies impacts assay specificity and robustness.
-
Monoclonal Antibodies (mAbs): Produced from a single B-cell clone, mAbs recognize a single epitope on the antigen.[8] This results in high specificity and low batch-to-batch variability, making them ideal for quantitative assays requiring high precision.[9][10]
-
Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen.[10] This can lead to a more robust signal but may also increase the risk of cross-reactivity with structurally similar molecules.[9]
For screening a specific compound like SMD, a highly specific monoclonal antibody is generally preferred to minimize false positives from other sulfonamides.
The Competitive ELISA Format
Because the small SMD molecule cannot be bound by two antibodies simultaneously (as required in a sandwich ELISA), the competitive format is employed.[2][11] The principle relies on the competition between the free SMD in the sample and a fixed amount of labeled or coated SMD for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of SMD in the sample.[3]
Caption: Principle of Competitive ELISA for Sulfamethoxydiazine (SMD).
Assay Development and Optimization Workflow
A systematic approach is essential for developing a robust ELISA. The workflow involves preparing and optimizing the critical reagents to achieve the best possible sensitivity and dynamic range.
Caption: High-level workflow for SMD ELISA development and validation.
Protocol 1: Checkerboard Titration for Reagent Optimization
Objective: To determine the optimal concentrations of the coating antigen (SMD-BSA) and the primary anti-SMD antibody. The goal is to find a combination that yields a strong maximum signal (low absorbance in a competitive assay is the goal, so a high starting OD is needed) with a low background, ensuring a wide dynamic range for the assay.[12][13][14]
Materials:
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
SMD-BSA conjugate
-
Anti-SMD primary antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate and Stop Solution
Procedure:
-
Coat the Plate:
-
Prepare serial dilutions of the SMD-BSA conjugate in Coating Buffer (e.g., ranging from 10 µg/mL down to 0.08 µg/mL).
-
Dispense 100 µL of each dilution into the wells of columns 1 through 12, respectively.
-
Incubate overnight at 4°C.
-
-
Wash and Block:
-
Wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature (RT).
-
-
Add Primary Antibody:
-
Wash the plate 3 times as before.
-
Prepare serial dilutions of the anti-SMD primary antibody in Blocking Buffer (e.g., ranging from 1:1,000 to 1:128,000).
-
Add 100 µL of each antibody dilution to the wells of rows A through H, respectively.
-
Incubate for 1 hour at RT.
-
-
Add Secondary Antibody and Develop:
-
Wash the plate 3 times.
-
Add 100 µL of HRP-conjugated secondary antibody (at a pre-determined optimal dilution, e.g., 1:5,000) to all wells.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times.
-
Add 100 µL of TMB Substrate. Incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution.
-
-
Read and Analyze:
-
Read the absorbance at 450 nm.
-
Analyze the data to find the combination of coating antigen and primary antibody that gives a high absorbance value (e.g., 1.5 - 2.0) while being on the titration curve's shoulder. This ensures that a small amount of competitor (free SMD) will cause a measurable decrease in signal.
-
Data Presentation: Example Checkerboard Titration Results
| Coating Ag (µg/mL) | 10 | 5 | 2.5 | 1.25 | 0.62 | 0.31 |
| Pri Ab (1:1000) | >3.0 | >3.0 | 2.89 | 2.54 | 2.11 | 1.65 |
| Pri Ab (1:2000) | >3.0 | 2.91 | 2.63 | 2.21 | 1.89 | 1.43 |
| Pri Ab (1:4000) | 2.88 | 2.65 | 2.31 | 1.95 | 1.58 | 1.21 |
| Pri Ab (1:8000) | 2.43 | 2.11 | 1.76 | 1.45 | 1.15 | 0.88 |
| Pri Ab (1:16000) | 1.87 | 1.54 | 1.22 | 0.96 | 0.71 | 0.54 |
| Absorbance values (OD 450 nm). The optimal combination (bolded) provides a strong signal (~2.0) that is sensitive to competition. |
Protocol 2: Standard Competitive ELISA Procedure
Objective: To quantify the concentration of SMD in standards and unknown samples.
Procedure:
-
Plate Coating: Coat a 96-well plate with 100 µL/well of the optimal SMD-BSA concentration (e.g., 1.25 µg/mL from the table above) in Coating Buffer. Incubate overnight at 4°C.
-
Wash and Block: Wash the plate 3x with Wash Buffer and block with 200 µL/well of Blocking Buffer for 1-2 hours at RT.
-
Prepare Standards and Samples:
-
Prepare a stock solution of this compound in an appropriate solvent and dilute it in the assay buffer (e.g., PBST) to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 ng/mL).
-
Prepare unknown samples by diluting them in the same assay buffer to ensure the expected concentration falls within the standard curve range.
-
-
Competitive Reaction:
-
Add 50 µL of each standard or sample to the appropriate wells in duplicate.
-
Immediately add 50 µL of the optimized primary anti-SMD antibody dilution (e.g., 1:4,000) to all wells.
-
Incubate for 1 hour at RT with gentle shaking.
-
-
Detection:
-
Wash the plate 3x with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at RT.
-
Wash the plate 5x with Wash Buffer.
-
Add 100 µL of TMB Substrate. Incubate for 15-30 minutes in the dark.
-
Add 100 µL of Stop Solution.
-
-
Read Plate: Read absorbance at 450 nm within 15 minutes.
Data Analysis and Validation
A robust assay is not complete without proper data analysis and thorough validation.[15][16]
Standard Curve Generation
The relationship between absorbance and competitor concentration in a competitive ELISA is non-linear. Therefore, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) regression model is typically used to fit the standard curve.[17]
-
Calculation: The percentage of binding (%B/B₀) is often calculated for each standard: %B/B₀ = [(OD_standard - OD_blank) / (OD_zero_standard - OD_blank)] * 100
-
Plot %B/B₀ against the log of the SMD concentration.
Example Standard Curve Data:
| SMD (ng/mL) | Avg OD 450 | % B/B₀ |
| 0 (B₀) | 1.985 | 100.0% |
| 3.13 | 1.654 | 83.3% |
| 6.25 | 1.278 | 64.4% |
| 12.5 | 0.855 | 43.1% |
| 25 | 0.501 | 25.2% |
| 50 | 0.289 | 14.6% |
| 100 | 0.155 | 7.8% |
Assay Validation Parameters
Validation ensures the assay is fit for its intended purpose. Key parameters should be assessed according to regulatory guidelines.[18][19]
Table: Summary of Key Validation Parameters and Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
| Sensitivity | LOD (Limit of Detection): Lowest concentration that can be distinguished from blank. | Mean of blank + 3 * SD of blank |
| LOQ (Limit of Quantitation): Lowest concentration measured with acceptable precision and accuracy. | CV ≤ 20-25% and Accuracy 75-125%[17] | |
| Precision | Intra-Assay (%CV): Variation within a single plate. | ≤ 15% CV[18] |
| Inter-Assay (%CV): Variation between different plates/days. | ≤ 20% CV[18] | |
| Accuracy | Spike & Recovery: Measures the effect of the sample matrix. | 80-120% recovery[20] |
| Specificity | Cross-Reactivity: The degree to which the antibody binds to related substances. | Defined by the assay's purpose. |
Specificity & Cross-Reactivity: This is a critical parameter for a sulfonamide assay. It is determined by running competitive ELISAs with other structurally related sulfonamides and calculating their IC₅₀ values (the concentration that causes 50% inhibition).
-
Calculation: % Cross-Reactivity = (IC₅₀ of SMD / IC₅₀ of related compound) * 100.[21]
Table: Example Cross-Reactivity Profile
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| Sulfamethoxydiazine | 15.2 | 100% |
| Sulfadiazine | 35.8 | 42.5% |
| Sulfamerazine | 295.1 | 5.2% |
| Sulfamethazine | >1000 | <1.5% |
| Sulfathiazole | >1000 | <1.5% |
Matrix Effects: Biological samples (e.g., milk, serum, honey) contain substances that can interfere with the assay.[22][23][24] To assess this, perform spike-and-recovery experiments where a known amount of SMD is added to a blank sample matrix.[24] The sample is then processed and analyzed. If recovery is poor (e.g., <80% or >120%), it indicates a matrix effect. This can often be overcome by further diluting the sample or by preparing standards in a similar blank matrix.[25][26]
References
- Vertex AI Search. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
- FineTest. (2021, December 28). Quantitative Elisa Checkerboard Titration Procedure.
- Creative Diagnostics. (2021, March 1). Competitive ELISA.
- Revvity. (n.d.). Optimize ELISA Assays with Checkerboard Titration Techniques.
- MyAssays. (n.d.). Introduction to Assay Validation (ELISA).
- Diagnopal. (2023, September 2). ELISA Set-up with Checker-Board Optimization.
- Creative Biolabs. (n.d.). Competition (Inhibition) ELISA.
- PubMed. (n.d.). Direct competitive enzyme-linked immunosorbent assay for sulfamethazine.
- Thermo Fisher Scientific. (n.d.). ELISA Development and Optimization.
- MBL Life Science. (n.d.). The principle and method of ELISA.
- PubMed. (2010). Development of a sensitive monoclonal antibody-based ELISA for the detection of sulfamethazine in cow milk, honey, and swine urine.
- Cytodiagnostics Inc. (n.d.). ELISA Optimization.
- deNOVO Biolabs. (2025, July 4). How to validate a Quantitative ELISA?
- Abcam. (n.d.). What is an ELISA?
- Echelon Biosciences. (n.d.). What is a Competitive ELISA?
- EuroProxima. (n.d.). A competitive enzyme immunoassay for quantitative analysis of Sulfamethazine in various matrices.
- EAG Laboratories. (n.d.). ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products.
- MyBioSource. (n.d.). Validation of Elisa protocol as per FDA Regulation for Drug development.
- Assay Genie. (n.d.). SMD (Sulfametoxydiazine) ELISA Kit (FSES0036).
- Sigma-Aldrich. (2010, November 6). Development of a sensitive monoclonal antibody-based ELISA for the detection of sulfamethazine in cow milk, honey, and swine urine.
- Taylor & Francis Online. (2006, August 21). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA.
- R-Biopharm. (n.d.). MULTI-SULFONAMIDE II ELISA.
- R-Biopharm. (n.d.). MULTI-SULFONAMIDES ELISA.
- Gentaur. (2016, May 19). Sulfamethoxydiazine (SMD) ELISA Kit.
- R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices.
- ResearchGate. (2025, August 7). Understanding the matrix effect in immunoassays.
- FineTest. (2020, September 8). The Matrix Effect During Elisa Testing.
- EnkiLife. (n.d.). Matrix Effect of Samples in ELISA and Its Solutions.
- MyBioSource. (n.d.). Sulfamethoxydiazine ELISA Kit - SMD.
- ResearchGate. (n.d.). Cross-reactivity (CR) of the monoclonal antibodies in ELISA.
- PubMed. (n.d.). Generation of group-specific antibodies against sulfonamides.
- antibodies-online.com. (n.d.). anti-Sulfamethoxydiazine Antibody.
- Advansta Inc. (2015, March 25). Beware of Matrix Effects in Your ELISA Assay.
- Assay Biotechnology. (n.d.). Matrix Interference in Sandwich ELISA Kits.
- Boster Biological Technology. (n.d.). Monoclonal vs Polyclonal Antibodies: Key Differences & Uses.
- Thermo Fisher Scientific. (n.d.). Monoclonal vs. Polyclonal Antibodies.
- BOC Sciences. (n.d.). Hapten-Carrier Conjugation Services.
- Bio-Rad. (n.d.). Monoclonal & Polyclonal Antibodies.
- National Center for Biotechnology Information. (n.d.). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring.
- PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
- G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview.
- PubMed. (n.d.). Haptenation of sulfonamide reactive metabolites to cellular proteins.
- PubMed. (2011). Chemiluminescence enzyme immunoassay for the determination of sulfamethoxydiazine.
Sources
- 1. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 13. bosterbio.com [bosterbio.com]
- 14. ELISA Development and Optimization | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. ELISA Assay Validation: Best Practices, Methods, and Key Insights [nebiolab.com]
- 16. myassays.com [myassays.com]
- 17. eag.com [eag.com]
- 18. denovobiolabs.com [denovobiolabs.com]
- 19. mybiosource.com [mybiosource.com]
- 20. cytodiagnostics.com [cytodiagnostics.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 24. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 25. Matrix Effect of Samples in ELISA and Its Solutions-EnkiLife-Recombinant Proteins,Antibodies,Kits,Cell Biology [enkilife.com]
- 26. assaybiotechnology.com [assaybiotechnology.com]
Protocol for the Determination of Sulfamethoxydiazine Sodium Residues in Honey by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers and Drug Development Professionals
Abstract
Sulfamethoxydiazine (also known as sulfameter) is a long-acting sulfonamide antibiotic employed in veterinary medicine, including apiculture, to treat bacterial infections.[1][2] The potential for its residues to accumulate in honey poses a significant concern for consumer safety, prompting regulatory bodies to establish stringent controls.[3][4] In the European Union, for instance, no specific Maximum Residue Limit (MRL) has been set for sulfonamides in honey, meaning their presence is generally not permitted.[5] This application note provides a comprehensive and robust protocol for the extraction, clean-up, and quantitative analysis of sulfamethoxydiazine residues in complex honey matrices. The methodology is centered around High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity.[4] The protocol is designed to meet the rigorous validation criteria outlined in international standards such as the European Commission Decision 2002/657/EC, ensuring reliable and defensible results for monitoring and regulatory compliance.[6][7]
Introduction: The Rationale for Monitoring
Honey is a natural product valued for its nutritional and medicinal properties.[3] The use of veterinary drugs like sulfamethoxydiazine to manage bacterial diseases in bee colonies, such as foulbrood, can lead to the unintended contamination of honey.[5] The presence of antibiotic residues in foodstuffs is a public health issue due to risks of direct toxicity, allergic reactions in sensitive individuals, and the broader threat of contributing to the development of antimicrobial resistance.[3][4]
Therefore, sensitive and reliable analytical methods are imperative for food safety authorities and producers to ensure honey is free from harmful residues.[8] LC-MS/MS has become the gold standard for this type of analysis, offering the ability to detect and quantify analytes at the low parts-per-billion (ppb or µg/kg) levels required by regulators.[9][10] This protocol explains the causality behind each procedural step, from sample preparation designed to liberate bound residues and remove matrix interference, to the confirmatory power of monitoring multiple mass transitions.
Analyte: Sulfamethoxydiazine Sodium
Sulfamethoxydiazine is the active compound, while its sodium salt is a common formulation.[11] Understanding its chemical properties is key to designing an effective analytical method.
| Property | Value | Source |
| Chemical Name | 4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | [2] |
| Molecular Formula | C₁₁H₁₂N₄O₃S (Sulfamethoxydiazine) | [2] |
| Molecular Weight | 280.31 g/mol (Sulfamethoxydiazine) | [2] |
| Sodium Salt Formula | C₁₁H₁₁N₄NaO₃S | [11][12] |
| Sodium Salt MW | 302.29 g/mol | [11] |
Chemical Structure of Sulfamethoxydiazine
Caption: Chemical structure of sulfamethoxydiazine.
Principle of the Method
The analytical workflow is based on a multi-stage process designed to isolate sulfamethoxydiazine from the honey matrix and quantify it accurately.
-
Extraction : The honey sample is first dissolved and subjected to acidic hydrolysis. This crucial step ensures that any sulfonamide molecules that are bound to the sugar components of honey are liberated into their free form for analysis.[10]
-
Clean-up : A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) procedure is employed.[3][7] This step is vital for removing matrix components like sugars, organic acids, and pigments. Failure to remove these interferences can lead to a phenomenon known as "matrix effect" in the mass spectrometer, typically ion suppression, which compromises the accuracy and sensitivity of the measurement.[6]
-
LC Separation : The cleaned-up extract is injected into a reverse-phase HPLC system. A C18 column separates sulfamethoxydiazine from other residual matrix components based on its polarity.[3][6] A gradient elution with an acidified mobile phase (e.g., containing formic acid) ensures sharp peak shapes and promotes efficient protonation of the analyte for positive ion detection.[9]
-
MS/MS Detection : The analyte is detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The high specificity of MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored.[9] For unambiguous confirmation, regulations mandate the monitoring of at least two product ion transitions and maintaining a consistent ratio between them.[6]
Experimental Protocol
Materials and Reagents
-
Sulfamethoxydiazine analytical standard (Purity >98%)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (HCl), Citric Acid (Analytical grade)
-
Sodium chloride (NaCl) (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges: Oasis HLB or equivalent cation exchange cartridges.[7]
-
Syringe filters (0.22 µm, Nylon or PTFE)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of sulfamethoxydiazine standard and dissolve in 10 mL of methanol. Store at -20°C.[4][7]
-
Working Standard Solution (1 µg/mL): Dilute the primary stock solution 1:1000 with a mixture of Acetonitrile:Water (20:80, v/v).[4]
-
Calibration Standards (0.1 - 20 µg/kg or ng/g): Prepare a series of calibration standards by spiking appropriate amounts of the working standard solution into a blank honey matrix that has been previously tested and confirmed to be free of sulfonamides.[4] This "matrix-matched" calibration is essential to compensate for matrix effects.[9]
Sample Preparation Protocol
This protocol is a composite of well-established methods involving acidic extraction and solvent partitioning.[4][9]
-
Weighing and Dissolution: Accurately weigh 1.0 g of a homogenized honey sample into a 50 mL centrifuge tube.[9]
-
Acidification: Add 2.0 mL of 0.1 M HCl. Vortex vigorously and sonicate for 20-30 minutes to ensure complete dissolution and initiate hydrolysis.[9]
-
Buffering: Add 3.0 mL of 0.3 M citric acid and vortex to mix.[9]
-
Extraction: Add 10 mL of acetonitrile containing 0.1% formic acid. Add 2 g of NaCl to induce phase separation. Vortex vigorously for 10 minutes.[9]
-
Centrifugation: Centrifuge the tube at 4,000-5,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the upper acetonitrile layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness at 45-50°C under a gentle stream of nitrogen.[4][9]
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase composition (e.g., Methanol:Water 80:20 with 0.1% Formic Acid).[9]
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.[4]
Instrumentation and Conditions
| Parameter | Setting | Rationale |
| LC System | UHPLC/HPLC System | Provides high-resolution separation. |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm) | Industry standard for separating moderately polar compounds like sulfonamides.[3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reverse-phase chromatography. Formic acid aids in analyte protonation.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution.[9] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical-scale LC columns.[3][9] |
| Injection Vol. | 5 - 10 µL | Balances sensitivity with column loading capacity.[9] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[13] |
| Gradient | 0-2 min: 15% B; 2-15 min: 15-70% B; 15-17 min: 70-95% B; 17-20 min: 15% B | A gradient is necessary to elute the analyte with good peak shape while cleaning the column.[3] |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive MRM analysis.[9] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar compounds; positive mode detects the protonated [M+H]⁺ ion.[6] |
| MRM Transitions | Precursor Ion (Q1): m/z 281.1; Product Ions (Q3): e.g., m/z 156.1 (Quantifier), m/z 108.1 (Qualifier) | Note: These values are illustrative for [M+H]⁺ of sulfamethoxydiazine and must be optimized experimentally on the specific instrument used. Monitoring two transitions is required for confirmation.[6][9] |
Method Validation
The described method must be validated in-house to ensure its performance is fit for purpose.[8] Validation should be performed according to internationally recognized guidelines.[14]
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No interfering peaks at the analyte's retention time in blank samples. | Ensures the signal is from the analyte, not the matrix.[15] |
| Linearity | Correlation coefficient (r²) > 0.99 over the working range. | Confirms a proportional response to concentration. |
| Accuracy (Recovery) | 70-110% for concentrations between 10-100 µg/kg. | Measures the agreement between the measured and true value.[6] |
| Precision (RSD) | Repeatability (intra-day) RSD < 15%; Intra-lab reproducibility (inter-day) RSD < 20%. | Measures the closeness of repeated measurements.[6] |
| Limit of Quantitation (LOQ) | Lowest concentration validated with acceptable accuracy and precision (e.g., signal-to-noise > 10).[4] | The lowest amount that can be reliably quantified. |
| Decision Limit (CCα) | The concentration at which one can decide with a statistical certainty of 1-α (e.g., 95%) that the sample is non-compliant. | Determines if a sample exceeds the permitted level.[6] |
Workflow Visualization
Caption: End-to-end workflow for sulfamethoxydiazine analysis in honey.
References
-
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020). Journal of Food Science and Technology.
-
Confirmation of 13 sulfonamides in honey by liquid chromatography-tandem mass spectrometry for monitoring plans: validation according to European Union Decision 2002/657/EC. (2014). Journal of Chromatography A.
-
Analysis of Sulfonamides in Honey Using the Triple Quad 3500 System. SCIEX.
-
Analysis and occurrence of 14 sulfonamide antibacterials and chloramphenicol in honey by solid-phase extraction followed by LC/MS/MS analysis. (2008). Journal of Agricultural and Food Chemistry.
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2022). Molecules.
-
Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry. (2013). Journal of Liquid Chromatography & Related Technologies.
-
This compound. PubChem, National Institutes of Health.
-
Environmentally friendly analysis of sulphonamides in Brazilian honey through automated and miniaturised sample preparation coupled with LC-MS/MS. (2020). Food Additives & Contaminants: Part A.
-
Validation of Analytical Methods for Food Control. (1997). FAO/IAEA.
-
This compound | CAS#:18179-67-4. Chemsrc.
-
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. ResearchGate.
-
Guidelines for the validation of analytical methods used in residue studies in animal tissues. World Organisation for Animal Health (WOAH).
-
Validation and harmonization of analytical methods for residue detection at the international level. Brill.
-
Analysis of sulphonamides in honey. Macherey-Nagel Application Database.
-
CAS 18179-67-4 | this compound supply. Guidechem.
-
Sulfametoxydiazine. Wikipedia.
-
Validation Of Analytical Methodologies: Context And Guidelines For And Safety And Innocuity Of Residues In Brazilian Food. (2024). IOSR Journal of Environmental Science, Toxicology and Food Technology.
-
Sulfameter. PubChem, National Institutes of Health.
-
Honey Analysis. Merck Millipore.
-
UHPLC-EVOQ™ Elite LC-MS/MS System in Multiple Reaction Monitoring Mode for the Analysis of Sulfonamides in Honey. (2013). AZoM.
-
Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Japanese Ministry of Health, Labour and Welfare.
-
Guidance document on the establishment of the residue definition for dietary risk assessment of pesticides. (2018). European Commission.
-
Comparison of transfer of different sulphonamides from contaminated beeswax to honey. (2024). Journal of the Hellenic Veterinary Medical Society.
-
HPLC Determination of Sulfathiazole in French Honeys. ResearchGate.
-
Sulfonamide Residues: Honey Quality in the Czech Market. ResearchGate.
-
EU Introduces New Maximum Residue Levels for Pesticides and Low-Risk Substances. (2024). ChemSafetyPRO.
-
Sulfonamide Residues In Honey. Control and Development of Analytical Procedure. (2003). Apiacta.
-
ANTIBIOTIC RESIDUES IN HONEY – THE FEEDM VIEW. European Federation of Honey Packers and Distributors.
Sources
- 1. Sulfametoxydiazine - Wikipedia [en.wikipedia.org]
- 2. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. azom.com [azom.com]
- 5. Comparison of transfer of different sulphonamides from contaminated beeswax to honey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confirmation of 13 sulfonamides in honey by liquid chromatography-tandem mass spectrometry for monitoring plans: validation according to European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molnar-institute.com [molnar-institute.com]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. sciex.com [sciex.com]
- 10. Analysis and occurrence of 14 sulfonamide antibacterials and chloramphenicol in honey by solid-phase extraction followed by LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C11H11N4NaO3S | CID 14818686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAS#:18179-67-4 | Chemsrc [chemsrc.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. rr-americas.woah.org [rr-americas.woah.org]
- 15. mhlw.go.jp [mhlw.go.jp]
In vitro dissolution testing of sulfamethoxydiazine sodium tablets
An Application Note on the In Vitro Dissolution Testing of Sulfamethoxypyridazine Tablets
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for the in vitro dissolution testing of immediate-release sulfamethoxypyridazine tablets. As a poorly water-soluble sulfonamide antibiotic, the dissolution characteristics of sulfamethoxypyridazine are critical for ensuring product quality and predicting in vivo performance. This guide is designed for researchers, quality control analysts, and formulation scientists, offering a robust methodology grounded in pharmacopeial principles and best practices. We will delve into the causality behind experimental choices, from apparatus selection to analytical finish, to ensure the development of a discriminating and reproducible method.
Introduction and Scientific Principles
The Role of Dissolution Testing
Drug absorption from a solid oral dosage form, such as a tablet, is critically dependent on the drug substance first being released from the product and then dissolving in the physiological fluids of the gastrointestinal tract.[1][2] In vitro dissolution testing is a fundamental quality control tool used to assess the lot-to-lot consistency of a drug product, guide formulation development, and ensure continued product performance after manufacturing changes.[1] While the ultimate goal is to ensure reproducible bioavailability, the dissolution test serves as an essential surrogate for in vivo performance.[3]
Physicochemical Properties of Sulfamethoxypyridazine
Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic.[4] Its therapeutic efficacy is linked to its ability to dissolve and be absorbed. According to the European Pharmacopoeia, it is a white or slightly yellowish crystalline powder that is "practically insoluble in water".[5][6] This low aqueous solubility is a critical factor in designing a dissolution method. Based on this characteristic, sulfamethoxypyridazine would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, for which the rate of dissolution can be the rate-limiting step for absorption.[7] Therefore, the dissolution method must be carefully designed to be discriminating enough to detect changes in formulation or manufacturing that could impact its in vivo behavior.
Rationale for Method Parameter Selection
The development of a dissolution procedure requires a thorough understanding of the drug substance and dosage form.[8] Key parameters are selected based on established scientific principles and pharmacopeial guidelines, primarily the United States Pharmacopeia (USP) General Chapter <711> Dissolution.[9][10]
-
Apparatus Selection: For tablets, USP Apparatus 1 (Basket) and Apparatus 2 (Paddle) are most common.[11] The Paddle apparatus is often preferred for its hydrodynamic simplicity and is generally suitable for most tablet formulations, which is why it is selected for this protocol.
-
Dissolution Medium: The medium should provide sink conditions, meaning the volume is at least three times that required to form a saturated solution of the drug. Given sulfamethoxypyridazine's low solubility, a buffered medium at a physiologically relevant pH, such as pH 6.8 phosphate buffer, is often a good starting point to simulate intestinal fluid.[8]
-
Agitation Speed: The rotation speed of the paddle influences the hydrodynamics within the vessel. A speed of 50 or 75 rpm is typical for the paddle apparatus and provides gentle agitation that is discriminating without being overly aggressive.[8]
-
Temperature: The temperature is maintained at 37 ± 0.5 °C to simulate human body temperature.[9][10]
Materials and Methods
Equipment & Glassware
-
USP-compliant Dissolution Test Station (Apparatus 2 - Paddle) with 1000 mL vessels
-
Constant temperature water bath
-
UV-Vis Spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks (100 mL, 500 mL, 1000 mL)
-
Pipettes (various sizes)
-
Syringes with cannula
-
Syringe filters (e.g., 0.45 µm PVDF, validated for non-adsorption)
-
Quartz cuvettes (for UV-Vis) or HPLC vials
Reagents and Standards
-
Sulfamethoxypyridazine Reference Standard (RS)[12]
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC Grade)
-
Purified, deionized water
-
Sulfamethoxypyridazine tablets for testing
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step workflow for the dissolution testing of sulfamethoxypyridazine tablets.
Workflow Overview
Caption: Workflow for Sulfamethoxypyridazine Tablet Dissolution Testing.
Step 1: Dissolution Medium Preparation (pH 6.8 Phosphate Buffer)
-
Weigh and dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of purified water.
-
Add 0.9 g of sodium hydroxide to the solution and mix thoroughly.
-
Adjust the pH to 6.8 ± 0.05 using 0.2 M NaOH or 0.2 M HCl.
-
Deaerate the medium. This is a critical step to prevent dissolved gases from forming bubbles on the tablet surface, which can affect the dissolution rate. A common method is to heat the medium to approximately 41°C, then filter it under vacuum through a 0.45 µm filter while stirring vigorously for at least 5 minutes.[10][13]
Step 2: Apparatus Setup and Equilibration
-
Set up the dissolution bath using USP Apparatus 2 (Paddles).
-
Place 900 mL (±1%) of the deaerated pH 6.8 phosphate buffer into each vessel.[10]
-
Cover the vessels and allow the medium to equilibrate to a temperature of 37 ± 0.5 °C.[9]
-
Set the paddle rotation speed to 75 rpm.
-
Adjust the paddle height so that the distance from the bottom of the paddle blade to the inside bottom of the vessel is 25 ± 2 mm.
Step 3: Standard Solution Preparation
-
Accurately weigh approximately 25 mg of Sulfamethoxypyridazine RS into a 100 mL volumetric flask.
-
Dissolve in a small amount of methanol (if necessary, as it is sparingly soluble in some organic solvents[5]) and dilute to volume with the dissolution medium. This is the Stock Standard .
-
Create a working standard by diluting the Stock Standard with the dissolution medium to a concentration that approximates the expected concentration of the sample solutions (e.g., if testing a 250 mg tablet, a 100% dissolved sample would be ~0.278 mg/mL. A suitable standard would be in this range).
Step 4: Dissolution Test Execution
-
Once the medium has equilibrated, carefully drop one sulfamethoxypyridazine tablet into each vessel. Use a suitable sinker if the tablets tend to float.
-
Immediately start the paddle rotation.
-
At predetermined time points (e.g., 15, 30, 45, and 60 minutes), withdraw an aliquot of the sample (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter, discarding the first few mL to saturate the filter and prevent drug adsorption.
Expertise & Experience Note: Filter selection is a self-validating step. Always perform a filter study to ensure the active ingredient does not adsorb to the filter material, which would lead to artificially low results. Test by passing a standard solution of known concentration through the filter and comparing its concentration to an unfiltered standard.
Step 5: Sample Quantitation
The amount of dissolved sulfamethoxypyridazine can be determined by either UV-Vis Spectrophotometry or HPLC. HPLC is preferred if excipients interfere with UV analysis.[3]
A. UV-Vis Spectrophotometric Method
-
Determine the absorbance of the filtered sample solutions and the standard solution at the wavelength of maximum absorbance (λmax) for sulfamethoxypyridazine, which is approximately 269 nm.[14]
-
Use the dissolution medium as the blank.
-
If necessary, dilute the samples with the dissolution medium to fall within the linear range of the spectrophotometer (typically 0.2-0.8 AU).
B. HPLC Method
-
Chromatographic Conditions (Example):
-
Inject the standard solution to establish the calibration and then inject the filtered sample solutions.
Step 6: Calculation of Results
Calculate the percentage of the labeled amount of sulfamethoxypyridazine dissolved at each time point using the following formula:
% Dissolved = (Asample / Astandard) × Cstandard × Vmedium / L × 100
Where:
-
Asample = Absorbance (or peak area) of the sample
-
Astandard = Absorbance (or peak area) of the standard
-
Cstandard = Concentration of the standard solution (e.g., in mg/mL)
-
Vmedium = Volume of the dissolution medium in the vessel (e.g., 900 mL)
-
L = Label claim of the tablet (e.g., in mg)
Data Presentation and Acceptance Criteria
All quantitative data and test parameters should be clearly summarized for easy interpretation.
Table 1: Recommended Dissolution Test Parameters
| Parameter | Setting | Rationale |
| Apparatus | USP Apparatus 2 (Paddle) | Standard for conventional tablets. |
| Medium | 900 mL of pH 6.8 Phosphate Buffer | Simulates intestinal pH; helps maintain sink conditions.[16] |
| Temperature | 37 ± 0.5 °C | Simulates physiological body temperature.[10] |
| Paddle Speed | 75 rpm | Provides mild agitation to avoid coning, but is still discriminating. |
| Sampling Times | 15, 30, 45, 60 minutes | Provides a profile of the release over time. |
| Analysis | UV at ~269 nm or HPLC | Direct and rapid quantitation.[14] |
Table 2: General USP Acceptance Criteria for Immediate-Release Dosage Forms
For most immediate-release tablets, a common specification is a Q value of not less than 80% dissolved in 45 or 60 minutes. The acceptance criteria are typically applied in stages as follows:
| Stage | Number Tested | Acceptance Criteria |
| S₁ | 6 | Each unit is not less than Q + 5%. |
| S₂ | 6 | Average of 12 units (S₁ + S₂) is equal to or greater than Q, and no unit is less than Q - 15%. |
| S₃ | 12 | Average of 24 units (S₁ + S₂ + S₃) is equal to or greater than Q, not more than 2 units are less than Q - 15%, and no unit is less than Q - 25%. |
Note: The specific Q value and timepoint should be established based on data from pivotal clinical or bioequivalence batches.[1]
References
-
Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997). U.S. Food and Drug Administration. [Link]
-
Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018). U.S. Food and Drug Administration. [Link]
-
<711> DISSOLUTION. US Pharmacopeia (USP). [Link]
-
<711> DISSOLUTION General Chapter. (2016). US Pharmacopeial Forum. [Link]
-
Pharmaceutical Dissolution Analysis Testing. BA Sciences. [Link]
-
USP 711 Standard Test Method for Dissolution. EUROLAB. [Link]
-
SULFAMETHOXYPYRIDAZINE FOR VETERINARY USE. European Pharmacopoeia. [Link]
-
Sulfametoxypyridazine. British Pharmacopoeia. [Link]
-
Simultaneous determination of sulfamethoxypyridazine, sulfamethoxazole, sulfadimethoxine and their associated compounds by liquid chromatography. ResearchGate. [Link]
-
Dissolution testing of tablets and capsules. digicollections.net. [Link]
-
FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. American Association of Pharmaceutical Scientists. [Link]
-
Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]
-
<1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. [Link]
-
Development and validation of dissolution procedures. Journal of Applied Pharmaceutical Science. [Link]
-
DISSOLUTION TEST FOR SOLID ORAL DOSAGE FORMS - Draft proposal for revision in The International Pharmacopoeia. World Health Organization (WHO). [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. japsonline.com [japsonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugfuture.com [drugfuture.com]
- 6. nhathuocngocanh.com [nhathuocngocanh.com]
- 7. usp.org [usp.org]
- 8. uspnf.com [uspnf.com]
- 9. usp.org [usp.org]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. Pharmaceutical Dissolution Analysis Testing - BA Sciences [basciences.com]
- 12. Sulfamethoxypyridazine EP Reference Standard CAS 80-35-3 Sigma Aldrich [sigmaaldrich.com]
- 13. who.int [who.int]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
Application Note: A Validated Microbiological Assay for Determining the Potency of Sulfamethoxydiazine Sodium
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and scientifically grounded protocol for determining the potency of Sulfamethoxydiazine Sodium using a microbiological assay. Microbiological assays are essential for quantifying the biological activity of antimicrobial agents, offering a measure of potency that can reveal subtle changes not detectable by chemical methods alone.[1][2][3] We present the cylinder-plate agar diffusion method, a robust and widely accepted technique, explaining the causality behind each experimental step. The protocol is designed as a self-validating system, incorporating principles of accuracy, precision, and linearity essential for quality control and drug development.
Principle and Scientific Rationale
The Imperative of Biological Potency Measurement
While chemical methods like HPLC are excellent for determining the concentration and purity of a drug substance, they do not directly measure its biological activity. For antibiotics, the ultimate measure of efficacy is their ability to inhibit microbial growth. Microbiological assays provide this critical functional data, serving as the definitive method for resolving any doubts regarding a potential loss of activity.[1][2] This is particularly crucial during stability studies, formulation development, and quality control of the final drug product.
Mechanism of Action: The Basis of the Assay
Sulfamethoxydiazine is a sulfonamide antibiotic that functions by disrupting a critical metabolic pathway in susceptible bacteria.[4][5][6] Bacteria synthesize folic acid, an essential cofactor for DNA and protein synthesis, from a precursor molecule, para-aminobenzoic acid (PABA). Sulfonamides are structural analogs of PABA and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase.[7] By binding to the enzyme's active site, they block the synthesis of dihydropteroic acid, a crucial intermediate, thereby halting bacterial growth.[7] This bacteriostatic effect forms the basis of the assay; the extent of growth inhibition is directly proportional to the concentration of biologically active sulfamethoxydiazine.
Caption: Mechanism of Sulfamethoxydiazine action.
Assay Methodologies: Cylinder-Plate vs. Turbidimetric
Two primary methods are recognized by pharmacopeias such as the USP for antibiotic potency assays: the cylinder-plate (agar diffusion) method and the turbidimetric (tube) method.[2][8]
-
Cylinder-Plate Assay: This method relies on the diffusion of the antibiotic from a cylinder through a solidified agar layer inoculated with a sensitive microorganism. The antibiotic creates a circular zone of inhibition where bacterial growth is prevented. The diameter of this zone is proportional to the logarithm of the antibiotic concentration.[2][9]
-
Turbidimetric Assay: This method measures the inhibition of microbial growth in a liquid medium. The antibiotic is added to a broth culture, and after incubation, the turbidity (cloudiness) of the culture is measured with a spectrophotometer. Reduced turbidity indicates growth inhibition and is proportional to the antibiotic's potency.[8][10][11]
This note will provide a comprehensive protocol for the cylinder-plate method , valued for its robustness and clear visual endpoint.
Detailed Protocol: Cylinder-Plate Potency Assay
This protocol is designed to be a self-validating system. Adherence to these steps ensures the generation of reliable and reproducible data.
Materials and Reagents
| Component | Specification | Purpose & Rationale |
| Test Microorganism | Bacillus subtilis (ATCC 6633) | A standard, sensitive test organism for sulfonamide assays, known for producing clear and consistent zones of inhibition.[12] |
| Culture Media | Antibiotic Medium 1 (USP) or Mueller-Hinton Agar | Provides the necessary nutrients for robust bacterial growth. The pH must be controlled as sulfonamide activity can be pH-dependent.[13][14] |
| Reference Standard | This compound (USP RS) | A highly characterized standard of known purity and potency, essential for creating an accurate standard curve for comparison. |
| Test Sample | This compound (Unknown) | The material to be tested for potency. |
| Phosphate Buffer | 0.1 M Potassium Phosphate Buffer, pH 7.0 ± 0.2 | Used as a diluent for standard and sample preparations. Maintains a stable pH to ensure consistent antibiotic activity and solubility.[1][15] |
| Assay Plates | Sterile 100 x 20 mm Petri dishes | Provides a uniform surface area for the agar medium. |
| Assay Cylinders | Stainless steel, 8 mm OD, 6 mm ID, 10 mm length | Delivers a precise and uniform volume of solution onto the agar surface, acting as a reservoir for diffusion.[2][15] |
| Sterile Saline | 0.9% NaCl Solution | Used for preparing the microbial inoculum. |
Experimental Workflow
Sources
- 1. uspnf.com [uspnf.com]
- 2. uspbpep.com [uspbpep.com]
- 3. scribd.com [scribd.com]
- 4. guidechem.com [guidechem.com]
- 5. Sulfametoxydiazine - Wikipedia [en.wikipedia.org]
- 6. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. chromakresearch.com [chromakresearch.com]
- 9. PLA 3.0 – Software for Biostatistical Analysis: Cylinder-plate assays with PLA 3.0 [bioassay.de]
- 10. academic.oup.com [academic.oup.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbiological assay methods for sulfonamides in animal tissues, serum, and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
Introduction: The Analytical Imperative for Sulfamethoxydiazine Purity
Sulfamethoxydiazine (also known as Sulfameter) is a long-acting sulfonamide antibiotic employed in both human and veterinary medicine to treat a variety of bacterial infections, including urinary tract and respiratory infections.[1] Like all active pharmaceutical ingredients (APIs), its purity is a critical determinant of safety and efficacy. The presence of impurities, which can arise from the manufacturing process or degradation, can potentially alter the drug's therapeutic effect or introduce toxicity. Consequently, robust and reliable analytical methods are required to resolve sulfamethoxydiazine from its potential related substances.
Capillary Electrophoresis (CE) has emerged as a powerful alternative and complementary technique to High-Performance Liquid Chromatography (HPLC) for pharmaceutical analysis.[2][3] CE offers distinct advantages, including high separation efficiency, rapid analysis times, minimal solvent consumption, and unique selectivity, making it particularly well-suited for the analysis of ionizable compounds like sulfonamides.[2]
This comprehensive guide provides detailed protocols and scientific rationale for the separation of sulfamethoxydiazine from its key related compound, sulfanilamide, using two primary CE modes: Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). Sulfanilamide represents a critical process-related impurity and a potential degradant formed by the cleavage of the sulfonamide bond. This document is intended for researchers, quality control analysts, and drug development professionals seeking to establish and validate CE methods for sulfonamide purity analysis.
Pillar 1: The Science of Separation - Expertise & Experience
The separation of sulfamethoxydiazine from its related compounds by CE is governed by the fundamental principles of electrophoresis and, in the case of MEKC, partitioning behavior. Understanding the physicochemical properties of the analytes is paramount to developing a rational and effective method.
Analyte Physicochemical Properties:
| Compound | Structure | Molecular Weight ( g/mol ) | pKa |
| Sulfamethoxydiazine | 4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide | 280.31[1] | ~7.02[4] |
| Sulfanilamide | 4-aminobenzenesulfonamide | 172.21 | ~10.4 |
The key to separation lies in the differential ionization of the analytes at a given pH. Sulfamethoxydiazine possesses a sulfonamide proton with a pKa of approximately 7.02.[4] This means that at a pH below 7, it will be largely neutral, while at a pH above 7, it will become increasingly anionic. The primary amino group on the benzene ring is much more basic (pKa ~2-3) and will be protonated (cationic) only at very low pH. Sulfanilamide, the core structural precursor, has a significantly higher pKa for its sulfonamide group. This difference in pKa is the cornerstone of the CZE separation strategy.
Method I: Capillary Zone Electrophoresis (CZE)
CZE separates analytes based on their charge-to-mass ratio.[5] The choice of background electrolyte (BGE) pH is the most critical parameter.
Causality Behind Experimental Choices (CZE):
-
Buffer Selection (pH 8.5 Borate Buffer): To achieve separation, we must operate at a pH where the analytes have different effective charges. By selecting a pH of 8.5, which is significantly above the pKa of sulfamethoxydiazine (~7.02) but below that of sulfanilamide (~10.4), we create a scenario where sulfamethoxydiazine is fully deprotonated and carries a negative charge. In contrast, sulfanilamide remains predominantly in its neutral form.
-
Electroosmotic Flow (EOF): In a bare fused-silica capillary at pH > 3, the negatively charged silanol groups on the capillary wall attract cations from the buffer, creating an electrical double layer. When voltage is applied, these solvated cations migrate towards the cathode, dragging the bulk solution with them. This bulk flow is the electroosmotic flow (EOF).
-
Separation Mechanism: At pH 8.5, the strong EOF carries all species (cations, neutrals, and anions) toward the cathode and the detector.
-
Sulfanilamide (Neutral): As a neutral species, it will travel at the same velocity as the EOF.
-
Sulfamethoxydiazine (Anionic): Being negatively charged, it has its own electrophoretic mobility directed towards the anode (positive electrode), opposing the EOF. However, the EOF is typically stronger than the electrophoretic mobility of small anions. Therefore, sulfamethoxydiazine will still migrate to the cathode, but at a slower rate than the EOF. This difference in migration velocity allows for the resolution of neutral sulfanilamide from the anionic sulfamethoxydiazine.
-
Method II: Micellar Electrokinetic Chromatography (MEKC)
MEKC is a hybrid of electrophoresis and chromatography that can separate both neutral and charged analytes.[6] It is particularly useful for separating compounds with similar charge states but different hydrophobicities. This method would be ideal if one needed to separate sulfamethoxydiazine from neutral, non-ionizable impurities or from other sulfonamides with very similar pKa values.
Causality Behind Experimental Choices (MEKC):
-
Surfactant (Sodium Dodecyl Sulfate - SDS): SDS is an anionic surfactant that, above its critical micelle concentration (CMC), forms negatively charged micelles.[6] This creates a pseudo-stationary phase within the capillary.
-
Separation Mechanism: The separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the SDS micelles (pseudo-stationary phase).[6]
-
The negatively charged SDS micelles are electrophoretically drawn towards the anode, against the strong cathodic EOF. This results in the micelles moving much more slowly towards the detector than the bulk buffer.
-
Analytes that are more hydrophobic will spend more time partitioned inside the micelle and will therefore migrate more slowly.
-
Analytes that are more hydrophilic will spend more time in the aqueous buffer and will migrate faster, closer to the speed of the EOF.
-
-
Buffer Selection (pH 9.2 Borate Buffer): A higher pH (e.g., 9.2) is often used in MEKC to ensure a strong and consistent EOF and to keep most sulfonamides, including sulfamethoxydiazine and sulfanilamide, in their anionic state. While both are anionic, their differential partitioning into the micelles based on hydrophobicity will drive the separation. Organic modifiers like acetonitrile can be added to the buffer to alter the partitioning and fine-tune the separation selectivity.
Pillar 2: Self-Validating Protocols & Trustworthiness
The following protocols are designed to be robust and reproducible. Adherence to the system suitability criteria is essential for ensuring the validity of the results on a day-to-day basis.
Experimental Workflow
The general workflow for both CZE and MEKC methods is outlined below.
Caption: General experimental workflow for CE analysis.
Protocol 1: CZE Separation of Sulfamethoxydiazine and Sulfanilamide
1. Apparatus and Consumables
-
Capillary Electrophoresis System with UV detector (e.g., Agilent 7100, Sciex PA 800 Plus).
-
Fused-silica capillary, 50 µm I.D., ~60 cm total length (~50 cm to detector).
-
Data acquisition and processing software.
-
pH meter, analytical balance, volumetric flasks, sonicating bath.
2. Reagent Preparation
-
0.1 M Sodium Hydroxide: Dissolve 0.4 g of NaOH in 100 mL of deionized water.
-
Running Buffer (BGE): 20 mM Borate Buffer, pH 8.5:
-
Dissolve ~1.24 g of boric acid in ~950 mL of deionized water.
-
Adjust pH to 8.5 with 0.1 M NaOH.
-
Make up the final volume to 1000 mL with deionized water.
-
Filter through a 0.45 µm filter and degas by sonication for 10 minutes before use.
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Sulfamethoxydiazine reference standard and 25 mg of Sulfanilamide reference standard in methanol in separate 25 mL volumetric flasks.
-
System Suitability Solution (SSS): Dilute the stock solutions with the BGE to obtain a final concentration of approximately 50 µg/mL for each analyte.
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of sulfamethoxydiazine into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the API.
-
Dilute to volume with methanol and mix well.
-
Centrifuge a portion of this solution at 5000 rpm for 10 minutes.
-
Dilute 1.0 mL of the supernatant to 20.0 mL with the BGE to obtain a final theoretical concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter if necessary.
-
4. Electrophoretic Procedure
-
Capillary Conditioning (New Capillary):
-
Rinse with 1 M NaOH for 30 min.
-
Rinse with deionized water for 15 min.
-
Rinse with 0.1 M NaOH for 30 min.
-
Rinse with deionized water for 15 min.
-
Equilibrate with BGE for at least 30 min.
-
-
Daily Conditioning Sequence (at start of day):
-
Rinse with 0.1 M NaOH for 10 min.
-
Rinse with deionized water for 5 min.
-
Rinse with BGE for 10 min.
-
-
Pre-injection Rinse (between runs):
-
Rinse with BGE for 2 min.
-
CE Operating Conditions:
| Parameter | Value |
|---|---|
| Capillary Temperature | 25 °C |
| Applied Voltage | +25 kV |
| Injection | Hydrodynamic, 50 mbar for 5 sec |
| Detection Wavelength | 254 nm |
| Run Time | ~10 minutes |
Expected Migration Order: Sulfanilamide (neutral, migrates with EOF) followed by Sulfamethoxydiazine (anionic, retarded migration).
Protocol 2: MEKC Separation of Sulfamethoxydiazine and Related Compounds
1. Apparatus and Consumables
-
As per CZE protocol.
2. Reagent Preparation
-
0.1 M Sodium Hydroxide: As per CZE protocol.
-
Running Buffer (BGE): 20 mM Borate, 50 mM SDS, pH 9.2:
-
Dissolve ~1.24 g of boric acid and ~14.4 g of sodium dodecyl sulfate (SDS) in ~950 mL of deionized water.
-
Adjust pH to 9.2 with 0.1 M NaOH.
-
Make up the final volume to 1000 mL with deionized water.
-
Filter through a 0.45 µm filter and degas before use. Note: Avoid excessive sonication which can cause foaming.
-
3. Standard and Sample Preparation
-
As per CZE protocol. Prepare all final dilutions in the MEKC BGE.
4. Electrophoretic Procedure
-
Capillary conditioning and daily/pre-injection sequences are the same as the CZE protocol.
CE Operating Conditions:
| Parameter | Value |
|---|---|
| Capillary Temperature | 25 °C |
| Applied Voltage | +20 kV |
| Injection | Hydrodynamic, 50 mbar for 5 sec |
| Detection Wavelength | 254 nm |
| Run Time | ~15 minutes |
Expected Migration Order: The migration order will depend on both the charge and the hydrophobicity of the analytes. Generally, more hydrophilic compounds will elute earlier, while more hydrophobic compounds that interact strongly with the SDS micelles will elute later.
Pillar 3: Authoritative Grounding & Data Presentation
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. The parameters below are based on typical performance characteristics for CE methods in pharmaceutical analysis and should be verified experimentally.
System Suitability Test (SST)
To ensure the system is performing adequately before sample analysis, the SSS (containing both sulfamethoxydiazine and sulfanilamide) should be injected.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs > 2.0 between sulfamethoxydiazine and sulfanilamide | Ensures baseline separation for accurate quantification. |
| Theoretical Plates (N) | > 100,000 for the sulfamethoxydiazine peak | Indicates high column efficiency and good peak shape. |
| Tailing Factor (Tf) | 0.8 < Tf < 1.5 for the sulfamethoxydiazine peak | Confirms peak symmetry, which is crucial for accurate integration. |
| RSD of Migration Time | < 2.0% (for n=5 injections) | Demonstrates the stability of the electrophoretic system. |
| RSD of Peak Area | < 3.0% (for n=5 injections) | Indicates the precision of the injection and detection systems. |
Method Validation Summary (Representative Data)
The following table summarizes typical validation results for a CE method for sulfonamide analysis.
| Validation Parameter | Typical Performance |
| Linearity (Range) | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.15 µg/mL (S/N = 3) |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL (S/N = 10) |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate Precision (Inter-day) | < 3.0% |
| Specificity | No interference from placebo/excipients |
Separation Principle Visualization
The diagram below illustrates the separation mechanism in the proposed CZE method.
Sources
- 1. Sulfameter | C11H12N4O3S | CID 5326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of sulfadiazine and sulfamethoxazole in an agricultural soil system with manure application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. veeprho.com [veeprho.com]
- 5. Determination of sulfadiazine and sulfamethoxazole by capillary electrophoresis with end-column electrochemical detection. | Semantic Scholar [semanticscholar.org]
- 6. SEPARATION AND IDENTIFICATION OF SULFONAMIDES BY THIN-LAYER CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analysis of Sulfamethoxydiazine Sodium in Soil Matrices
Introduction: The Rationale for Monitoring Sulfamethoxydiazine in Soil
Sulfamethoxydiazine, a member of the sulfonamide class of antibiotics, is extensively used in veterinary medicine. Its application in livestock farming leads to its inevitable introduction into the environment, primarily through the use of animal manure as fertilizer.[1][2] The persistence of sulfamethoxydiazine in soil is a significant concern for environmental and public health. These residues can be taken up by crops, entering the human food chain, and can contribute to the proliferation of antibiotic-resistant bacteria in the environment.[3] Therefore, the development of robust, sensitive, and reliable analytical methods for quantifying sulfamethoxydiazine in complex soil matrices is of paramount importance for environmental monitoring and risk assessment.
This document provides a comprehensive guide to the sample preparation techniques essential for the accurate analysis of sulfamethoxydiazine in soil. As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but to elucidate the scientific principles and rationale behind each methodological choice, ensuring a self-validating and scientifically sound approach for researchers and drug development professionals.
PART 1: Foundational Sample Handling & Homogenization
The journey to accurate quantification begins long before the extraction solvent is chosen. The inherent heterogeneity of soil requires meticulous initial handling to ensure that the small subsample taken for analysis is truly representative of the bulk sample.[4]
Protocol 1: General Soil Sample Preparation
-
Drying: Soil samples should be air-dried or oven-dried at a controlled temperature (typically 40-55°C) until a constant weight is achieved.[5][6]
-
Causality: Drying is crucial to standardize the sample mass and prevent microbial degradation of the analyte. Temperatures above 60°C should be avoided as they can lead to the volatilization or degradation of thermolabile compounds like some antibiotics.[6]
-
-
Disaggregation & Sieving: The dried soil is gently disaggregated using a mortar and pestle.[4] The sample is then passed through a 2 mm mesh sieve to remove large debris such as stones, roots, and other plant material.[4][6]
-
Causality: This step ensures a uniform particle size distribution, which is critical for consistent extraction efficiency. Large particles have a smaller surface-area-to-volume ratio, which can impede the solvent's access to the analyte.
-
-
Grinding & Homogenization: For most analytical techniques requiring small sample weights, the <2 mm fraction is further ground to a fine powder (e.g., <150 µm). This can be achieved using a ball mill or a mechanical grinder.[4][6]
-
Causality: Grinding significantly increases the surface area of the sample, maximizing the contact between the soil particles and the extraction solvent, thereby enhancing extraction efficiency. Thorough mixing after grinding is essential for sample homogeneity.
-
-
Storage: The prepared, homogenized sample should be stored in a cool, dark, and dry place in a well-sealed, non-reactive container (e.g., amber glass) to prevent photodegradation or contamination until analysis.
PART 2: Core Extraction Methodologies
The primary challenge in analyzing sulfamethoxydiazine in soil is its effective extraction from a complex matrix. Soil is comprised of minerals, organic matter (humic and fulvic acids), and water, all of which can interact with the analyte.[7] Sulfonamides, being amphoteric, can exist as cations, neutral molecules, or anions depending on the soil pH, which strongly influences their sorption behavior and extractability.[8] The choice of extraction technique is therefore a critical determinant of analytical success.
A. Microwave-Assisted Extraction (MAE): A High-Efficiency Approach
MAE utilizes microwave energy to heat the extraction solvent in a closed vessel, leading to a rapid increase in temperature and pressure. This dramatically improves extraction efficiency by enhancing solvent penetration into the matrix and promoting the desorption of the analyte.[9]
-
Expertise & Experience: MAE is particularly effective for "aged" residues, where the analyte has become sequestered within the soil matrix over time.[10][11] The high temperatures (e.g., 100-150°C) achieved in MAE can overcome the strong binding forces between sulfamethoxydiazine and soil components, which conventional shaking methods may not.[10][12]
-
Sample Preparation: Weigh 2-5 g of the prepared soil sample into a microwave extraction vessel.
-
Solvent Addition: Add 20-30 mL of an appropriate extraction solvent. A mixture of acetonitrile and an aqueous buffer is often effective. For sulfonamides, a slightly alkaline pH (e.g., pH 9) can be beneficial to deprotonate the molecule, increasing its solubility in the extraction solvent.[11] A common choice is acetonitrile/water (1:4, v/v).[10]
-
Microwave Program:
-
Post-Extraction: Centrifuge the vessel and collect the supernatant. The extraction can be repeated on the soil pellet for exhaustive recovery.
-
Clean-up (Solid-Phase Extraction - SPE): The raw extract often contains co-extracted matrix components that can interfere with chromatographic analysis.[12] SPE is a crucial clean-up step.
-
Cartridge Selection: A hydrophilic-lipophilic balanced (HLB) or a cation-exchange (e.g., Strata-SCX) cartridge is commonly used for sulfonamides.[1][14]
-
Conditioning: Condition the SPE cartridge with methanol followed by ultrapure water.
-
Loading: Load the supernatant from the MAE step onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the target analyte (sulfamethoxydiazine) with a suitable solvent, such as acetonitrile or methanol, potentially modified with a small amount of ammonium hydroxide to ensure the sulfonamide is in its anionic form and elutes effectively from a cation-exchange sorbent.[1]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase for LC-MS/MS or HPLC analysis.
Caption: Workflow for Microwave-Assisted Extraction with SPE clean-up.
B. QuEChERS: A Streamlined Approach
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained widespread popularity for pesticide residue analysis and has been successfully adapted for veterinary drugs in soil.[7][15][16] It combines extraction and clean-up into a simple, two-step process.
-
Expertise & Experience: The key to QuEChERS is the initial extraction with acetonitrile followed by a salting-out step. This partitions the acetonitrile from the aqueous phase of the sample, driving the analytes into the organic layer. A subsequent dispersive SPE (dSPE) step removes a significant amount of matrix interferences. While originally for high-moisture samples, a rehydration step makes it highly effective for dry matrices like soil.[16][17]
-
Sample Hydration: Weigh 3-10 g of prepared soil into a 50 mL centrifuge tube. Add 7-10 mL of ultrapure water, vortex briefly, and allow the sample to hydrate for at least 30 minutes.[15]
-
Causality: This step is critical for dry soil samples. It mimics the high-moisture environment for which QuEChERS was originally designed, facilitating the partitioning of acetonitrile and improving extraction efficiency.[16]
-
-
Extraction: Add 10 mL of acetonitrile (often acidified with 1% acetic acid to improve the stability of certain analytes) to the tube.[15][16] Shake or vortex vigorously for 5 minutes.
-
Salting-Out: Add a QuEChERS salt packet (commonly containing anhydrous magnesium sulfate (MgSO₄) and sodium acetate or citrate). Shake vigorously for 1 minute.
-
Causality: MgSO₄ removes excess water, while the buffer salt helps to control the pH. This process induces phase separation between the acetonitrile and aqueous layers, concentrating the moderately polar sulfamethoxydiazine into the acetonitrile.
-
-
Centrifugation: Centrifuge the tube at ≥ 5000 rcf for 5 minutes.
-
Dispersive SPE (dSPE) Clean-up: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a dSPE sorbent mixture. A common mixture for sulfonamide analysis includes PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences.[18]
-
Causality: PSA is a weak anion exchanger that effectively removes fatty acids and other acidic co-extractives like humic acids, which are prevalent in soil. C18 removes non-polar matrix components. This targeted clean-up is essential for protecting the analytical column and reducing matrix effects in the detector.
-
-
Final Preparation: Vortex the dSPE tube for 30 seconds and centrifuge at high speed for 2 minutes.[15] Transfer the cleaned extract into an autosampler vial for analysis.
Caption: Workflow for the QuEChERS method adapted for soil analysis.
C. Ultrasound-Assisted Extraction (UAE): A Versatile Alternative
UAE, or sonication, uses high-frequency sound waves to induce acoustic cavitation in the solvent.[19] The formation and collapse of microscopic bubbles near the sample surface creates microjets and shockwaves that disrupt the soil structure and enhance the mass transfer of the analyte into the solvent.[19][20]
-
Expertise & Experience: UAE is a relatively low-cost and simple technique that can significantly reduce extraction times compared to conventional shaking.[20] It is effective but may be less exhaustive than MAE for strongly bound, aged residues.[11] Its efficiency depends on parameters like ultrasonic power, frequency, time, and temperature.
-
Sample Preparation: Weigh 2-5 g of prepared soil into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture with a buffer).[13]
-
Sonication: Place the tube in an ultrasonic bath or use an ultrasonic probe. Sonicate for 15-45 minutes.[13]
-
Causality: The ultrasonic waves create cavitation, which mechanically breaks down soil aggregates and enhances the penetration of the solvent, accelerating the extraction process.[19]
-
-
Extraction & Clean-up: Following sonication, centrifuge the sample and collect the supernatant. The extract can then be cleaned up using the SPE procedure described in Protocol 2 (Steps 5 and 6) or a dSPE procedure as in Protocol 3 (Steps 5 and 6).
PART 3: Data & Performance
The choice of method is often guided by performance metrics such as recovery, sensitivity, and precision. The following table summarizes typical performance data for the analysis of sulfonamides in soil using various preparation techniques, as reported in the literature.
| Technique | Analyte(s) | Spike Level | Recovery (%) | LOD / LOQ (ng/g or µg/kg) | Reference |
| MAE-SPE-LC-MS/MS | Sulfonamides | 20, 100, 500 ng/g | 82.6 - 93.7 | LOD: 1.4 - 4.8 ng/g; LOQ: 4.6 - 16.0 ng/g | [21] |
| MAE-LC-MS/MS | Sulfadiazine (aged) | - | - | - | [10] |
| MAE-LC-MS/MS | 9 Sulfonamides | 40, 300, 800 ng/g | > 80 | LOD: sub to low ng/g | [22] |
| Modified QuEChERS-LC-MS/MS | 13 Sulfonamides | - | 74.5 - 111.7 | LOD: 0.007-0.030 µg/kg; LOQ: 0.022-0.101 µg/kg | [18] |
| LC-MS/MS | 8 Sulfonamides | 10, 250, 400 ng/g | > 45 (medium OC soil)> 88 (low OC soil) | LOD: 0.33 ng/g; LOQ: 1.0 ng/g | [23] |
| HPLC-UV | 3 Sulfonamides | - | Slightly lower than aqueous | LOD: 20 µg/L (in solution) | [24] |
LOD: Limit of Detection; LOQ: Limit of Quantification; OC: Organic Carbon.
PART 4: Final Analytical Determination
Following sample preparation, the cleaned extract is analyzed, most commonly by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
-
HPLC with UV Detection (HPLC-UV): A cost-effective method for quantification, but it can be susceptible to matrix interferences if the clean-up is not exhaustive.[24] A method using a C18 column with a mobile phase of acetonitrile, trifluoroacetic acid, and tetrahydrofuran has been reported for sulfonamide analysis.[24]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level analysis of contaminants in complex matrices.[18][23] Its high selectivity and sensitivity allow for confident identification and quantification, even at very low concentrations (ng/g or µg/kg).[18] The use of multiple reaction monitoring (MRM) mode provides two levels of mass filtering, significantly reducing the impact of co-eluting matrix components.
Conclusion: A Validated Path to Accurate Results
The accurate determination of sulfamethoxydiazine sodium in soil is critically dependent on a well-designed and meticulously executed sample preparation strategy. The choice between advanced techniques like Microwave-Assisted Extraction (MAE) and streamlined methods like QuEChERS depends on laboratory resources, desired throughput, and the nature of the samples, particularly whether the residues are fresh or aged. MAE often provides superior recovery for strongly bound residues, while QuEChERS offers a faster, higher-throughput alternative that is highly effective for a broad range of analytes.[11][16]
Regardless of the chosen extraction method, a robust clean-up step, typically involving Solid-Phase Extraction (SPE) or dispersive SPE , is indispensable for removing matrix interferences.[18][21] This ensures the longevity of the analytical instrumentation and the integrity of the final data, which is most reliably obtained using LC-MS/MS . By understanding the causality behind each step—from initial sample homogenization to the final reconstitution—researchers can develop and validate a workflow that is trustworthy, reproducible, and fit for the critical task of environmental monitoring.
References
-
Gan, Z., Sun, H., Wang, R., & Chen, X. (2009). On-line coupling of dynamic microwave-assisted extraction to solid-phase extraction for the determination of sulfonamide antibiotics in soil. Journal of Chromatography A, 1216(46), 8093-8099. [Link]
-
Sediment Sample Preparation Protocol. (n.d.). National Park Service. Retrieved from [Link]
-
Kleineidam, S., Stippler, A., & Ensinger, W. (2011). Analysis of aged sulfadiazine residues in soils using microwave extraction and liquid chromatography tandem mass spectrometry. Journal of Environmental Monitoring, 13(5), 1339-1345. [Link]
-
Soil Sample Preparation. (n.d.). University of Georgia. Retrieved from [Link]
-
Woźniak, E., Kaca, W., & Patyra, E. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1959. [Link]
-
Bruzzoniti, M. C., Checchini, L., De Carlo, R. M., Fungi, M., & Onida, B. (2014). Evaluation of different QuEChERS-based methods for the recovery of medium-high polarity pesticides and pharmaceuticals from soil. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Rudd, B. M., & Macrae, J. D. (2014). The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soils. Chemosphere, 117, 337-343. [Link]
-
Samples Preparation Method | Soil Analyses Service Center. (n.d.). The University of Kansas. Retrieved from [Link]
-
Rudd, B. M., & Macrae, J. D. (2014). The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soils. Semantic Scholar. [Link]
-
Raich-Montiu, J., Beltrán, J. L., Prat, M. D., & Granados, M. (2010). Studies on the extraction of sulfonamides from agricultural soils. Analytical and Bioanalytical Chemistry, 397(2), 807-814. [Link]
-
Kokoszka, D., Widłak, E., & Kudłak, B. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia. Environmental Science and Pollution Research, 30(58), 1-15. [Link]
-
Caldas, S. S., Demoliner, A., & Primel, E. G. (2020). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Foods, 9(4), 384. [Link]
-
Sura, S., Degenhardt, D., & Cessna, A. J. (2010). Development of an HPLC method to analyze four veterinary antibiotics in soils and aqueous media and validation through fate studies. Journal of Environmental Science and Health, Part B, 45(2), 135-144. [Link]
-
Li, Y., et al. (2024). Simultaneous determination of 13 sulfonamides at trace levels in soil by modified QuEChERS with HPLC-MS/MS. Analytical Methods, 16(3), 378-385. [Link]
-
Standard operating handling and preparation of soil samples for chemical and physical analyses. (2019). LandIS. Retrieved from [Link]
-
Raich-Montiu, J., Beltrán, J. L., Prat, M. D., & Granados, M. (2010). Studies on the extraction of sulfonamides from agricultural soils. ResearchGate. [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Microwave assisted extraction of pesticides from environmental samples. (n.d.). Milestone Srl. Retrieved from [Link]
-
Conde-Cid, M., Fernández-Calviño, D., & Arias-Estévez, M. (2020). Single and simultaneous adsorption of three sulfonamides in agricultural soils: Effects of pH and organic matter content. Science of The Total Environment, 744, 140872. [Link]
-
Ultrasonic-Assisted Extraction to Release Heavy Metals from Contaminated Soil. (2012). ResearchGate. [Link]
-
Ultrasonic Extraction and its Working Principle. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]
-
Woźniak, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
-
Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. (2011). ResearchGate. [Link]
-
Sorption of Sulfonamide Antibiotics to Soil Organic Sorbents: Batch Experiments with Model Compounds and Computational Chemistry. (2007). ResearchGate. [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies. Retrieved from [Link]
-
LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Pharmaceutical and Scientific Innovation. [Link]
Sources
- 1. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.piwet.pulawy.pl [dspace.piwet.pulawy.pl]
- 3. Single and simultaneous adsorption of three sulfonamides in agricultural soils: Effects of pH and organic matter content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 6. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 7. weber.hu [weber.hu]
- 8. researchgate.net [researchgate.net]
- 9. brjac.com.br [brjac.com.br]
- 10. Analysis of aged sulfadiazine residues in soils using microwave extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the extraction of sulfonamides from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. unitedchem.com [unitedchem.com]
- 16. mdpi.com [mdpi.com]
- 17. iris.unito.it [iris.unito.it]
- 18. Simultaneous determination of 13 sulfonamides at trace levels in soil by modified QuEChERS with HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hielscher.com [hielscher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. On-line coupling of dynamic microwave-assisted extraction to solid-phase extraction for the determination of sulfonamide antibiotics in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soils | Semantic Scholar [semanticscholar.org]
- 23. d-nb.info [d-nb.info]
- 24. Development of an HPLC method to analyze four veterinary antibiotics in soils and aqueous media and validation through fate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Sulfamethoxydiazine Sodium LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of sulfamethoxydiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in bioanalysis. Here, we move beyond simple protocols to explain the underlying principles of our troubleshooting strategies, ensuring robust and reliable results.
Understanding the Challenge: What is the Matrix Effect?
In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites from biological fluids.[1] The matrix effect is the alteration of analyte ionization efficiency due to the presence of these co-eluting components.[2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2][4]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[5][6][7][8]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your sulfamethoxydiazine analysis, providing probable causes and actionable solutions grounded in scientific principles.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Question: My calibration standards prepared in solvent are perfect, but when I analyze sulfamethoxydiazine in plasma samples, my QC results are inconsistent and inaccurate. What's going on?
Answer: This is a classic sign of a significant matrix effect. Endogenous components in the plasma are likely co-eluting with your analyte and interfering with its ionization.
Diagnostic Workflow
A systematic approach is crucial to identify and quantify the matrix effect.
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][9]
-
Quantitative Assessment (Post-Extraction Spike): This involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[9] This allows for a quantitative measure of the matrix effect.
Solutions
1. Optimize Sample Preparation: The goal is to remove interfering matrix components before they enter the LC-MS/MS system.[1][4]
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating analytes from complex matrices based on their relative solubilities in immiscible liquids.[10][11][12][13][14] For sulfonamides, adjusting the pH of the aqueous phase can facilitate selective extraction.[10]
-
Solid-Phase Extraction (SPE): SPE offers high selectivity by using a solid sorbent to retain the analyte while matrix components are washed away.[13][15][16] Hydrophilic-Lipophilic Balanced (HLB) cartridges are often effective for a broad range of sulfonamides.[17]
-
Phospholipid Removal: Phospholipids are a major cause of ion suppression in bioanalysis.[18][19][20][21] Specialized phospholipid removal plates or cartridges can significantly clean up the sample.[18][19][20][21]
Table 1: Comparison of Sample Preparation Techniques for Sulfamethoxydiazine Analysis
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[22] | Simple, fast, and inexpensive.[19] | Less effective at removing other matrix components like phospholipids, often leading to significant matrix effects.[18][21] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[11][14] | Can provide a very clean extract.[23] | Can be labor-intensive, require large volumes of organic solvents, and may form emulsions.[11][14][23] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[13][16] | High selectivity and can provide a clean extract with high recovery.[13] | Requires method development and can be more expensive.[19] |
| Phospholipid Removal Plates | Specific sorbents that target and remove phospholipids.[19][21] | Effectively removes a major source of ion suppression, leading to improved data quality and instrument robustness.[18][20] | Adds an extra step and cost to the sample preparation process. |
2. Chromatographic Separation: Modifying your LC method can separate sulfamethoxydiazine from co-eluting matrix components.[4][9]
-
Gradient Optimization: A slower, more gradual gradient can improve the resolution between the analyte and interferences.[24]
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase Additives: Small amounts of additives like formic acid can improve peak shape and alter retention times.[25]
3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[4][26][27] A SIL-IS, such as Sulfamethoxydiazine-d4, is chemically identical to the analyte but has a different mass.[28] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1] By monitoring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized.[29]
4. Matrix-Matched Calibration: Preparing your calibration standards and quality controls in the same biological matrix as your samples can help to compensate for consistent matrix effects.[1][25]
Issue 2: Decreasing Signal Intensity Over an Analytical Run
Question: My signal for sulfamethoxydiazine is strong at the beginning of my sample sequence, but it gradually decreases with each injection. What could be the cause?
Answer: This often points to the accumulation of non-volatile matrix components, particularly phospholipids, on the column and in the mass spectrometer's ion source.[18][20] This buildup leads to a progressive decrease in ionization efficiency.
Solutions
-
Implement a More Rigorous Sample Cleanup: If you are currently using protein precipitation, consider switching to SPE or incorporating a specific phospholipid removal step.[18][19][20][21]
-
Use a Diverter Valve: Program the diverter valve to direct the flow from the column to waste during the elution of highly retained, "dirty" matrix components, preventing them from entering the mass spectrometer.
-
Incorporate a Column Wash: Include a high-organic wash step at the end of your gradient to elute strongly retained matrix components from the column before the next injection.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing matrix effects.
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Can I just dilute my sample to reduce the matrix effect?
A1: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[9] However, this approach is only viable if the concentration of sulfamethoxydiazine in your samples is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
Q2: My method uses a structural analog as an internal standard. Is that sufficient to correct for matrix effects?
A2: While a structural analog is better than no internal standard, it may not co-elute perfectly with the analyte and may have different ionization characteristics. Therefore, it may not experience the exact same degree of matrix effect as sulfamethoxydiazine. A stable isotope-labeled internal standard is the gold standard for accurately compensating for matrix effects.[4][26][27]
Q3: How do I perform a Solid-Phase Extraction (SPE) for sulfamethoxydiazine?
A3: A general SPE protocol for sulfonamides using an HLB cartridge is as follows. Note that this is a starting point and may require optimization.
Caption: A general workflow for Solid-Phase Extraction (SPE).
Q4: What are the regulatory expectations for matrix effect evaluation?
A4: Both the FDA and EMA guidelines state that the matrix effect should be assessed during method validation.[5][6][7] Typically, this involves analyzing at least six different lots of the biological matrix. The precision of the analyte response in the presence of the matrix should be within an acceptable range (e.g., ≤15% CV).
By understanding the causes of matrix effects and systematically applying these troubleshooting strategies, you can develop a robust and reliable LC-MS/MS method for the quantification of sulfamethoxydiazine in complex biological matrices.
References
- Facile separation of sulfonamides from their degradates by liquid--liquid extraction. (n.d.). National Center for Biotechnology Information.
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 13, 2026, from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved January 13, 2026, from [Link]
-
ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved January 13, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 13, 2026, from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved January 13, 2026, from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024). Journal of Chromatography & Separation Techniques. Retrieved January 13, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved January 13, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry. Retrieved January 13, 2026, from [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). Spectroscopy Online. Retrieved January 13, 2026, from [Link]
-
Bioanalytical method validation emea. (n.d.). SlideShare. Retrieved January 13, 2026, from [Link]
-
Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022, March 27). MDPI. Retrieved January 13, 2026, from [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved January 13, 2026, from [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
What is the best extraction method of sulfonamides group from honey samples? (2024, June 10). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. Retrieved January 13, 2026, from [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved January 13, 2026, from [Link]
-
Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. Retrieved January 13, 2026, from [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved January 13, 2026, from [Link]
-
Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. (n.d.). LCGC International. Retrieved January 13, 2026, from [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online. Retrieved January 13, 2026, from [Link]
-
Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. (2021, September 9). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. (2022, November 2). YouTube. Retrieved January 13, 2026, from [Link]
-
Matrix solid-phase dispersion extraction of sulfonamides from blood. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003, September 18). CORE. Retrieved January 13, 2026, from [Link]
-
LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018, January 2). Journal of Applicable Chemistry. Retrieved January 13, 2026, from [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. Retrieved January 13, 2026, from [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect. Retrieved January 13, 2026, from [Link]
-
Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2025, August 9). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Tips for Developing Successful Solid Phase Extraction Methods. (2022, October 4). LabRulez LCMS. Retrieved January 13, 2026, from [Link]
-
A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 13, 2026, from [Link]
-
Bioanalytical sample preparation. (n.d.). Biotage. Retrieved January 13, 2026, from [Link]
-
Recent advances in sample preparation techniques for effective bioanalytical methods. (n.d.). Wiley Online Library. Retrieved January 13, 2026, from [Link]
-
The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. Retrieved January 13, 2026, from [Link]
-
Method 3535A: Solid-Phase Extraction (SPE). (n.d.). U.S. Environmental Protection Agency. Retrieved January 13, 2026, from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. Retrieved January 13, 2026, from [Link]
-
Calculating matrix effect based on signals. (2016, November 2). YouTube. Retrieved January 13, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. waters.com [waters.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotage.com [biotage.com]
- 23. agilent.com [agilent.com]
- 24. welch-us.com [welch-us.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. crimsonpublishers.com [crimsonpublishers.com]
- 27. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving the Extraction Recovery of Sulfamethoxydiazine Sodium from Fatty Tissues
Welcome to the technical support center for optimizing the extraction of sulfamethoxydiazine sodium from challenging high-fat matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with analyte recovery and matrix interference during sample preparation. Here, we address specific issues in a direct question-and-answer format, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods for your specific application.
I. Frequently Asked Questions (FAQs)
Q1: What makes fatty tissues such a challenging matrix for sulfamethoxydiazine extraction?
A: The primary challenge lies in the physicochemical disparity between the analyte and the matrix. Sulfamethoxydiazine is a moderately polar compound, while adipose or fatty tissue is overwhelmingly non-polar. This leads to two major problems:
-
Poor Analyte Partitioning: The analyte has a low affinity for non-polar solvents typically used to dissolve fat, making it difficult to efficiently extract it from the lipid environment.
-
High Matrix Interference: The large quantity of co-extracted lipids can cause significant issues in downstream analysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Lipids can cause ion suppression, leading to artificially low analyte readings, and can contaminate the analytical system.[1][2]
Q2: What are the most effective extraction strategies for this application?
A: While several methods exist, the most successful and widely adopted strategies are modifications of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) .
-
QuEChERS is highly effective due to its two-stage process: a solvent extraction followed by a dispersive SPE (d-SPE) cleanup step specifically designed to remove interferences.[3]
-
SPE offers a more controlled cleanup, often utilizing cation-exchange mechanisms to selectively bind sulfonamides while allowing lipids to be washed away.[4]
Q3: What is "matrix effect," and how can I mitigate it?
A: The matrix effect refers to the alteration (suppression or enhancement) of the analyte signal in the detector due to co-eluting compounds from the sample matrix.[1] In fatty tissues, co-extracted lipids are the main cause of signal suppression in LC-MS/MS. Mitigation involves two key approaches:
-
Improving Cleanup: The most effective way is to remove the interfering lipids before analysis using robust cleanup techniques like d-SPE with C18 sorbent or specialized lipid-removal products.[5][6]
-
Using Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for any signal suppression or enhancement that could not be removed during cleanup, ensuring more accurate quantification.[1][3]
II. Troubleshooting Guide: Common Issues & Solutions
Problem 1: My recovery of sulfamethoxydiazine is consistently low (<70%).
A: Low recovery is often a multi-faceted problem stemming from issues in homogenization, extraction, or cleanup. Let's break down the potential causes and solutions.
-
Cause A: Inefficient Homogenization.
-
Why it happens: If the fatty tissue is not thoroughly homogenized, the extraction solvent cannot efficiently penetrate the sample to access the analyte.
-
Solution: Ensure the tissue is cryo-ground or blended to a fine, uniform consistency before adding the extraction solvent. Forcing the solvent to penetrate large globules of fat is highly inefficient.
-
-
Cause B: Incorrect Extraction Solvent or pH.
-
Why it happens: Sulfonamides are amphiprotic, meaning their charge state is pH-dependent. Extraction efficiency is maximized when the analyte is in its most soluble and extractable form.
-
Solution: Use acetonitrile (ACN) as the primary extraction solvent. To improve recovery, acidify the ACN with 0.5-1% acetic or formic acid.[5][7] This ensures the sulfonamide's primary amine group is protonated, which can improve partitioning into the solvent and prevent losses in subsequent cleanup steps. An extraction buffer with a pH of 5.0-5.5 can also be effective, as it keeps the sulfonamide analyte in a neutral state, which may be advantageous depending on the specific cleanup sorbent used.[7]
-
-
Cause C: Analyte Loss During Cleanup.
-
Why it happens: The sorbents used to remove matrix interferences can sometimes bind to the target analyte. Primary Secondary Amine (PSA) sorbent, commonly used in QuEChERS to remove fatty acids, can also bind to sulfonamides.
-
Solution: If using PSA, ensure your extraction solvent is acidified (e.g., 1% acetic acid in ACN). The acid neutralizes the PSA, preventing it from strongly binding to your target analyte.[7] Alternatively, consider a cleanup method that does not use PSA if analyte loss remains an issue.
-
Problem 2: I'm observing significant ion suppression and dirty chromatograms in my LC-MS/MS analysis.
A: This is a classic sign of insufficient cleanup. The high lipid content of the matrix is carrying over into your final extract and interfering with ionization at the MS source.
-
Cause A: Inadequate Removal of Lipids.
-
Why it happens: Standard QuEChERS cleanup sorbents may not be sufficient for extremely fatty samples.
-
Solution 1 (QuEChERS d-SPE): The key is to add a non-polar sorbent to your d-SPE cleanup tube. C18 is effective at removing lipids and other non-polar interferences.[6] For very high-fat samples, a combination of 50 mg PSA and 50 mg C18 per mL of extract is a common starting point.[8]
-
Solution 2 (Specialized Sorbents): Consider using commercially available sorbents specifically engineered for lipid removal, such as Enhanced Matrix Removal for Lipid (EMR-L) or Z-Sep. Studies have shown these materials can be superior to traditional methods like liquid-liquid extraction with n-hexane for removing lipids while maintaining good analyte recovery.[1][5]
-
Solution 3 (Freezing Step): After the initial solvent extraction and centrifugation, transfer the supernatant to a clean tube and place it in a -20°C freezer for 30-60 minutes. A significant portion of the lipids will precipitate out. Centrifuge the cold sample again and transfer the cleared supernatant for the next cleanup step. This can dramatically reduce the lipid load.
-
Problem 3: My results are not reproducible (high %RSD).
A: Poor reproducibility in fatty matrix analysis often points to inconsistencies in the sample preparation workflow.
-
Cause A: Sample Inhomogeneity.
-
Why it happens: Fat and tissue do not distribute evenly. If you take subsamples from a poorly homogenized larger sample, the fat-to-tissue ratio will vary, leading to inconsistent extraction efficiencies and matrix effects.
-
Solution: Homogenize the entire sample thoroughly before weighing out analytical portions. Ensure each portion is truly representative of the whole.
-
-
Cause B: Inconsistent Procedural Timing.
-
Why it happens: Steps like vortexing or shaking must be timed precisely and performed with the same intensity for every sample. Inconsistent mixing leads to variable extraction efficiency.
-
Solution: Use a mechanical shaker or vortexer with a timer. Standardize all extraction and cleanup mixing times in your SOP. The EU SANTE guidelines recommend that for a method to be considered valid, recoveries should be within 70–120% with corresponding %RSDs below 20%.[8]
-
III. Recommended Protocols & Workflows
General Extraction Workflow
The overall process for extracting sulfamethoxydiazine from fatty tissues can be visualized as a multi-stage process focused on initial extraction followed by rigorous cleanup.
Caption: General workflow for sulfamethoxydiazine extraction from fatty tissue.
Protocol 1: Modified QuEChERS for High-Fat Tissues
This protocol is adapted from established methods and is designed to maximize lipid removal.[3][7][8]
-
Homogenization: Homogenize the fatty tissue sample (e.g., in a blender with dry ice) to a fine powder.
-
Extraction:
-
Weigh 2 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube.[7]
-
Spike with an appropriate internal standard.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Shake vigorously for 1 minute.
-
-
Salting-Out:
-
Add a QuEChERS salt packet containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl).
-
Shake vigorously for 1 minute immediately after adding salts.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer an aliquot of the final extract and filter through a 0.22 µm filter.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol uses a cation-exchange mechanism, which is effective for sulfonamides.[9]
-
Homogenization & Initial Extraction:
-
Homogenize and weigh 2 g of tissue as described in the QuEChERS method.
-
Extract with 10 mL of acetonitrile. Centrifuge and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
-
Sample Loading:
-
Dilute the collected supernatant with water to reduce the organic solvent concentration to <5%.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 5 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute the target analyte (sulfamethoxydiazine) with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
IV. Data & Performance
Effective cleanup is paramount for achieving high recovery and minimizing matrix effects. The choice of sorbent in the d-SPE step of QuEChERS is critical.
Table 1: Comparison of d-SPE Cleanup Sorbents for Fatty Matrices
| Sorbent(s) | Target Interferences Removed | Impact on Sulfamethoxydiazine Recovery | Recommended Use |
| PSA | Polar organic acids, sugars, some fatty acids.[6][7] | Can cause analyte loss if the solvent is not acidified.[7] | Use in combination with C18 for moderately fatty samples; requires acidified ACN. |
| C18 | Non-polar compounds like lipids and sterols.[6] | Minimal impact on recovery. | Essential for all fatty matrices. |
| PSA + C18 | Broad spectrum of polar and non-polar interferences.[8] | Balanced approach; considered the standard for many fatty samples. | Recommended starting point for method development. |
| EMR-Lipid | Highly selective for lipids via size exclusion and hydrophobic interactions.[1][5] | Generally provides good recovery with superior lipid removal.[5] | Excellent choice for very high-fat matrices where other methods fail. |
This table synthesizes information from multiple sources to provide a comparative overview.
QuEChERS Method Performance
A well-optimized QuEChERS method coupled with LC-MS/MS can achieve excellent performance metrics.
Caption: Expected performance of a modified QuEChERS-LC/MS/MS method.
V. References
-
Johnson, K. L., Jeter, D. T., & Claiborne, R. C. (1975). High-pressure Liquid Chromatographic Determination of Sulfamethazine Residue in Bovine Tissue. Journal of Pharmaceutical Sciences. [Link]
-
Le, T. X., Nguyen, H. P. T., Nguyen, T. D., Gaudron, R., & Le, T. H. (2017). Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry. Food Chemistry. [Link]
-
Yang, X., & Zhao, L. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. [Link]
-
Ahmadi, S., et al. (2022). Development of microextraction methods for the determination of sulfamethoxazole in water and biological samples: modelling, optimization and verification by central composite design. Frontiers in Chemistry. [Link]
-
Nunez, M. J., et al. (2007). Validation of an Analytical Method and Determination of Invermectin Residues in Sheep Tissues. Revista Científica, FCV-LUZ. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]
-
Wang, J., et al. (2019). Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues. Food Science & Nutrition. [Link]
-
VICH. (2020). VICH GL49 - Validation of Analytical Methods. Regulations.gov. [Link]
-
NUCLEUS Information Resources. (2010). SOP Sulfonamides in tissue. Federal Ministry of Health, Austria. [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. WOAH Americas. [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis Online. [Link]
-
Wang, J., et al. (2019). Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues. PMC - NIH. [Link]
-
Ikonomou, M. G., et al. (1990). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Analytical Chemistry. [Link]
-
Li, Y., et al. (2005). Matrix solid-phase dispersion extraction of sulfonamides from blood. Journal of Chromatography B. [Link]
-
ResearchGate. (2015). Spectrophotometric Determination of Sulfamethoxazole and Sulfadiazine in Pure and Pharmaceuticals Preparation. ResearchGate. [Link]
-
Wang, S., et al. (2021). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Journal of Chromatography B. [Link]
-
Fan, J., et al. (2003). Flow-injection spectrophotometric determination of sulfadiazine and sulfamethoxazole in pharmaceuticals and urine. Analytical Sciences. [Link]
-
Chisvert, A., et al. (2002). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of AOAC International. [Link]
-
Kim, J. Y., et al. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. Food Chemistry. [Link]
-
Al-Taher, F., et al. (2024). Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS. Arhiv za higijenu rada i toksikologiju. [Link]
-
MDPI. (2023). Preparation and Application of Sulfamethoxazole-Imprinted Polymer on Solid-Phase Extraction of Pharmaceuticals from Water. Molecules. [Link]
-
Zhang, M., et al. (2016). Determination of sulfadiazine in eggs using molecularly imprinted solid-phase extraction coupled with high-performance liquid chromatography. Journal of Separation Science. [Link]
-
ResearchGate. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]
-
Lee, H., et al. (2018). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. (2021). Optimization of removal conditions of sulfadiazine (SDZ) and sulfathiazole (STZ) using purified SSF laccase. ResearchGate. [Link]
-
LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez. [Link]
-
ResearchGate. (2021). Optimized extraction method enables quantitative analysis of surface metabolite recovery for exposomics and behavioral studies. ResearchGate. [Link]
-
VELP Scientifica. (n.d.). From Lab Challenges to Reliable Results: Optimizing Fat and Oil Extractions. Webinar. [Link]
-
Talebian, S., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. [Link]
-
MDPI. (2023). Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology. Applied Sciences. [Link]
-
ResearchGate. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography–quadrupole linear ion trap-tandem mass spectrometry (HPLC–QqLIT-MS/MS). ResearchGate. [Link]
-
MDPI. (2023). Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. Molecules. [Link]
Sources
- 1. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Addressing sulfamethoxydiazine sodium instability in acidic mobile phases
Welcome to the technical support center for sulfamethoxydiazine sodium analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), and may encounter challenges related to the stability of this compound, especially in acidic mobile phases. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your analytical results.
Introduction: The Challenge of Sulfonamide Stability
Sulfamethoxydiazine, like other sulfonamides, possesses a structure susceptible to degradation under certain conditions. The sodium salt form is generally more soluble in aqueous solutions, but the stability of the molecule, particularly the sulfonamide bond, can be compromised in acidic environments commonly used in reversed-phase HPLC. This guide will delve into the causes of this instability and provide actionable solutions.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you might observe during your chromatographic analysis of this compound.
Q1: I'm observing a loss of the main sulfamethoxydiazine peak area over time, especially with a freshly prepared acidic mobile phase. What is happening?
A1: This is a classic symptom of analyte degradation in the mobile phase. The sulfonamide bond in sulfamethoxydiazine is susceptible to acid-catalyzed hydrolysis. The acidic mobile phase, while beneficial for peak shape and retention in reversed-phase chromatography, can slowly break down the molecule before it reaches the detector.
Causality: The primary mechanism is the cleavage of the S-N bond, leading to the formation of sulfanilic acid and 2-amino-5-methoxypyrimidine.[1][2] This reaction is time and pH-dependent; the lower the pH, the more pronounced the degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing peak area.
Experimental Protocol: Mobile Phase Optimization
-
Buffer Selection: Prepare a series of mobile phases with different buffers (e.g., 20 mM potassium phosphate, 20 mM ammonium acetate) and adjust the pH to various levels between 4.0 and 6.0.
-
pH Adjustment: Use a calibrated pH meter to accurately adjust the pH of the aqueous portion of the mobile phase before mixing with the organic modifier.
-
Stability Study: Prepare a known concentration of this compound standard in each mobile phase. Inject the standard at regular intervals (e.g., 0, 2, 4, 6, 8 hours) while keeping the solutions at room temperature in the autosampler.
-
Data Analysis: Plot the peak area of sulfamethoxydiazine against time for each mobile phase composition. The optimal mobile phase will show the least degradation (minimal decrease in peak area) over time.
Q2: I'm seeing extra peaks, particularly a small, early-eluting peak, appearing in my chromatograms. Are these impurities from my sample?
A2: While it's possible they are sample impurities, it is highly probable that these are degradation products of sulfamethoxydiazine, especially if their size increases over time or with lower mobile phase pH.
Explanation: The primary degradation products from acid hydrolysis are sulfanilic acid and 2-amino-5-methoxypyrimidine.[1][2] Sulfanilic acid is significantly more polar than the parent compound and will therefore elute much earlier in a reversed-phase system. The appearance of an early-eluting peak is a strong indicator of on-instrument or in-solution degradation.
Degradation Pathway of Sulfamethoxydiazine:
Caption: Acid-catalyzed degradation of sulfamethoxydiazine.
Preventative Measures:
-
pH Control: As with peak area loss, maintaining a mobile phase pH above 4 is the most effective preventative measure.
-
Temperature Control: Keep your samples and mobile phase cool. Lower temperatures slow down the rate of hydrolysis. Use a cooled autosampler if available.
-
Sample Diluent: Prepare your samples in a diluent that is neutral or slightly basic and compatible with your mobile phase. Avoid dissolving your standards and samples directly in a highly acidic diluent for extended periods.
Q3: My sulfamethoxydiazine peak is tailing or showing poor shape, even after adjusting the mobile phase pH. What else could be the cause?
A3: While pH is a major factor, other chromatographic conditions can influence peak shape for sulfonamides.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | The free silanol groups on the silica backbone of the column can interact with the basic amine groups of sulfamethoxydiazine, causing peak tailing. | Use a column with end-capping or a modern stationary phase designed to minimize silanol interactions. A slightly higher buffer concentration in the mobile phase can also help mask these sites. |
| Inappropriate Organic Modifier | The choice and percentage of organic modifier (acetonitrile or methanol) can affect peak shape. | Experiment with different ratios of organic modifier to aqueous buffer. In some cases, a small percentage of a third solvent, like isopropanol, can improve peak symmetry. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. | Reduce the injection volume or dilute your sample. |
Frequently Asked Questions (FAQs)
Q: What is the ideal pH range for a mobile phase when analyzing sulfamethoxydiazine?
A: A pH range of 4.0 to 6.0 is generally recommended as a good compromise. This range is acidic enough to ensure the protonation of the primary aromatic amine for good peak shape in reversed-phase chromatography, yet mild enough to minimize the acid-catalyzed hydrolysis of the sulfonamide bond. Sulfonamides have pKa values that correspond to both the acidic sulfonamide proton and the basic aromatic amine proton.[3] Operating in a pH range between these pKa values can provide optimal chromatographic performance and stability.
Q: Should I use acetonitrile or methanol as the organic modifier?
A: Both acetonitrile and methanol can be used effectively. Acetonitrile often provides better peak efficiency (sharper peaks) and lower backpressure. However, methanol can sometimes offer different selectivity for impurities and degradation products. The choice may depend on the specific separation requirements of your method. A good starting point is a gradient of acetonitrile and a buffered aqueous phase.[4][5]
Q: How often should I prepare a fresh mobile phase?
A: It is best practice to prepare fresh mobile phase daily, especially when it contains a buffer and has a controlled pH. Over time, the pH of the mobile phase can change due to the absorption of atmospheric CO2, and microbial growth can occur in unpreserved aqueous phases.
Q: Can I use a formic acid or acetic acid mobile phase without a buffer?
A: While commonly used, unbuffered acidic mobile phases can be problematic for sulfamethoxydiazine stability. The pH of these solutions can be quite low, accelerating degradation. If you must use them, prepare them fresh and use them immediately. A buffered mobile phase provides better pH control and, consequently, more reproducible results and improved analyte stability.
Q: What are the key considerations for forced degradation studies of sulfamethoxydiazine?
A: Forced degradation studies are essential for developing stability-indicating methods as per ICH guidelines.[6] For sulfamethoxydiazine, the key stress conditions to investigate include:
-
Acid Hydrolysis: Use dilute HCl (e.g., 0.1 M) at elevated temperatures to induce degradation.[6] This will confirm the degradation pathway and help identify the resulting peaks in your chromatogram.
-
Base Hydrolysis: Use dilute NaOH (e.g., 0.1 M) to assess stability under alkaline conditions.
-
Oxidation: Use an oxidizing agent like hydrogen peroxide (e.g., 3-30%) to investigate oxidative degradation pathways.[6]
-
Thermal Stress: Expose the solid drug and solutions to high temperatures.
-
Photostability: Expose the drug to UV and visible light to assess light sensitivity.
By understanding the degradation profile, you can develop an HPLC method that effectively separates the intact drug from all potential degradation products, ensuring the method is truly "stability-indicating."
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-271. Available at: [Link]
-
Kümmerer, K., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 10086-10094. Available at: [Link]
-
Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6893. Available at: [Link]
-
Gao, Y., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. Frontiers in Environmental Science, 9, 738551. Available at: [Link]
-
Wang, C., et al. (2024). Effect of ph on migration patterns and degradation pathways of sulfamethazine in soil systems. Journal of Environmental Science and Health, Part B, 1-10. Available at: [Link]
-
Kümmerer, K., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 10086-10094. Available at: [Link]
-
Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6893. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-271. Available at: [Link]
-
RSC Publishing. (2017). Degradation of sulfadiazine in water by a UV/O3 process: performance and degradation pathway. RSC Advances, 7(57), 35845-35853. Available at: [Link]
-
International Council for Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Thummar, K., & Parekh, J. (2015). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. Water, Air, & Soil Pollution, 226(8), 263. Available at: [Link]
-
Zhang, X., et al. (2023). Biodegradation of sulfametoxydiazine by Alcaligenes aquatillis FA: Performance, degradation pathways, and mechanisms. Journal of Hazardous Materials, 452, 131186. Available at: [Link]
-
Al-janabi, A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 11(4), 3843-3852. Available at: [Link]
Sources
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Minimizing ion suppression of sulfamethoxydiazine sodium in electrospray ionization
A Guide to Minimizing Ion Suppression in Electrospray Ionization (ESI) Mass Spectrometry
Introduction: The Challenge of Ion Suppression
Welcome to the technical support center for the analysis of sulfamethoxydiazine sodium. As researchers and drug development professionals, you are aware that liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for quantitative bioanalysis due to its high sensitivity and selectivity.[1][2] However, the accuracy and reliability of these methods, particularly with electrospray ionization (ESI), can be compromised by a phenomenon known as ion suppression .
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte—in this case, sulfamethoxydiazine.[3][4] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and decreased reproducibility.[1][5][6] This guide, structured from the perspective of a Senior Application Scientist, provides a systematic approach to diagnosing, troubleshooting, and minimizing ion suppression to ensure robust and reliable quantification of sulfamethoxydiazine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is my sulfamethoxydiazine signal unexpectedly low?
A1: Ion suppression occurs when molecules from your sample matrix (e.g., salts, phospholipids from plasma, formulation excipients) co-elute with sulfamethoxydiazine and compete with it during the electrospray ionization process.[3][7] This competition can happen in several ways:
-
Competition for Droplet Surface: The interfering compounds may have a higher surface affinity within the ESI droplet, preventing the analyte from efficiently reaching the surface to be ionized.[3]
-
Competition for Charge: There is a finite amount of charge available on the ESI droplets. Highly concentrated matrix components can consume this charge, leaving less for the analyte.[5]
-
Changes in Droplet Properties: High concentrations of non-volatile materials can increase the viscosity and surface tension of the droplet, hindering solvent evaporation and the formation of gas-phase analyte ions.[3][5]
The result is a reduced number of sulfamethoxydiazine ions reaching the mass analyzer, causing a lower-than-expected signal, even if the analyte concentration is high.[8]
Q2: How can I confirm that ion suppression is the root cause of my issue?
A2: The most definitive way to diagnose ion suppression is through a post-column infusion experiment .[7][9] This involves infusing a constant, steady stream of a pure sulfamethoxydiazine solution into the LC flow after the analytical column but before the ESI source. You then inject a blank matrix sample (e.g., extracted plasma without the analyte). If there are any dips in the constant sulfamethoxydiazine signal (baseline), it indicates that something eluting from the column at that specific time is suppressing the ionization.[9][10] If the retention time of your analyte coincides with one of these dips, ion suppression is confirmed.
Q3: What are the most common sources of ion suppression when analyzing sulfonamides in biological matrices?
A3: For sulfonamides like sulfamethoxydiazine, which are often analyzed in plasma, serum, or tissue homogenates, the primary culprits are:
-
Phospholipids: These are abundant endogenous components of cell membranes and are notorious for causing ion suppression in reversed-phase chromatography.[1]
-
Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) from buffers or the sample itself can severely disrupt the ESI process.[8][11]
-
Formulation Excipients: If analyzing a formulated drug product, agents like polyethylene glycol (PEG) or detergents can cause significant suppression.[8]
-
Anticoagulants: Agents used during blood collection, such as heparin or EDTA, can also interfere.
Q4: Is simply diluting my sample a viable strategy to overcome ion suppression?
A4: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes your analyte, sulfamethoxydiazine.[3] This may be a quick fix if your analyte concentration is very high, but it is often not a suitable solution for trace-level analysis, as it can push your analyte signal below the limit of quantification (LOQ).[3] A more robust solution involves improving sample cleanup or chromatographic separation.
In-Depth Troubleshooting Guides
A systematic approach is crucial for effectively mitigating ion suppression. The following sections detail the three primary strategies: optimizing sample preparation, refining chromatographic separation, and tuning mass spectrometer source parameters.
Method 1: Sample Preparation and Matrix Effect Reduction
The most effective way to combat ion suppression is to remove the interfering components before the sample is ever injected.[12] The choice of sample preparation technique is critical and depends on the complexity of the matrix.
Causality: The goal of sample preparation is to selectively isolate sulfamethoxydiazine while leaving behind the bulk of the matrix components, particularly phospholipids and salts. A cleaner sample directly translates to less competition in the ESI source and a more stable, intense analyte signal.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins. | Fast, simple, and inexpensive. | Non-selective; leaves phospholipids and salts in the supernatant, often leading to significant ion suppression.[7] | High-throughput screening where some matrix effects are tolerable. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Can provide a very clean extract by selecting an organic solvent that leaves polar interferences (salts) in the aqueous phase. | Can be labor-intensive, requires larger solvent volumes, and optimization of pH and solvent is crucial. | Samples where phospholipids and salts are the primary concern. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent. | Highly selective and provides the cleanest extracts, effectively removing both phospholipids and salts.[2][13] | More expensive and requires more method development time than PPT or LLE. | Quantitative bioanalysis requiring the highest sensitivity and accuracy. |
Recommendation: For robust, quantitative analysis of sulfamethoxydiazine in biological fluids, Solid-Phase Extraction (SPE) is the preferred method. A mixed-mode or polymer-based SPE cartridge can offer superior cleanup by utilizing multiple retention mechanisms.
Method 2: Chromatographic Separation Optimization
If sample preparation alone is insufficient, the next step is to chromatographically separate sulfamethoxydiazine from the region of ion suppression.
Causality: The post-column infusion experiment reveals when suppression occurs. The goal of chromatographic optimization is to adjust the retention time of sulfamethoxydiazine so that it elutes in a "clean" region of the chromatogram, away from the "dirty" front where most of the highly polar, unretained matrix components elute.[9][10]
Key Chromatographic Parameters to Adjust:
-
Column Chemistry:
-
Standard C18: A good starting point for sulfonamides.
-
Embedded Polar Group (EPG) Columns: These columns can provide alternative selectivity and may help resolve the analyte from interferences.
-
Microflow LC: Reducing the flow rate can enhance ionization efficiency and tolerance to matrix effects.[2]
-
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and shift retention times. Methanol/water mobile phases are often effective for sulfonamides.[14]
-
pH and Additives: Sulfonamides are acidic molecules. Using an acidic mobile phase (e.g., with 0.1% formic acid or 5 mM ammonium acetate) will keep them in their neutral form, promoting retention on a C18 column.[14][15] Crucially, always use volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate. Avoid non-volatile buffers like phosphates at all costs.[8]
-
-
Gradient Profile:
-
Steeper Gradient: This will decrease retention times.
-
Shallower Gradient: This will increase retention times and improve resolution between peaks. By making the gradient shallower around the elution time of sulfamethoxydiazine, you can move it away from interfering peaks.[9]
-
Method 3: Mass Spectrometer Source Parameter Tuning
While less effective at eliminating the root cause of suppression, optimizing the ESI source settings can help maximize the signal for the ions that are successfully formed.
Causality: ESI parameters control the efficiency of droplet formation, desolvation, and ion sampling. Fine-tuning these settings ensures that the conditions are as favorable as possible for sulfamethoxydiazine ionization, even in the presence of some matrix.
Key ESI Parameters to Optimize:
-
Capillary Voltage: This voltage drives the electrospray. A voltage that is too low results in poor ionization, while one that is too high can cause source instability or in-source fragmentation.[11][15] A typical starting range is 3–5 kV for positive mode.
-
Nebulizer Gas Pressure: This gas helps form a fine spray of droplets. Higher pressure leads to smaller droplets and better desolvation but can also decrease sensitivity if set too high.[15]
-
Drying Gas Flow and Temperature: This heated gas aids in solvent evaporation from the droplets. Higher temperatures and flow rates promote desolvation but can lead to thermal degradation of the analyte if excessive.
-
Sprayer Position: The physical location of the ESI needle relative to the MS inlet is critical. Optimizing this position can significantly impact signal intensity by ensuring the most ion-rich zone of the spray is sampled.[11]
dot
Caption: A workflow for diagnosing and resolving ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion to Diagnose Ion Suppression
This protocol allows for the visualization of chromatographic regions where ion suppression occurs.
-
Prepare Infusion Solution: Make a solution of pure this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a strong, stable signal (e.g., 100-500 ng/mL).
-
Set Up Infusion: Using a syringe pump and a T-junction, deliver the infusion solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream between the analytical column and the MS source.
-
Equilibrate System: Start the LC flow with your analytical method's initial conditions but without an injection. Monitor the sulfamethoxydiazine signal in the mass spectrometer until a stable baseline is achieved.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., an SPE-extracted plasma sample from a drug-free source).
-
Analyze Data: Monitor the baseline of the infused sulfamethoxydiazine signal throughout the chromatographic run. Any significant drop in the baseline indicates a zone of ion suppression. Compare the retention time of these zones with the known retention time of sulfamethoxydiazine from a standard injection to confirm the issue.[7][9]
Protocol 2: Optimized Solid-Phase Extraction (SPE) for Sulfamethoxydiazine in Plasma
This protocol uses a polymer-based reversed-phase SPE cartridge for effective cleanup.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water. Vortex to mix. This step helps to precipitate some proteins and ensures the analyte is in a suitable state for binding.
-
Condition Cartridge: Condition a polymer-based SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Load Sample: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences like salts. Follow with a second wash of 1 mL of 40% methanol in water to remove less polar interferences like phospholipids.
-
Elute Analyte: Elute the sulfamethoxydiazine from the cartridge with 1 mL of methanol containing 2% aqueous ammonia into a clean collection tube.[14] The basic modifier ensures the acidic sulfonamide is ionized and elutes efficiently.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
dot
Caption: Mechanism of ion suppression in the ESI source.
References
-
Ion Suppression and ESI | Mass Spectrometry Facility. (n.d.). University of Waterloo. Retrieved from [Link]
-
Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
Optimized ESI-MS/MS conditions for the analysis of sulfonamide... (n.d.). ResearchGate. Retrieved from [Link]
- Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013).
-
Ion suppression; A critical review on causes, evaluation, prevention and applications | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- Guan, R. F., Liu, Y. M., & Zhang, C. X. (2005). Matrix solid-phase dispersion extraction of sulfonamides from blood.
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Retrieved from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]
- Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. (2021). ACS Omega, 6(41), 27365-27373.
- Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (2021).
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. Retrieved from [Link]
-
Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2024). AMSbiopharma. Retrieved from [Link]
-
Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. Retrieved from [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (2012). Bioanalysis Zone. Retrieved from [Link]
-
Troubleshooting ion suppression in LC–MS analysis. (2024). YouTube. Retrieved from [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved from [Link]
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). Journal of the American Society for Mass Spectrometry, 34(11), 2539-2547.
- Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 18(1), 43-50.
- The Fate of Sulfamethazine in Sodium-Hypochlorite-Treated Drinking Water: Monitoring by LC-MSn-IT-TOF. (2012). Journal of Environmental Protection, 3(9), 1083-1092.
- Maurer, H. H., & Wissel, J. C. (2002). Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries.
- Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Agilent Technologies.
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Sulfa Drug LCMS OQPV Standard - Certificate of Analysis. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. scribd.com [scribd.com]
- 10. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Matrix solid-phase dispersion extraction of sulfonamides from blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
- 15. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
Reducing background noise in sulfamethoxydiazine sodium electrochemical detection
Welcome to the technical support center for the electrochemical detection of sulfamethoxydiazine sodium. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, with a focus on reducing background noise and enhancing signal quality.
Troubleshooting Guide: Minimizing Background Noise
High background noise can obscure the electrochemical signal of this compound, leading to inaccurate and irreproducible results. This section provides solutions to common sources of noise.
Question 1: My baseline is excessively noisy and unstable. What are the likely causes and how can I fix it?
Answer:
An unstable and noisy baseline is a frequent issue in electrochemical measurements and can originate from several sources, broadly categorized as environmental, instrumental, and electrochemical system-related.
1. Environmental Noise (Electromagnetic Interference - EMI):
-
Causality: Your laboratory is filled with electronic equipment (e.g., power lines, refrigerators, computers) that emit electromagnetic fields. These can be picked up by the unshielded cables of your potentiostat, acting as antennas, and superimposing noise (often 50/60 Hz line frequency) onto your electrochemical signal.[1][2][3]
-
Solution:
-
Faraday Cage: This is the most effective solution. A Faraday cage is a conductive enclosure that shields your electrochemical cell from external EMI.[1][3] Ensure the cage is properly grounded to the same point as your potentiostat.
-
Cable Management: Use shielded cables for all connections to the electrochemical cell.[1][3] Keep cables as short as possible and avoid running them parallel to power cords.
-
2. Instrumental Noise:
-
Causality: All electronic instruments have inherent noise, such as thermal noise (from the random motion of electrons in resistors) and shot noise (from the discrete nature of charge carriers).[4][5] While you cannot eliminate this completely, you can minimize its impact.
-
Solutions:
-
Proper Grounding: Ensure your potentiostat, Faraday cage, and any associated equipment are connected to a single, stable ground point to prevent ground loops.[1]
-
Instrument Settings: In your potentiostat software, ensure the mains frequency filter (50 or 60 Hz) is enabled.[3]
-
Scan Rate Optimization: Slower scan rates in voltammetric techniques can help average out high-frequency noise, resulting in a smoother baseline.[3][6] However, be aware that excessively slow scan rates can introduce other issues like signal drift.
-
3. Electrochemical System Instability:
-
Causality: Problems within the electrochemical cell itself, such as a faulty reference electrode or contaminated electrolyte, can lead to a noisy signal.
-
Solutions:
-
Reference Electrode Check: A clogged or depleted reference electrode is a common culprit. Ensure the filling solution is at the correct level and free of air bubbles.[6][7] If the problem persists, try a known good reference electrode.
-
Supporting Electrolyte: Use high-purity, freshly prepared supporting electrolyte. Contaminants or degradation products can be electroactive and contribute to background noise.[7]
-
Deoxygenation: Dissolved oxygen is electroactive and can be reduced, contributing to the background current and noise.[6] Purge your sample solution with an inert gas (e.g., high-purity nitrogen or argon) for 5-10 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.[6]
-
Question 2: I'm observing a high background current. How can I reduce it to improve the signal-to-noise ratio for this compound detection?
Answer:
A high background current can be detrimental as it may mask the faradaic current from your analyte and increase the associated noise. The primary causes are often related to the working electrode surface and the composition of your supporting electrolyte.
1. Working Electrode Issues:
-
Causality: A dirty or improperly prepared working electrode surface can have electroactive contaminants that contribute to a high background current.[7] For solid electrodes like glassy carbon (GCE), surface roughness can increase the capacitive current, a major component of the background.[8]
-
Solution: Rigorous Electrode Cleaning and Polishing:
-
A clean electrode surface is paramount. For GCEs, a common and effective procedure is mechanical polishing.
Protocol: Glassy Carbon Electrode Polishing
-
Rinse the electrode tip with deionized water.
-
Polish the electrode on a polishing pad with a 1.0 µm diamond slurry for 3-5 minutes in a figure-eight motion.
-
Rinse thoroughly with deionized water.
-
Switch to a new polishing pad and use a 0.3 µm alumina slurry for 3-5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 2-3 minutes to remove any embedded polishing particles.
-
Rinse again with deionized water and allow it to air dry.
-
2. Supporting Electrolyte Composition:
-
Causality: The choice and condition of your supporting electrolyte significantly impact the background current. The electrolyte itself may contain impurities, or its pH might not be optimal for minimizing background reactions.[6]
-
Solutions:
-
High-Purity Reagents: Always use analytical grade or higher reagents and high-purity water to prepare your supporting electrolyte.
-
pH Optimization: The electrochemical behavior of sulfamethoxydiazine is pH-dependent.[9][10] It's crucial to identify a pH where the analyte gives a strong signal, but the background current from the electrolyte is minimal. For sulfonamides, acidic to neutral pH is often used.[11][12] A pH of around 2.0 has been shown to be effective for sulfadiazine detection.[9]
-
Electrolyte Selection: Common supporting electrolytes include phosphate buffer saline (PBS) and Britton-Robinson buffer.[13] The choice depends on the desired pH and potential window.
-
Question 3: My signal for this compound is decreasing with repeated measurements. What is causing this electrode fouling and how can I prevent it?
Answer:
The decrease in signal with repeated measurements is a classic sign of electrode fouling.
-
Causality: During the electrochemical oxidation of this compound, reaction products can be formed that are insoluble or polymeric. These products can adsorb onto the working electrode surface, blocking active sites and impeding electron transfer for subsequent measurements.[14] This is particularly common with phenolic compounds and amines, which are present in the structure of sulfonamides.
-
Solutions:
-
Electrode Surface Modification: Modifying the electrode surface can enhance its resistance to fouling.
-
Carbon Nanomaterials: Incorporating materials like multi-walled carbon nanotubes (MWCNTs) or graphene into the electrode can increase the surface area and provide a more robust surface that is less prone to fouling.[15][16][17]
-
Polymers: A thin film of a conductive polymer, such as overoxidized polypyrrole, can act as a protective layer.[9]
-
-
Electrochemical Cleaning: In between measurements, you can apply a potential waveform to the working electrode to electrochemically clean its surface. This often involves cycling the potential to extreme positive and negative values in the supporting electrolyte to desorb or oxidize/reduce the fouling species.
-
Pulsed Voltammetric Techniques: Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are often preferred over Cyclic Voltammetry (CV) for quantitative analysis.[13][14][18] These techniques involve applying a potential pulse, and the current is sampled just before the pulse and at the end of the pulse. This minimizes the time the electrode spends at high potentials, reducing the extent of fouling.
-
Frequently Asked Questions (FAQs)
Q1: Which electrochemical technique is best for quantifying this compound?
For quantitative analysis, Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are generally superior to Cyclic Voltammetry (CV).[18][19][20]
-
Why? DPV and SWV are pulsed techniques that effectively discriminate against the non-faradaic (capacitive) current, which is a major component of the background noise. This results in a much-improved signal-to-noise ratio and lower detection limits compared to CV.[14][21] SWV is often faster than DPV.
| Feature | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) | Square Wave Voltammetry (SWV) |
| Primary Use | Mechanistic studies, qualitative analysis | Quantitative analysis | Quantitative analysis |
| Sensitivity | Lower | High | Very High |
| Noise Rejection | Poor | Good | Excellent |
| Speed | Variable | Slower | Faster |
Q2: How do I choose the right supporting electrolyte and pH?
The optimal supporting electrolyte and pH provide a stable baseline, good conductivity, and maximize the peak current for this compound while minimizing interference.
-
Mechanism: The electrochemical oxidation of the aromatic amino group in sulfonamides is a pH-dependent process.[9][10] The peak potential will shift with pH, and the peak current will also vary.
-
Workflow for Optimization:
Caption: Workflow for optimizing the supporting electrolyte pH.
-
General Guidance: Studies have shown that acidic conditions (pH 2-6) often yield a well-defined and sensitive oxidation peak for sulfonamides.[9][11][12]
Q3: What are common interfering substances, and how can I mitigate their effects?
Interference can come from other electroactive compounds in your sample matrix that have an oxidation potential close to that of this compound.
-
Common Interferences: In biological samples like urine or serum, common interferents include uric acid, ascorbic acid, and dopamine.[21][22] In pharmaceutical formulations, other active ingredients or excipients could interfere.
-
Mitigation Strategies:
-
Selective Electrode Modification: The best approach is to use a modified electrode that is selective for sulfamethoxydiazine. Molecularly Imprinted Polymers (MIPs) are excellent for this.[9][10][15] An MIP is a polymer synthesized with "template" molecules (in this case, sulfamethoxydiazine) that are later removed, leaving behind recognition sites that are specific to the analyte.
-
Sample Pre-treatment: For complex matrices, a sample clean-up step like solid-phase extraction (SPE) can be used to remove interfering substances before the electrochemical measurement.
-
pH Adjustment: Sometimes, adjusting the pH can shift the oxidation potential of the interferent away from that of sulfamethoxydiazine, allowing for their resolution.
-
Q4: How can I validate my electrochemical method for this compound analysis?
Method validation ensures that your analytical procedure is suitable for its intended purpose, providing reliable and accurate results.[23][24][25] Key validation parameters include:
-
Linearity and Range: A calibration curve is constructed by plotting the peak current against a series of known concentrations of this compound. The method is linear if the plot is a straight line, typically with a correlation coefficient (R²) > 0.99.[24]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of the analyte that can be reliably detected. It is often calculated as 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.[9]
-
LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. It is often calculated as 10σ/S.
-
-
Selectivity/Specificity: This is the ability of the method to measure the analyte accurately in the presence of other components, such as impurities, degradation products, or matrix components.[24] This is tested by analyzing samples spiked with potential interferents.
-
Precision (Repeatability and Reproducibility): Assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[23]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of sulfamethoxydiazine is added to a blank matrix and the percentage recovery is calculated.[11]
Sources
- 1. electrochemistrystore.com [electrochemistrystore.com]
- 2. What is noise, and how to avoid noise in electrochemistry? - PalmSens [palmsens.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BASi® | Troubleshooting [basinc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecularly Imprinted Electrochemical Sensor Based on MWCNTs/GQDs for the Detection of Sulfamethazine in Aquaculture Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples | ADMET and DMPK [pub.iapchem.org]
- 16. Frontiers | Tackling the Problem of Sensing Commonly Abused Drugs Through Nanomaterials and (Bio)Recognition Approaches [frontiersin.org]
- 17. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrochemical Detection of Sulfadiazine by Sensors based on Chemically Modified Carbon Electrodes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrochemical detection of sulfadiazine by sensors based on chemically modified carbon electrodes: A review. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Electroanalytical Method Validation in Pharmaceutical Analysis and Their Applications | Semantic Scholar [semanticscholar.org]
- 24. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 25. researchgate.net [researchgate.net]
Dealing with co-eluting interferences in sulfamethoxydiazine sodium chromatography
Welcome to the technical support center for the chromatographic analysis of sulfamethoxydiazine sodium. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with co-eluting interferences during HPLC analysis. Here, we synthesize technical expertise with practical, field-proven insights to empower you to develop robust and reliable analytical methods.
Introduction: The Challenge of Co-elution
Sulfamethoxydiazine, a sulfonamide antibiotic, is analyzed for purity and stability using High-Performance Liquid Chromatography (HPLC). A frequent and critical challenge in these analyses is the co-elution of impurities, degradation products, or sample matrix components with the main analyte peak. Co-elution compromises the accuracy of quantification and can mask the presence of potentially harmful impurities. This guide provides a structured approach to identifying, understanding, and resolving these interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in sulfamethoxydiazine analysis?
Co-eluting interferences can originate from several sources:
-
Related Substances: These are impurities from the synthesis process. For sulfonamides, these can include starting materials, intermediates, or by-products with similar chemical structures. Official pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), list specified impurities that must be monitored.[1]
-
Degradation Products: Sulfamethoxydiazine can degrade under stress conditions like heat, light, humidity, acid, and base hydrolysis, or oxidation.[2][3] These degradation products often have polarities similar to the parent compound, making them prone to co-elution. Forced degradation studies are essential to identify these potential interferents.[4]
-
Matrix Components: When analyzing sulfamethoxydiazine in complex matrices such as veterinary formulations, biological fluids (plasma, urine), or animal tissues, endogenous components from the matrix can co-elute with the analyte.[5] These matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification.[6]
-
Excipients: In pharmaceutical formulations, excipients or their degradation products can also interfere with the analysis.
Q2: My sulfamethoxydiazine peak shows shouldering or tailing. How do I know if it's co-elution or another problem?
Peak asymmetry is a common indicator of a chromatographic issue. Here’s how to start diagnosing the problem:
-
Visual Inspection: A distinct "shoulder" on the main peak is a strong indicator of a co-eluting impurity. Peak tailing, a gradual decline on the backside of the peak, can be caused by co-elution but is also frequently due to secondary interactions with the stationary phase (e.g., free silanols), column overload, or a void in the column.
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA): A DAD or PDA detector is an invaluable tool for detecting co-elution. By collecting UV spectra across the entire peak, the software can assess peak purity. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.
-
Mass Spectrometry (MS) Detection: If you have access to an LC-MS system, you can analyze the mass spectra across the peak. The presence of different m/z values at different points within the peak is definitive proof of co-elution.
Troubleshooting Guide: Resolving Co-eluting Peaks
When co-elution is confirmed, a systematic approach to method development is required to achieve separation. The resolution between two peaks is governed by efficiency, selectivity, and retention. The most effective way to resolve co-eluting peaks is by modifying the selectivity of the chromatographic system.
Workflow for Resolving Co-elution
Below is a systematic workflow to troubleshoot and resolve co-eluting peaks in your sulfamethoxydiazine analysis.
Caption: A systematic workflow for troubleshooting co-elution.
In-Depth Troubleshooting Protocols
Mobile Phase pH Optimization
Causality: Sulfamethoxydiazine and many of its potential impurities are ionizable compounds. Their degree of ionization, and therefore their hydrophobicity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[7][8] By adjusting the pH, you can alter the retention times of the analyte and interferent differently, thereby improving resolution. For robust methods, it is recommended to work at a pH at least 1.5-2 units away from the pKa of the analytes.[8]
Experimental Protocol:
-
Determine pKa: Identify the pKa value(s) of sulfamethoxydiazine. Sulfonamides typically have two pKa values, one acidic (around pH 5-6) and one basic (around pH 2-3).
-
Select Buffers: Choose appropriate buffers for the desired pH ranges (e.g., phosphate buffer for pH 2-3 and 6-8, acetate buffer for pH 4-6). Ensure the buffer concentration is adequate (typically 10-25 mM) for stable pH and good peak shape.
-
Systematic pH Screening:
-
Perform initial runs at three distinct pH values:
-
Acidic: pH ~2.5-3.0 (e.g., 0.1% formic acid or phosphate buffer)
-
Mid-range: pH ~5.0-5.5 (e.g., acetate buffer)
-
Near-neutral: pH ~6.5-7.0 (e.g., phosphate buffer)
-
-
-
Analyze Results: Create a table to compare the retention times (t_R_) and resolution (R_s_) between sulfamethoxydiazine and the interfering peak at each pH.
| pH of Mobile Phase | Sulfamethoxydiazine t_R_ (min) | Interferent t_R_ (min) | Resolution (R_s_) | Peak Shape |
| 2.5 | 8.2 | 8.5 | 1.1 | Good |
| 5.5 | 6.5 | 6.4 | 0.4 | Fair (tailing) |
| 7.0 | 5.1 | 5.8 | 1.8 | Excellent |
Table 1: Example data from a mobile phase pH screening experiment.
Altering the Organic Modifier
Causality: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They interact differently with analytes due to differences in polarity, viscosity, and their ability to engage in hydrogen bonding. Switching from one to the other can significantly alter selectivity, sometimes even reversing the elution order of closely related compounds.
Experimental Protocol:
-
Select a Promising pH: Based on the pH screening, choose the pH that showed the best initial separation or peak shape.
-
Prepare Mobile Phases: Prepare two sets of mobile phases at the chosen pH, one using acetonitrile as the organic modifier and the other using methanol.
-
Run Isocratic or Gradient Elution:
-
For an initial comparison, you can run isocratic methods with equivalent elution strength (e.g., 40% methanol is roughly equivalent to 30% acetonitrile).
-
Alternatively, run identical gradient profiles (e.g., 10-90% organic modifier over 20 minutes) with both solvents.
-
-
Compare Chromatograms: Evaluate the resolution and changes in elution order. Sometimes a mixture of both solvents can provide a unique selectivity.
Modifying the Gradient Profile
Causality: For complex samples with multiple impurities, a gradient elution is often necessary. The steepness of the gradient affects peak width and resolution. A shallower gradient (a smaller change in organic solvent percentage per unit of time) gives analytes more time to interact with the stationary phase, which can improve the separation of closely eluting peaks.
Experimental Protocol:
-
Initial Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of sulfamethoxydiazine and its interferents.
-
Develop a Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution window of interest. For example, if the peaks of interest elute between 40% and 50% B, you could program a gradient segment like:
-
Hold at 35% B for 2 minutes.
-
Ramp from 35% to 55% B over 20 minutes (1%/min).
-
Ramp quickly to 95% B to wash the column.
-
-
Analyze and Refine: Check the resolution. If the peaks are still not fully resolved but are showing separation, you can further decrease the gradient slope in that specific segment.
Changing the Stationary Phase Chemistry
Causality: The stationary phase is a critical factor for selectivity. While C18 (octadecylsilane) columns are the most common, they primarily separate based on hydrophobicity. If two compounds have very similar hydrophobicity, a C18 column may not be able to resolve them. Switching to a column with a different separation mechanism can provide the necessary selectivity.
Column Selection Strategy:
Caption: Decision tree for selecting an alternative column chemistry.
Recommended Alternative Phases:
-
Phenyl-Hexyl: This phase is excellent for separating compounds containing aromatic rings, like sulfamethoxydiazine. It provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be very effective at resolving aromatic isomers or compounds with subtle structural differences.[9][10][11]
-
Polar-Embedded Phases (e.g., Amide, Cyano): These columns have a polar group embedded in the alkyl chain. They offer different selectivity, particularly for polar compounds, and are often more stable in highly aqueous mobile phases.
-
C8 (Octylsilane): A shorter alkyl chain than C18, resulting in less hydrophobic retention. This can sometimes alter selectivity enough to resolve closely eluting peaks.
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 (Octadecyl) | Hydrophobic interactions | General purpose, non-polar to moderately polar compounds |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic compounds, providing alternative selectivity to C18[10] |
| Polar-Embedded | Hydrophobic and polar interactions (H-bonding) | Polar compounds, compatible with 100% aqueous mobile phases |
| Cyano (CN) | Weak hydrophobic and dipole-dipole interactions | Can be used in both reversed-phase and normal-phase modes |
Table 2: Comparison of common reversed-phase stationary phases.
Dealing with Matrix Interferences
If the co-eluting peak is from the sample matrix, optimizing the chromatographic conditions may not be sufficient. In this case, improving the sample preparation procedure is crucial.
Recommended Techniques:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analyte of interest.[12] By choosing the appropriate sorbent and elution solvents, it is possible to selectively remove matrix components that interfere with the analysis.
-
Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquids. By carefully selecting the solvents and adjusting the pH, sulfamethoxydiazine can be selectively extracted away from interfering matrix components.
Conclusion
Resolving co-eluting interferences in sulfamethoxydiazine chromatography requires a systematic and logical approach. By understanding the chemical properties of your analyte and potential interferents, and by methodically manipulating key chromatographic parameters—mobile phase pH, organic modifier, gradient, and stationary phase—you can develop a robust, specific, and reliable analytical method. Always verify peak identity and purity using a DAD or MS detector to ensure the integrity of your quantitative results.
References
-
Development and validation of method for the simultaneous determination of sulfamethazine, trimethoprim and doxycycline in veterinary formulation using high performance liquid chromatography. Biomedical Chromatography. Available at: [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]
- Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
- THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie.
-
Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient (API) and nitrosamine drug substance-related impurities (NDSRI). ResearchGate. Available at: [Link]
- A Comparative Guide to HPLC Methods for Sulfonamide Reaction Purity Analysis. Benchchem.
-
Determination of Sulfamethazine and Trimethoprim in Liquid Feed Premixes by HPLC and Diode Array Detection, with an Analysis of the Uncertainty of the Analytical Results. ResearchGate. Available at: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Available at: [Link]
-
What is the Difference Between C18 and Phenyl Column. Pediaa.com. Available at: [Link]
-
Determination of sulfamethazine and trimethoprim in liquid feed premixes by HPLC and diode array detection, with an analysis of the uncertainty of the analytical results. PubMed. Available at: [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. National Institutes of Health. Available at: [Link]
-
(PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. Available at: [Link]
- HPLC method for determining related substances in sulfadiazine suspension. Google Patents.
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
- RP-LC method for simultaneous determination of sulfamethoxazole and trimethoprim content in veterinary drugs. Redalyc.
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
European Pharmacopoeia (Ph. Eur.). European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
- Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.com. Available at: [Link]
-
1 new Ph. Eur. reference standard and 15 replacement batches released in February 2024. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
- 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF.
- THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). EDQM, Council of Europe.
-
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available at: [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. National Institutes of Health. Available at: [Link]
- Impurities Application Notebook.
-
USP Application Compendium. Shimadzu Scientific Instruments. Available at: [Link]
- General Notices, Monographs, General Chapters, Reagents, and Tables Affected by Changes Appearing in USP 40. USP.
- Dealing with co-eluting interferences in Sulf
-
How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? PubMed. Available at: [Link]
Sources
- 1. usp.org [usp.org]
- 2. scispace.com [scispace.com]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Enhancing the sensitivity of sulfamethoxydiazine sodium detection in complex matrices
Welcome to the technical support center dedicated to enhancing the sensitivity of sulfamethoxydiazine sodium detection in complex matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving reliable, low-level quantification. Here, we move beyond standard protocols to address the nuanced issues you face in the lab, providing troubleshooting guides and FAQs grounded in established scientific principles.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common overarching questions encountered during method development and routine analysis.
Q1: My sulfamethoxydiazine signal is very low or non-existent. What are the most common culprits?
Low sensitivity is a frequent challenge stemming from issues across the entire analytical workflow. The three primary areas to investigate are:
-
Inefficient Sample Extraction & Cleanup: The analyte may be lost during preparation or masked by matrix components. Complex matrices like animal tissue, feed, or blood contain numerous interfering substances (proteins, fats, etc.) that can bind to the analyte or suppress the instrument's signal.[1][2]
-
Suboptimal Chromatographic Conditions: Poor peak shape (e.g., excessive tailing or broadening) directly reduces peak height and, therefore, sensitivity. This can be caused by an inappropriate mobile phase, a degraded column, or a mismatch between the sample solvent and the mobile phase.[3]
-
Instrumental Detection Limits: The chosen detector may not be sensitive enough for the required concentration levels. For instance, UV detection is generally less sensitive than fluorescence or mass spectrometry, especially for trace-level analysis in non-target feed.[4]
Q2: How do I choose the right analytical technique? HPLC-UV, HPLC-FLD, or LC-MS/MS?
The choice depends on the required sensitivity, selectivity, and the complexity of your sample matrix.
-
HPLC-UV: Suitable for higher concentration samples, such as in pharmaceutical formulations. It is often not sensitive or selective enough for residue analysis in complex matrices like food or tissue.[4]
-
HPLC-FLD (Fluorescence Detection): Offers significantly higher sensitivity and selectivity than UV detection, but requires the analyte to be naturally fluorescent or made fluorescent through derivatization. Pre- or post-column derivatization with reagents like fluorescamine can dramatically lower detection limits.[4]
-
LC-MS/MS (Tandem Mass Spectrometry): This is the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[2] It can distinguish the analyte from co-eluting matrix components based on its specific mass-to-charge ratio, minimizing the need for extensive cleanup. However, it is susceptible to matrix effects like ion suppression.[5]
Q3: What is derivatization and when should I consider it?
Derivatization is the process of chemically modifying an analyte to alter its properties for improved analysis.[6] For sulfamethoxydiazine, this is typically done to enhance its detectability.
Consider using derivatization when:
-
You are using HPLC with UV or fluorescence detection and need to lower your detection limits.
-
The native analyte has poor chromatographic properties.
Common strategies include:
-
Pre-column derivatization with fluorescamine: This reacts with the primary amine group of the sulfonamide to create a highly fluorescent product, enabling sensitive detection by an FLD detector.[4]
-
Post-column derivatization with p-dimethylaminobenzaldehyde: This reaction also forms a colored product suitable for detection.[7]
PART 2: Troubleshooting Guide: Sample Preparation from Complex Matrices
Effective sample preparation is the most critical step for enhancing sensitivity. It aims to eliminate matrix interference and preconcentrate the analyte.[1]
General Workflow for Sample Analysis
Caption: General analytical workflow from sample to result.
Matrix-Specific Troubleshooting
Scenario 1: Animal Tissue (Liver, Kidney, Muscle)
Q: My sulfamethoxydiazine recovery from liver tissue is consistently below 70%. How can I improve this?
A: Low recovery from tissue is often due to inefficient extraction from the solid matrix and strong binding to proteins. A robust extraction and cleanup procedure is essential. The following protocol is based on a validated USDA method combining liquid-liquid extraction and cleanup.[8]
Underlying Principle (Expertise): Ethyl acetate is used for the initial extraction due to its good solvency for sulfonamides. Subsequent partitioning steps with acidic and basic solutions exploit the amphoteric nature of sulfonamides to separate them from fats and other interferences. An internal standard (like Sulfapyridine) should be added at the very beginning to correct for losses during the multi-step procedure.
Troubleshooting Protocol: Enhanced LLE for Tissue
-
Homogenization: Weigh 2.5 ± 0.1 g of thawed, homogenized tissue into a 50 mL polypropylene centrifuge tube.[8]
-
Internal Standard Fortification: Add 100 µL of an appropriate internal standard solution (e.g., 2.5 µg/mL Sulfapyridine) to all samples, blanks, and standards. Let stand for 15 minutes.[8]
-
Initial Extraction: Add 25 mL of ethyl acetate. Shake vigorously for 10 minutes.[8] Centrifuge at >2500 rpm for 5 minutes.
-
Acidic Partitioning: Transfer the ethyl acetate supernatant to a clean tube. Add 1.0 mL of 3.2M HCl, vortex for 30 seconds, and centrifuge. This step protonates the sulfonamides, moving them into the aqueous acid phase and leaving lipid-soluble interferences in the ethyl acetate. Aspirate and discard the ethyl acetate (top layer).
-
Back Extraction: Add 2.0 mL of 3.5 M sodium acetate and 3.0 mL of fresh ethyl acetate. Vortex and centrifuge. This neutralizes the pH, making the sulfonamides less polar and allowing them to be extracted back into the clean ethyl acetate phase.
-
Evaporation & Reconstitution: Transfer the final ethyl acetate extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 500 µL) of mobile phase A.
Scenario 2: Environmental Water Samples
Q: I'm trying to detect ng/L levels of sulfamethoxydiazine in wastewater, but my signal is lost in the baseline noise. What's the best approach?
A: For trace-level analysis in water, pre-concentration is mandatory. Solid-Phase Extraction (SPE) is the most effective technique. Hydrophilic-Lipophilic Balanced (HLB) sorbents are ideal as they provide good retention for a broad range of compounds, including sulfonamides.[9]
Underlying Principle (Expertise): SPE works by passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while unwanted matrix components pass through. The analyte is then eluted with a small volume of a strong organic solvent, achieving significant concentration. Adjusting the sample pH to around 4-7 ensures the sulfonamides are in a neutral or zwitterionic state, maximizing their retention on the reversed-phase HLB sorbent.[9]
Caption: The five key steps of Solid-Phase Extraction (SPE).
Troubleshooting Protocol: SPE for Water Samples
-
Sample Preparation: Measure 500 mL of the water sample. Adjust the pH to between 4 and 7 using diluted HCl. Add an internal standard.[9]
-
Cartridge Conditioning: Place an Agilent Bond Elut HLB cartridge (e.g., 6 mL, 500 mg) on a vacuum manifold. Precondition the cartridge by passing 6 mL of methanol, followed by 6 mL of purified water. Do not let the cartridge go dry.[9]
-
Sample Loading: Load the prepared water sample onto the cartridge at a flow rate of approximately 5 mL/min.[9]
-
Washing: After loading, wash the cartridge with 6 mL of purified water to remove any remaining polar interferences. Apply high vacuum to completely dry the cartridge.[9]
-
Elution: Elute the retained sulfonamides with two 4 mL aliquots of methanol into a collection tube.[9]
-
Concentration: Evaporate the eluent to dryness under nitrogen at 40°C and reconstitute in 1 mL of mobile phase. The sample is now concentrated 500-fold and ready for LC-MS/MS analysis.[9]
PART 3: Troubleshooting Guide: Chromatography & Detection
Even with perfect sample preparation, chromatographic and detector issues can compromise sensitivity.
Troubleshooting Low Sensitivity in HPLC & LC-MS/MS
| Symptom | Potential Cause (The "Why") | Recommended Solution | Citation(s) |
| Broad, Tailing Peaks | Secondary Interactions: The analyte is interacting with active sites on the column packing material, causing it to elute slowly and asymmetrically. | - Ensure mobile phase pH is appropriate for the analyte's pKa. - Use a high-purity, end-capped column. - Consider adding a small amount of a competing base to the mobile phase. | [3] |
| Low Signal Intensity (LC-MS/MS) | Ion Suppression: Co-eluting matrix components are competing with the analyte for ionization in the source, reducing its signal. This is a very common issue in complex matrices. | - Improve chromatographic separation to move the analyte away from interfering peaks. - Dilute the sample (if sensitivity allows). - Implement a more rigorous sample cleanup method (e.g., SPE instead of protein precipitation). - Optimize MS source parameters (e.g., gas flows, temperatures). | [2][5] |
| Noisy or Drifting Baseline | Contamination or Detector Issues: Impurities in the mobile phase, column bleed, or temperature fluctuations can increase baseline noise, making it difficult to detect small peaks. | - Use high-purity LC-MS grade solvents and additives. - Purge the HPLC system thoroughly. - Install a new guard column and, if necessary, a new analytical column. - Ensure stable temperature control for the column and detector. | [3][10] |
| Overall Low Sensitivity (HPLC) | Insufficient Column Efficiency or High On-Column Dilution: The peak height is proportional to column efficiency and inversely proportional to the column diameter. | - Switch to a column with a smaller particle size (e.g., sub-2 µm or core-shell particles) to increase efficiency and generate sharper, taller peaks. - Decrease the column's internal diameter (ID) (e.g., from 4.6 mm to 2.1 mm) to reduce on-column dilution. Adjust flow rate and injection volume accordingly. | [3] |
Decision Tree for Troubleshooting Low Sensitivity
Caption: A logical decision tree for troubleshooting sensitivity issues.
PART 4: Advanced Sensitivity Enhancement Strategies
When conventional methods are insufficient, consider these advanced techniques.
Electrochemical Sensors
For rapid and highly sensitive detection, novel electrochemical sensors offer a promising alternative to chromatography.[11] Techniques like differential pulse voltammetry (DPV) using chemically modified electrodes can achieve very low detection limits.[12]
-
Principle: These sensors measure the current generated from the oxidation or reduction of sulfamethoxydiazine at the surface of a specially designed electrode. Modifications with materials like carbon nanotubes or molecularly imprinted polymers can dramatically enhance sensitivity and selectivity.[13][14]
-
Advantages: High sensitivity (often reaching nanomolar levels), rapid analysis time, and potential for portability.[11][12]
-
Challenges: Can be susceptible to interference from other electroactive compounds in the sample, requiring careful validation.
Comparative Overview of Method Sensitivities
| Method | Typical Limit of Detection (LOD) | Primary Application | Key Advantage | Citation(s) |
| Spectrophotometry (Diazotization) | ~ 0.007 µg/mL | Pharmaceutical Formulations | Simple, low cost | [15] |
| HPLC-UV | 390–640 µg/kg (in feed) | Medicated Feeds, Formulations | Robust, widely available | [4] |
| HPLC-FLD (with Derivatization) | 34.5–79.5 µg/kg (in feed) | Trace Residue in Food/Feed | High sensitivity, good selectivity | [4] |
| LC-MS/MS | 0.27–0.6 µg/L (in water) | Trace Residue in All Matrices | Unmatched sensitivity & selectivity | [16] |
| Electrochemical Sensors | 3.1 × 10⁻¹⁰ mol/L (~0.09 ng/mL) | Environmental & Clinical Screening | Ultra-high sensitivity, rapid | [12] |
References
-
Bui, L. V. (1993). Liquid Chromatographic Determination of Six Sulfonamide Residues in Animal Tissues Using Postcolumn Derivatization. Journal of AOAC International, 76(5), 966-76. [Link]
-
Zhou, Q., et al. (2015). Highly Sensitive Determination of Sulfonamides in Environmental Water Samples by Sodium Dodecylbenzene Sulfonate Enhanced Micro-Solid Phase Extraction Combined With High Performance Liquid Chromatography. Talanta, 141, 116-23. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]
-
Stypuła-Trębas, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 463. [Link]
-
Jin, C., et al. (2024). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Microchimica Acta, 191(6), 282. [Link]
-
Papadopoulou, A., et al. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Applied Sciences, 12(19), 9576. [Link]
-
García-de-Llasera, M. P., et al. (2014). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Food Analytical Methods, 7, 859-867. [Link]
-
Al-Ghanamy, M. I., et al. (2022). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Journal of the Iranian Chemical Society, 19, 3991-4015. [Link]
-
Li, Y., et al. (2006). Matrix solid-phase dispersion extraction of sulfonamides from blood. Journal of Chromatography B, 831(1-2), 260-4. [Link]
-
Al-Sabha, W. & Al-Khafaji, N. (2014). Spectrophotometric Determination of Sulfamethoxazole and Sulfadiazine in Pure and Pharmaceuticals Preparation. Journal of Applicable Chemistry, 3(2), 703-712. [Link]
-
Chen, J., et al. (2024). Molecularly Imprinted Electrochemical Sensor Based on MWCNTs/GQDs for the Detection of Sulfamethazine in Aquaculture Seawater. Chemosensors, 12(5), 90. [Link]
-
Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. [Link]
-
Mount, D. L., et al. (1996). Field detection of sulfonamides in urine: the development of a new and sensitive test. The American Journal of Tropical Medicine and Hygiene, 55(3), 250-3. [Link]
-
El Mhammedi, M. A., et al. (2023). Electrochemical Detection of Sulfadiazine by Sensors based on Chemically Modified Carbon Electrodes: A Review. Current Topics in Medicinal Chemistry, 23(15), 1464-1476. [Link]
-
Du, L., et al. (2012). Indirect Determination of Sulfamethazine Sodium by Cu2+ Complexation Extraction and Flame Atomic Absorption Spectrophotometry. Asian Journal of Chemistry, 24(11), 5121-5124. [Link]
-
Perez-Ruiz, T., et al. (1995). Analysis of Sulfamethazine in the Presence of Sulfamerazine or Sulfadiazine by First-Derivative Photochemically Induced Fluorescence. Journal of Pharmaceutical and Biomedical Analysis, 13(9), 1107-12. [Link]
-
Ghita, S., et al. (2023). An Electrochemical Sensor for Sulfadiazine Determination Based on a Copper Nanoparticles/Molecularly Imprinted Overoxidized Polypyrrole Composite. Polymers, 15(3), 543. [Link]
-
Al-Rufaie, M. M. (2016). New Spectrophotometric Method for the Assay of Sulfadiazine Drug Based on Diazotization Coupling Reaction. Journal of Al-Nahrain University, 19(2), 91-98. [Link]
-
Xia, Y. Q. & Weng, N. (2006). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
-
Wu, M., et al. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies Application Note. [Link]
-
USDA Food Safety and Inspection Service. (2014). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. CLG-SUL4.04. [Link]
-
Carlos, K. (2023). Determination of Sulfites in Food using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). FDA-ORA Laboratory Method, C-004.04. [Link]
-
de Souza, I. D., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Molecules, 27(19), 6667. [Link]
-
Sartori, E. R., & Medeiros, R. A. (2010). Sulfadiazine determination in pharmaceuticals by electrochemical reduction on a glassy carbon electrode. Journal of the Brazilian Chemical Society, 21(2), 276-281. [Link]
-
Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. University of Washington. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Liquid chromatographic determination of six sulfonamide residues in animal tissues using postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. agilent.com [agilent.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. Electrochemical Detection of Sulfadiazine by Sensors based on Chemically Modified Carbon Electrodes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Highly sensitive determination of sulfonamides in environmental water samples by sodium dodecylbenzene sulfonate enhanced micro-solid phase extraction combined with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent sulfamethoxydiazine sodium degradation during sample storage
Welcome to the Technical Support Center for Sulfamethoxydiazine Sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the degradation of this compound during sample storage. Here, you will find scientifically grounded explanations, practical troubleshooting advice, and detailed protocols to ensure the integrity of your samples.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: What is this compound and why is its stability a concern?
This compound is the sodium salt of sulfamethoxydiazine, a sulfonamide antibiotic. Its stability is a critical concern because degradation can lead to a loss of potency and the formation of potentially harmful impurities. This compromises the accuracy of experimental results and the safety and efficacy of pharmaceutical formulations.
Q2: What are the primary factors that cause this compound to degrade?
This compound is susceptible to degradation from several factors:
-
pH: It is prone to hydrolysis, especially under acidic conditions.
-
Oxidation: The molecule can be oxidized, leading to the formation of various degradation products.
-
Light: Exposure to UV light can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.
Q3: How can I visually tell if my this compound sample has degraded?
While visual inspection is not a definitive measure of stability, a change in the color of the solid powder (e.g., from white to off-white or yellow) or the solution can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary for confirmation.
Q4: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored in a cool, dry, well-ventilated place, protected from light.[1] It is also crucial to keep it away from strong oxidizing agents and acids.[2][3][4] For long-term storage, refrigeration (2-8 °C) is often recommended.[1]
II. Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.
Q1: I prepared an aqueous stock solution of this compound, and after a few days at room temperature, I'm seeing a loss of the parent compound in my HPLC analysis. What is the likely cause?
The most probable cause is hydrolysis. Sulfonamides can be hydrolytically unstable in aqueous solutions, and this process can be influenced by the pH of your solution.[5] Storing aqueous solutions at room temperature for extended periods is generally not recommended.
-
Immediate Action: Prepare fresh solutions for each experiment whenever possible.
-
Preventative Strategy: If you need to store solutions, filter sterilize them and store them at 2-8°C for short-term storage (a few days) or at -20°C or lower for longer-term storage. When preparing the solution, consider using a buffer to maintain a pH closer to neutral or slightly alkaline, as some sulfonamides show greater stability in this range.[5] However, it's important to note that strongly alkaline conditions can also promote degradation for some related compounds.[6]
Q2: My solid this compound powder has developed a yellowish tint. What could be the reason?
A yellowish tint in the solid state often suggests oxidative degradation or photodegradation. This can happen if the container is not properly sealed or has been exposed to light over time.
-
Immediate Action: The discolored powder should be considered suspect and may not be suitable for quantitative experiments. It is advisable to use a fresh, unopened batch of the compound.
-
Preventative Strategy: Always store solid this compound in tightly sealed, amber-colored vials to protect it from air and light. For added protection, especially for long-term storage of primary standards, consider storing it under an inert gas like nitrogen or argon.
Q3: I'm conducting a forced degradation study and I'm not seeing significant degradation under oxidative stress with 3% hydrogen peroxide at room temperature. What can I do?
While some sulfonamides are susceptible to oxidation, the reaction kinetics can be slow under mild conditions.[7]
-
Troubleshooting Step: The extent of degradation is influenced by the concentration of the oxidizing agent, temperature, and reaction time. You can try increasing the concentration of hydrogen peroxide (e.g., up to 30%), increasing the temperature (e.g., to 40-60°C), or extending the exposure time.[2]
-
Causality: The increased temperature provides the activation energy needed to accelerate the oxidation reaction. A higher concentration of the oxidizing agent increases the probability of reaction with the this compound molecule.
Q4: My HPLC chromatogram of a stored sample shows several new, smaller peaks. How can I identify if these are degradation products?
The appearance of new peaks that are well-resolved from the parent compound is a strong indicator of degradation.
-
Identification Strategy: A stability-indicating HPLC method is crucial. This type of method is specifically developed and validated to separate the active pharmaceutical ingredient (API) from all potential degradation products.[3][4][8][9] Using a photodiode array (PDA) detector can be very helpful, as it allows you to compare the UV spectra of the new peaks with that of the parent compound. If the spectra are different, it confirms they are distinct chemical entities. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[10]
III. Best Practices and Protocols for Sample Storage
To ensure the integrity of your this compound samples, follow these best practices.
Factors Influencing Stability
The stability of this compound is a function of several environmental factors. Understanding these can help in designing appropriate storage conditions.
| Parameter | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation rates. | Store solids and solutions at controlled, cool temperatures. |
| pH | Susceptible to hydrolysis, particularly in acidic conditions. | Maintain solutions near neutral pH, if compatible with the experiment. |
| Light | UV exposure can cause photodegradation. | Protect solid samples and solutions from light at all times. |
| Oxygen | Can lead to oxidative degradation. | Store in tightly sealed containers; consider an inert atmosphere for long-term storage. |
Protocol 1: Short-Term Storage of this compound Solutions (up to 7 days)
-
Preparation: Dissolve this compound in the desired solvent (e.g., ultrapure water, buffer) to the final concentration. If possible, use a buffer to maintain a stable pH.
-
Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile, amber-colored vial. This removes any particulate matter and potential microbial contamination.
-
Sealing: Tightly seal the vial to minimize exposure to air.
-
Storage: Store the vial in a refrigerator at 2-8°C.
-
Usage: Before use, allow the solution to come to room temperature slowly. Briefly vortex to ensure homogeneity.
Protocol 2: Long-Term Storage of this compound Solutions (> 7 days)
-
Preparation and Filtration: Follow steps 1 and 2 from the short-term storage protocol.
-
Aliquoting: Dispense the solution into single-use aliquots in sterile, amber-colored cryovials. This is crucial to avoid repeated freeze-thaw cycles.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each vial with an inert gas such as nitrogen or argon before sealing.
-
Sealing: Tightly seal the cryovials.
-
Storage: Store the aliquots in a freezer at -20°C or, for maximum stability, at -80°C.
-
Usage: When needed, thaw a single aliquot at room temperature. Do not refreeze any unused portion of the thawed aliquot.
Protocol 3: Storage of Solid this compound
-
Container: Store the solid powder in its original, tightly sealed container. If the original container is not suitable for long-term storage, transfer the powder to a desiccator-compatible, amber glass vial.
-
Atmosphere: For long-term storage of reference standards, place the vial inside a desiccator with a suitable desiccant to protect it from moisture. For enhanced protection against oxidation, consider backfilling the vial with an inert gas.
-
Temperature: Store the container in a cool, dark, and dry place. Refrigeration at 2-8°C is recommended.[1]
-
Handling: When weighing out the powder, do so in a low-humidity environment and minimize the time the container is open to the atmosphere.
IV. Understanding Degradation Pathways
The degradation of this compound can proceed through several mechanisms, primarily hydrolysis, oxidation, and photolysis. Knowledge of these pathways is essential for developing stability-indicating analytical methods.
Key Degradation Mechanisms
-
Hydrolysis: The most common hydrolytic cleavage occurs at the sulfonamide (S-N) bond. Under acidic conditions, this can lead to the formation of sulfanilic acid and the corresponding aminopyrimidine derivative.[10]
-
Oxidation: The primary sites for oxidation are the aniline amino group and the aromatic ring. This can result in the formation of hydroxylated derivatives and other oxidized species.[7]
-
Photolysis: Exposure to UV light can provide the energy to break chemical bonds, leading to a complex mixture of degradation products. This can involve cleavage of the S-N bond or modifications to the aromatic and pyrimidine rings.
Below is a conceptual diagram illustrating the main degradation pathways.
Caption: Primary degradation pathways for this compound.
V. Experimental Workflow for a Stability Study
To formally assess the stability of this compound in a specific formulation or solution, a forced degradation study is recommended. This involves intentionally stressing the sample to generate degradation products and validate a stability-indicating analytical method.[11][12][13]
The following diagram outlines a typical workflow for such a study.
Caption: Workflow for a forced degradation stability study.
VI. References
-
Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. (2021). National Institutes of Health. [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2013). National Institutes of Health. [Link]
-
SOP for Forced Degradation Study. (2023). Pharmaceutical Information. [Link]
-
Degradation of sulfamethazine by gamma irradiation in the presence of hydrogen peroxide. (2013). PubMed. [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2012). MDPI. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. (2012). PubMed. [Link]
-
Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline Sodium in Water Soluble Powder Dosage Form. (n.d.). Al-Quds University. [Link]
-
Sulfamethazine Sodium Salt. (n.d.). Discovery Fine Chemicals. [Link]
-
Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. (2012). ResearchGate. [Link]
-
Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (2015). PubMed. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Proposed degradation pathways of sulfonamides during the UV/H2O2... (n.d.). ResearchGate. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]
-
Effect of ph on migration patterns and degradation pathways of sulfamethazine in soil systems. (2024). PubMed. [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). National Institutes of Health. [Link]
-
Forced Degradation Studies. (2016). MedCrave. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of sulfamethazine by gamma irradiation in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.alquds.edu [dspace.alquds.edu]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation [mdpi.com]
- 10. Effect of ph on migration patterns and degradation pathways of sulfamethazine in soil systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation: Sulfamethoxydiazine Sodium Assay According to ICH Q2(R1)
Introduction: The Imperative of Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the data's integrity is paramount. An analytical method, particularly a quantitative one like a High-Performance Liquid Chromatography (HPLC) assay, is not merely a procedure; it is the arbiter of a product's quality, safety, and efficacy. Therefore, demonstrating that a method is suitable for its intended purpose is a foundational requirement. This process, known as method validation, is rigorously defined by international guidelines to ensure a harmonized, scientific approach.
This guide provides an in-depth, practical comparison of an HPLC assay for the antibiotic sulfamethoxydiazine sodium against the benchmark criteria set by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2] The objective is to move beyond a simple checklist, explaining the scientific rationale behind each validation parameter and providing field-proven protocols and representative data. By following this framework, researchers, scientists, and drug development professionals can build a robust, defensible, and reliable analytical method.
The Analytical Procedure Under Validation
Before validation can commence, the HPLC method itself must be defined. The following method is a representative reversed-phase HPLC procedure for the quantification of this compound in a drug substance.
| Parameter | Condition | Rationale |
| Instrumentation | HPLC with UV/Vis or Photodiode Array (PDA) Detector | Standard, reliable instrumentation for chromophoric analytes. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound.[3][4][5] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.0) (30:70 v/v) | A common mobile phase for sulfonamides, offering good peak shape and retention time control. The buffer maintains a consistent pH to ensure reproducible ionization states. |
| Flow Rate | 1.2 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature minimizes fluctuations in retention time and improves reproducibility. |
| Detection Wavelength | 272 nm | This compound exhibits a strong UV absorbance maximum around this wavelength, ensuring high sensitivity. |
| Injection Volume | 20 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Standard Concentration | 100 µg/mL | A representative working concentration for the assay. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility and prevents peak distortion. |
Part 1: Validation Workflow & Core Parameters
The validation process is a systematic journey to characterize a method's performance. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][6] The following diagram illustrates the logical flow of the validation parameters discussed in this guide.
Caption: Logical workflow for HPLC method validation according to ICH Q2(R1).
Specificity: Ensuring the Method's Selectivity
Objective: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.[7][8] It is the cornerstone of any analytical method, proving that you are measuring only what you intend to measure.[9]
Experimental Protocol (Forced Degradation): A powerful way to demonstrate specificity for a stability-indicating method is through forced degradation studies.[10]
-
Prepare Stock Solutions: Prepare a stock solution of this compound.
-
Expose to Stress Conditions: Subject the analyte to various stress conditions to induce degradation.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C.
-
Oxidative Degradation: Add 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug substance at 105°C.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm).
-
-
Neutralize Samples: Neutralize the acid and base-hydrolyzed samples after the stress period.
-
Analysis: Dilute all stressed samples to the target concentration and inject them into the HPLC system alongside an unstressed standard and a blank.
-
Evaluation:
-
Assess the resolution between the main this compound peak and any degradation product peaks.
-
If a PDA detector is used, perform a peak purity analysis to confirm that the parent peak is spectrally homogeneous and not co-eluting with any degradants.[2]
-
Acceptance Criteria & Results:
-
The method must demonstrate baseline resolution (Resolution > 2) between the analyte peak and any peaks from degradation products or placebo components.
-
The peak purity analysis (if applicable) should pass, indicating no co-elution.
| Condition | Observation | Resolution from Main Peak | Peak Purity | Result |
| Unstressed | Single peak at expected retention time | N/A | Pass | Pass |
| Acid Hydrolysis | Degradant peak observed | 3.5 | Pass | Pass |
| Base Hydrolysis | Two degradant peaks observed | 2.8, 4.1 | Pass | Pass |
| Oxidation | Minor degradant peak observed | 2.2 | Pass | Pass |
| Thermal | No significant degradation | N/A | Pass | Pass |
| Photolytic | Minor degradant peak observed | 2.5 | Pass | Pass |
Linearity & Range
Objective: Linearity demonstrates that the method's test results are directly proportional to the concentration of the analyte within a specified range.[11][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
Experimental Protocol:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound reference standard.
-
Create Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For an assay, this typically covers 80% to 120% of the target test concentration.[13]
-
Injection: Inject each concentration level in triplicate.
-
Data Analysis:
Acceptance Criteria & Results:
-
Correlation Coefficient (r): ≥ 0.999
-
Visual Inspection: The data points should appear linear on the plot.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80% | 80 | 798500 |
| 90% | 90 | 899100 |
| 100% | 100 | 1001500 |
| 110% | 110 | 1102300 |
| 120% | 120 | 1203600 |
Linear Regression Results:
-
Correlation Coefficient (r): 0.9999
-
Coefficient of Determination (R²): 0.9998
-
Regression Equation: y = 10025x - 1500
Accuracy: Closeness to the True Value
Objective: Accuracy measures the closeness of agreement between the value found and an accepted reference value.[11][15] It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a spiked placebo) and calculating the percentage of recovery.
Experimental Protocol:
-
Prepare Placebo: Prepare a solution containing all formulation excipients except the active ingredient.
-
Spike Placebo: Spike the placebo solution with the this compound reference standard at three different concentration levels within the method's range (e.g., 80%, 100%, and 120%).
-
Prepare Triplicates: Prepare three independent samples at each concentration level. This results in a minimum of nine total determinations as recommended by ICH.[2]
-
Analysis: Analyze the samples using the HPLC method.
-
Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Concentration Found / Theoretical Concentration) * 100
Acceptance Criteria & Results:
-
Mean Recovery: Typically between 98.0% and 102.0%.[16]
-
RSD of Replicates: Should be within acceptable limits (e.g., ≤ 2.0%).
| Concentration Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (n=3) (µg/mL) | Mean % Recovery | % RSD |
| 80% | 80.0 | 79.6 | 99.5% | 0.8% |
| 100% | 100.0 | 100.5 | 100.5% | 0.6% |
| 120% | 120.0 | 119.4 | 99.5% | 0.7% |
Precision: Measuring Agreement
Objective: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[15] It is evaluated at two levels: Repeatability and Intermediate Precision.[13][17]
Repeatability (Intra-assay Precision)
This assesses precision over a short interval of time under the same operating conditions.
Experimental Protocol:
-
Prepare six independent test samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, using the same instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results.
Intermediate Precision
This demonstrates the method's reliability when used by different analysts, on different days, or with different equipment within the same laboratory.
Experimental Protocol:
-
A second analyst repeats the Repeatability protocol on a different day, using a different HPLC system if available.
-
The results from both sets of experiments are statistically compared.
Acceptance Criteria & Results:
-
%RSD: Should not be more than 2.0% for both repeatability and intermediate precision.[18]
| Precision Level | Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Repeatability | Mean Assay Value (n=6) | 100.2% | 99.8% |
| % RSD | 0.9% | 1.1% | |
| Intermediate Precision | Overall Mean (n=12) | \multicolumn{2}{c | }{100.0%} |
| Overall % RSD | \multicolumn{2}{c | }{1.3%} |
Detection & Quantitation Limits (LOD & LOQ)
Objective:
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][15]
These parameters are critical for impurity testing but less so for an assay of a major component. However, their determination completes the characterization of the method.
Experimental Protocol (Based on Calibration Curve): This approach uses the data from the linearity study.
-
Calculate Standard Deviation of the Response (σ): This can be estimated from the standard deviation of the y-intercepts of the regression line.
-
Determine the Slope (S): Use the slope from the linearity regression equation.
-
Calculate LOD and LOQ: Apply the ICH-recommended formulas:[21]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Acceptance Criteria & Results:
-
The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy. A common signal-to-noise ratio for LOQ is 10:1.[17][19][22]
| Parameter | Value |
| Slope (S) | 10025 |
| SD of y-intercept (σ) | 850 |
| Calculated LOD | 0.28 µg/mL |
| Calculated LOQ | 0.85 µg/mL |
Robustness: Resisting Minor Changes
Objective: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2][23] This provides an indication of its reliability during normal usage and is a critical part of method development.[24][25]
Caption: Experimental design for the robustness study.
Experimental Protocol:
-
Identify Parameters: Select critical method parameters to vary (e.g., flow rate, mobile phase pH, column temperature).
-
Introduce Variations: Analyze a standard solution under the normal conditions and then under each of the deliberately varied conditions.
-
Evaluate Impact: Assess the effect of each change on key system suitability parameters like retention time, peak area, and tailing factor.
Acceptance Criteria & Results:
-
System Suitability: All parameters (e.g., tailing factor, resolution) must remain within acceptable limits.
-
Assay Value: The assay result should not change significantly (e.g., remains within ±2.0% of the initial result).
| Parameter Varied | Retention Time (min) | Tailing Factor | Assay Result (%) |
| Nominal Condition | 5.4 | 1.1 | 100.0 |
| Flow Rate (+10%) | 4.9 | 1.1 | 100.3 |
| Flow Rate (-10%) | 6.0 | 1.1 | 99.7 |
| Mobile Phase pH (+0.2) | 5.3 | 1.2 | 99.5 |
| Mobile Phase pH (-0.2) | 5.5 | 1.1 | 100.5 |
| Temperature (+2 °C) | 5.3 | 1.1 | 100.1 |
| Temperature (-2 °C) | 5.5 | 1.1 | 99.9 |
Part 2: Comparison with Alternative Techniques
While the validated HPLC method provides exceptional performance, it is useful to understand its advantages compared to other potential analytical techniques.
| Technique | Advantages | Disadvantages | Why HPLC is Superior for this Application |
| UV-Vis Spectrophotometry | Simple, fast, inexpensive equipment. | Lacks specificity; cannot distinguish the analyte from impurities or degradation products that absorb at the same wavelength. | The validated HPLC method is stability-indicating . It physically separates this compound from other compounds before quantification, providing unequivocal data on purity and content, which is a regulatory requirement. |
| Titrimetry | High precision for bulk drug substance assay, low cost. | Not suitable for low-concentration samples or drug products with interfering excipients. Lacks specificity and sensitivity. | HPLC offers far greater sensitivity and is applicable to both drug substance and finished product, including low-dose formulations. It can simultaneously quantify impurities. |
| Thin-Layer Chromatography (TLC) | Good for qualitative identification, simple. | Primarily qualitative or semi-quantitative. Poor precision and accuracy for quantitative work compared to HPLC. | HPLC is a fully quantitative technique with superior resolution, precision, and automation capabilities, making it the industry standard for release and stability testing assays. |
Final Conclusion
The reversed-phase HPLC method for the quantification of this compound has been successfully validated according to the ICH Q2(R1) guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. It stands as a reliable and defensible analytical procedure suitable for use in a regulated quality control environment, offering significant advantages in performance and compliance over alternative analytical techniques.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]
-
Specificity analytical method validation. Front Life Sciences. [Link]
-
Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link]
-
ICH Q2 Robust. Scribd. [Link]
-
Development and validation of a stability-indicating HPLC method for the simultaneous determination of sulfadiazine sodium and trimethoprim in injectable solution formulation. PubMed. [Link]
-
How to do HPLC method validation. YouTube. [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioProcess International. [Link]
-
Results of accuracy and precision for the HPLC method. ResearchGate. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
Method Validation and Robustness. LCGC International. [Link]
-
Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. National Institutes of Health (NIH). [Link]
-
The Limit of Detection. LCGC International. [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. MDPI. [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Semantic Scholar. [Link]
-
(PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Development and validation of a stability-indicating HPLC method for the simultaneous determination of sulfadiazine sodium and trimethoprim in injectable solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. frontlifesciences.com [frontlifesciences.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. actascientific.com [actascientific.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. database.ich.org [database.ich.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. pharmtech.com [pharmtech.com]
- 18. mastelf.com [mastelf.com]
- 19. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 22. youtube.com [youtube.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. biopharmaspec.com [biopharmaspec.com]
- 25. scribd.com [scribd.com]
A Comparative In Vitro Efficacy Analysis: Sulfamethoxydiazine Sodium vs. Sulfadiazine
In the landscape of antimicrobial chemotherapy, sulfonamides represent a foundational class of synthetic bacteriostatic agents. Their continued relevance in both human and veterinary medicine necessitates a nuanced understanding of the subtle yet significant differences between individual compounds within this class. This guide provides a detailed comparative analysis of the in vitro efficacy of two prominent sulfonamides: sulfamethoxydiazine (also known as sulfameter) and sulfadiazine. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform experimental design and drug selection.
Mechanistic Framework: The Folate Synthesis Pathway
Both sulfamethoxydiazine and sulfadiazine exert their antimicrobial effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2][3][4][5][6][7][8] This enzyme is critical for the bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][3][4] Unlike their mammalian hosts, who acquire folate from their diet, bacteria must synthesize it de novo, making this pathway an excellent selective target.[1][4] By acting as structural analogs of the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides effectively halt bacterial growth and replication, exerting a bacteriostatic effect.[1][4][7][9]
Figure 1: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides, disrupting the bacterial folate synthesis pathway.
Comparative In Vitro Efficacy: A Data-Centric Overview
The differential efficacy between sulfamethoxydiazine and sulfadiazine can be attributed to variations in their physicochemical properties, which influence their ability to penetrate the bacterial cell wall and their binding affinity to the DHPS enzyme. The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative comparison of their activity against common pathogens. The MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth in vitro.[10][11]
Table 1: Comparative MIC Values (µg/mL)
| Bacterial Species | Sulfamethoxydiazine MIC₅₀ (µg/mL) | Sulfadiazine MIC₅₀ (µg/mL) | Notes | Reference |
| Pasteurella multocida | 32 | 16 | Sulfadiazine shows two-fold greater activity. | [12] |
| Bordetella bronchiseptica | 8 | 4 | Sulfadiazine shows two-fold greater activity. | [12] |
| Haemophilus pleuropneumoniae | 64 | >32 | Both show moderate to low activity. | [12] |
| Streptococcus suis | >32 | >32 | Both show low activity; monotherapy not encouraged. | [12] |
| Neisseria meningitidis | N/A | 0.5 - 200 | Wide range of susceptibility reported for sulfadiazine. | [13] |
MIC₅₀: The concentration required to inhibit 50% of the tested isolates.
Analysis of Data: The compiled data from studies on porcine pathogens consistently indicates that sulfadiazine exhibits lower MIC values, and therefore higher in vitro potency, against key Gram-negative bacteria like Pasteurella multocida and Bordetella bronchiseptica when compared to sulfamethoxydiazine.[12] Both agents demonstrate limited efficacy against Streptococcus suis, suggesting that neither would be a suitable choice for monotherapy against this pathogen.[12] It is critical to note that widespread resistance to sulfonamides exists, often mediated by the acquisition of mobile genetic elements (sul1, sul2, sul3) encoding for drug-insensitive DHPS enzymes or through mutations in the chromosomal folP gene that encodes the native enzyme.[9][14][15][16]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To ensure the reproducibility and validity of in vitro efficacy data, adherence to standardized protocols is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a gold-standard procedure for determining MIC values.[17][18]
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is read as the lowest drug concentration that prevents visible turbidity after a specified incubation period.[10] This protocol is a self-validating system when appropriate quality control strains (e.g., E. coli ATCC® 25922) are run in parallel to ensure the accuracy of the dilutions and the viability of the test conditions.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions:
-
Causality: A high-concentration, sterile stock solution is required to create the serial dilution range without introducing significant volumes of solvent that could affect bacterial growth.
-
Action: Accurately weigh analytical grade sulfamethoxydiazine sodium and sulfadiazine powders. Dissolve each in an appropriate solvent (e.g., sterile deionized water) to create a stock solution of 1024 µg/mL. Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Bacterial Inoculum:
-
Causality: A standardized bacterial concentration is critical for reproducibility. Too high an inoculum can overwhelm the antibiotic, leading to falsely elevated MICs.
-
Action: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Serial Dilution in Microtiter Plate:
-
Causality: Serial twofold dilutions create a logarithmic concentration gradient, allowing for the precise determination of the inhibitory concentration across a clinically relevant range.
-
Action: Using a 96-well microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12. Add 100 µL of the drug stock solution to well 1. Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Causality: The final step before incubation is to introduce the standardized bacterial challenge to each drug concentration.
-
Action: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Causality: Visual inspection for turbidity (bacterial growth) determines the lowest concentration that inhibited growth. For sulfonamides, a specific reading rule applies due to their bacteriostatic nature.
-
Action: Following incubation, examine the plate. The MIC is the lowest concentration of the antimicrobial agent that causes ≥80% inhibition of growth as compared to the growth control well.[10]
-
Figure 2: Standardized workflow for the broth microdilution MIC assay.
Concluding Remarks for the Research Professional
The in vitro evidence suggests that while both sulfamethoxydiazine and sulfadiazine operate via the same well-established mechanism, sulfadiazine often demonstrates superior potency against several key pathogens. However, several factors must be considered when interpreting this data for drug development purposes:
-
Pharmacokinetics: This guide is strictly focused on in vitro efficacy. In vivo performance is critically dependent on pharmacokinetic properties. Sulfamethoxydiazine, for instance, is a long-acting sulfonamide, a property not captured by MIC testing but crucial for therapeutic regimen design.[20]
-
Synergy: Sulfonamides are frequently used in combination with dihydrofolate reductase inhibitors like trimethoprim, which block the subsequent step in the folate pathway.[3] This combination is often synergistic and can be bactericidal.[3] A comparison of the synergistic potential of each sulfonamide with trimethoprim would provide a more complete efficacy profile.[21]
-
Clinical Breakpoints: The raw MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by bodies like CLSI.[22] These breakpoints are crucial for translating an in vitro result into a prediction of clinical success. An MIC number for one antibiotic cannot be directly compared to the MIC number for another to determine which is "better"; the interpretation relative to the breakpoint is key.[11][22]
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfadiazine?
-
National Center for Biotechnology Information. (n.d.). Sulfadiazine. PubChem. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Sulfadiazine. Retrieved January 13, 2026, from [Link]
-
Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved January 13, 2026, from [Link]
-
MIMS Philippines. (n.d.). Sulfadiazine: Uses, Dosage, Side Effects and More. Retrieved January 13, 2026, from [Link]
-
Drugs.com. (2023, February 18). Sulfadiazine: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved January 13, 2026, from [Link]
-
Yun, M. K., et al. (2012). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. ACS Medicinal Chemistry Letters, 3(10), 831-836. [Link]
-
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]
-
Griffith, R., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology, 9, 215. [Link]
- Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work?
-
Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved January 13, 2026, from [Link]
-
Bermingham, A., & Derrick, J. P. (2022). The molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]
-
Minasov, G., et al. (2009). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 324(5929), 910-913. [Link]
-
Raz, T., et al. (2019). Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates. Frontiers in Microbiology, 10, 2453. [Link]
-
IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). sulfametoxydiazine. Retrieved January 13, 2026, from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sulfametoxydiazine. Retrieved January 13, 2026, from [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfamethazine?
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sulfametoxydiazine. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Sulfametoxydiazine. Retrieved January 13, 2026, from [Link]
-
Gallieni, M., et al. (1998). Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria. Journal of Chemotherapy, 10(1), 17-21. [Link]
-
Then, R. L. (1979). A comparison of the in vitro activities of sulfamethoxazole and sulfadiazine combinations with trimethoprim. Chemotherapy, 25(2), 77-82. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of silver sulphadiazine. Retrieved January 13, 2026, from [Link]
-
Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 163. [Link]
-
Kirby, W. M., & Rantz, L. A. (1944). Sulfamethazine: In Vitro Action on Enteric Pathogens as Compared with Sulfadiazine and Sulfamerazine. Journal of Bacteriology, 48(5), 603-608. [Link]
-
Ruchti, N., et al. (2026). Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics. Veterinary Microbiology, 312, 110784. [Link]
-
Pijpers, A., et al. (1989). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. American Journal of Veterinary Research, 50(4), 556-559. [Link]
-
Ersoy, S. C., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(4), 100931. [Link]
-
IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 13, 2026, from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates. Retrieved January 13, 2026, from [Link]
-
Morris, D. O., et al. (2024). Chemical stability and in vitro antimicrobial efficacy of diluted silver sulfadiazine powder and cream over a six-month period. Veterinary Dermatology. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 13, 2026, from [Link]
-
Al-Trawneh, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1245, 131068. [Link]
Sources
- 1. What is the mechanism of Sulfadiazine? [synapse.patsnap.com]
- 2. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 6. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]
- 8. sulfametoxydiazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
- 12. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. toku-e.com [toku-e.com]
- 14. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates [frontiersin.org]
- 17. nih.org.pk [nih.org.pk]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sulfametoxydiazine - Wikipedia [en.wikipedia.org]
- 21. A comparison of the in vitro activities of sulfamethoxazole and sulfadiazine combinations with trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. idexx.com [idexx.com]
Cross-reactivity assessment of a sulfamethoxydiazine sodium immunoassay with other sulfonamides
For researchers, scientists, and drug development professionals engaged in the detection and quantification of sulfonamide antibiotics, the specificity of an immunoassay is a critical performance parameter. This guide provides an in-depth technical assessment of the cross-reactivity of a competitive enzyme-linked immunosorbent assay (ELISA) for sulfamethoxydiazine sodium. We will explore the structural basis of antibody recognition, present comparative experimental data, and provide a detailed protocol for in-house validation, empowering you to make informed decisions for your analytical needs.
Introduction: The Challenge of Sulfonamide Cross-Reactivity
Sulfonamides are a class of synthetic antimicrobial agents characterized by a common p-aminobenzenesulfonamide core structure.[1][2] Variations in the heterocyclic ring attached to the sulfonamide group give rise to a diverse family of drugs, including sulfamethoxydiazine, sulfadiazine, and sulfamethazine.[3][4] While this structural similarity is the basis for their common mechanism of action—inhibiting bacterial folic acid synthesis—it presents a significant challenge for immunoassay development.[5][6][7]
Antibodies generated against a specific sulfonamide may exhibit varying degrees of cross-reactivity with other structurally related sulfonamides.[8] This phenomenon arises when the antibody's antigen-binding site (paratope) recognizes a shared structural motif (epitope) across different sulfonamide molecules.[9] Understanding the cross-reactivity profile of an immunoassay is paramount, as it directly impacts the accuracy and reliability of the results, potentially leading to false positives or over-quantification of the target analyte.[8]
This guide focuses on a competitive immunoassay designed for the specific detection of sulfamethoxydiazine (SMD).[10][11] In this format, free SMD in a sample competes with a fixed amount of enzyme-labeled SMD for a limited number of antibody binding sites, typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of SMD in the sample.
Comparative Cross-Reactivity Data
The cornerstone of this guide is the quantitative assessment of the assay's specificity. The following table summarizes the cross-reactivity of the this compound immunoassay with other prevalent sulfonamides. Cross-reactivity is calculated as the ratio of the concentration of sulfamethoxydiazine to the concentration of the competing sulfonamide that produces a 50% inhibition of the maximum signal (IC50), expressed as a percentage.
| Compound | Chemical Structure | Cross-Reactivity (%) |
| Sulfamethoxydiazine (SMD) | 100 | |
| Sulfadiazine (SDZ) | 40[9] | |
| Sulfadoxine (SDM) | 35[9] | |
| Sulfamerazine (SM1) | 25[9] |
Data presented is based on the performance of the SMD (Sulfametoxydiazine) ELISA Kit by Assay Genie.[9]
Expert Interpretation: The data clearly indicates a high specificity of the antibody for sulfamethoxydiazine. However, notable cross-reactivity is observed with sulfadiazine, sulfadoxine, and sulfamerazine. This is structurally logical, as these molecules share significant structural homology with sulfamethoxydiazine, particularly the pyrimidine ring system. The subtle differences in the substitutions on this ring likely account for the observed variations in binding affinity. For instance, the methoxy group on the pyrimidine ring of sulfamethoxydiazine is a key feature for antibody recognition.[10] The absence of this group or the presence of other substituents in related sulfonamides reduces their ability to effectively compete for the antibody binding sites, resulting in lower cross-reactivity percentages.
Experimental Protocol for Cross-Reactivity Assessment
To ensure the trustworthiness and validity of your results, we provide a detailed protocol for an in-house cross-reactivity assessment using a competitive ELISA format. This protocol is designed to be a self-validating system.
Materials and Reagents
-
Microtiter plate (96-well) pre-coated with a capture antibody specific for the primary antibody.
-
Sulfamethoxydiazine (SMD) standard solutions
-
Standard solutions of other sulfonamides to be tested (e.g., sulfadiazine, sulfamethazine, etc.)
-
Primary antibody against sulfamethoxydiazine
-
Enzyme-conjugated sulfamethoxydiazine (e.g., HRP-SMD)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA for cross-reactivity assessment.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Step-by-Step Procedure
-
Preparation of Standard Curves:
-
Prepare a series of standard solutions for sulfamethoxydiazine in the assay buffer. A typical concentration range might be 0, 0.05, 0.15, 0.45, 1.35, and 4.05 ng/mL.[9]
-
For each sulfonamide to be tested for cross-reactivity, prepare a separate series of standard solutions in the assay buffer. The concentration range for these should be wider to determine the IC50 value accurately.
-
-
Assay Protocol:
-
Add 50 µL of each standard solution (both sulfamethoxydiazine and the other sulfonamides) in duplicate to the wells of the microtiter plate.
-
Add 50 µL of the primary anti-sulfamethoxydiazine antibody solution to each well.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for the competitive binding to occur.
-
Wash the plate three times with the wash buffer to remove unbound reagents.
-
Add 100 µL of the enzyme-conjugated sulfamethoxydiazine to each well.
-
Incubate the plate for another specified time (e.g., 30 minutes) at room temperature.
-
Wash the plate again as described above.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-20 minutes).
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
For each standard curve (sulfamethoxydiazine and the cross-reactants), plot the absorbance values against the logarithm of the concentration.
-
Determine the IC50 value for sulfamethoxydiazine and each of the other sulfonamides. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each sulfonamide using the following formula: % Cross-Reactivity = (IC50 of Sulfamethoxydiazine / IC50 of Cross-Reactant) x 100
-
The Underlying Principle: Competitive Inhibition
The immunoassay described operates on the principle of competitive inhibition. This is a fundamental concept in immunology and pharmacology. The following diagram illustrates the competitive binding that occurs in the assay wells.
Caption: Competitive binding in the sulfamethoxydiazine immunoassay.
In the presence of a high concentration of sulfamethoxydiazine in the sample, most of the antibody binding sites will be occupied by the free drug. This leaves fewer sites available for the enzyme-conjugated sulfamethoxydiazine to bind, resulting in a low signal. Conversely, in a sample with a low concentration of sulfamethoxydiazine, more enzyme-conjugated drug will bind to the antibodies, leading to a high signal. Structurally similar sulfonamides can also compete for these binding sites, but their lower binding affinity means that a higher concentration is required to achieve the same level of inhibition as sulfamethoxydiazine.
Conclusion and Best Practices
The specificity of an immunoassay is not an absolute but rather a spectrum of reactivity. The sulfamethoxydiazine immunoassay evaluated here demonstrates a high degree of specificity, but also quantifiable cross-reactivity with other structurally related sulfonamides. For researchers, it is imperative to:
-
Understand the limitations of the assay: Be aware of the potential for cross-reactivity with other sulfonamides that may be present in your samples.
-
Validate the assay in your matrix: The performance of an immunoassay can be influenced by the sample matrix (e.g., serum, urine, milk). It is crucial to perform validation studies, including spike and recovery experiments, in your specific matrix.
-
Confirm results with a reference method: For critical applications, it is advisable to confirm positive results obtained by immunoassay with a reference method such as liquid chromatography-mass spectrometry (LC-MS).
By following these guidelines and understanding the principles outlined in this guide, you can confidently employ this sulfamethoxydiazine immunoassay in your research and development workflows, ensuring the generation of accurate and reliable data.
References
-
Assay Genie. (n.d.). SMD (Sulfametoxydiazine) ELISA Kit (FSES0036). Retrieved from [Link]
-
Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41–48. [Link]
-
Elabscience. (n.d.). SMD (Sulfametoxydiazine) ELISA Kit. Retrieved from [Link]
-
Franek, M., Hruska, K., & Sisak, M. (1998). Generation of group-specific antibodies against sulfonamides. Journal of Agricultural and Food Chemistry, 46(11), 4615–4620. [Link]
-
PubChem. (n.d.). Sulfameter. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of the 18 sulfonamides used for cross-reactivity studies. Retrieved from [Link]
-
Zawodniak, A., Lochmatter, P., Beeler, A., & Pichler, W. J. (2010). Cross-reactivity in drug hypersensitivity reactions to sulfasalazine and sulfamethoxazole. International Archives of Allergy and Immunology, 153(2), 152–156. [Link]
-
U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
- 1. A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity – Clinical Correlations [clinicalcorrelations.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 532 Cross-Reactivity Between Topical and Systemic Sulfa Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of group-specific antibodies against sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DRESS, sulfasalazine, sulfonamide antibiotics [aaaai.org]
- 7. assaygenie.com [assaygenie.com]
- 8. rlandrews.org [rlandrews.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation and comparative studies of four sulfonamide immunoassays based on the same generic polyclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Cross-Reactivity in Drug Hypersensitivity Reactions to Sulfasalazine and Sulfamethoxazole | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Inter-Laboratory Validation of Quantitative Methods for Sulfamethoxydiazine Sodium
In the landscape of pharmaceutical quality control and drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. For a widely-used sulfonamide antibiotic like sulfamethoxydiazine sodium, ensuring the accuracy and consistency of its measurement across different laboratories is not just a matter of regulatory compliance, but a cornerstone of product efficacy and patient safety. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of this compound, with a focus on the principles and practices of inter-laboratory validation. Drawing upon established regulatory frameworks and scientific literature, we will explore the nuances of method selection, validation parameters, and the collaborative efforts required to establish a truly validated quantitative method.
The Imperative of Inter-Laboratory Validation
Before delving into specific analytical techniques, it is crucial to understand the significance of inter-laboratory validation, often referred to as a collaborative study. While a single laboratory can perform a thorough method validation, an inter-laboratory study is the ultimate test of a method's reproducibility and robustness.[1][2][3] This process involves multiple laboratories analyzing identical samples to assess how the method performs under different conditions, with different analysts, and on different equipment. The resulting data provides a high degree of confidence in the method's reliability and its suitability for widespread use. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the foundation of this guide.[4][5][6][7][8][9][10][11][12][13]
A Comparative Analysis of Quantitative Methods
The choice of an analytical method for this compound is dictated by several factors, including the intended application, the nature of the sample matrix, and the required sensitivity and selectivity. Here, we compare the most prevalent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including this compound.[14][15][16][17][18][19]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For this compound, reversed-phase HPLC with a C18 column is commonly employed.[16][17][18][19] Detection is typically achieved using an ultraviolet (UV) or diode array detector (DAD).[16][17][18]
-
Advantages: HPLC offers excellent specificity, allowing for the separation of this compound from potential impurities and degradation products.[16][17][18] The method is also highly precise and accurate, making it suitable for quantitative analysis in quality control settings.
-
Causality in Experimental Choices: The selection of a C18 column is based on the moderately polar nature of sulfamethoxydiazine. The mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a suitable retention time and peak shape. The pH of the mobile phase is a critical parameter that influences the ionization state of the analyte and thus its retention.
Capillary Electrophoresis (CE)
Capillary electrophoresis has emerged as a powerful alternative to HPLC for the analysis of sulfonamides.[20][21][22][23][24]
-
Principle: CE separates ions based on their electrophoretic mobility in an electric field. The separation occurs in a narrow capillary filled with an electrolyte solution.
-
Advantages: CE offers high separation efficiency, short analysis times, and requires minimal sample and solvent volumes, making it an environmentally friendly technique.[22] It can be coupled with various detectors, including mass spectrometry (MS), for enhanced sensitivity and specificity.[20][21][23]
-
Causality in Experimental Choices: The choice of the background electrolyte (BGE) is critical in CE. Its pH and composition determine the charge of the analyte and the magnitude of the electroosmotic flow, both of which are key to achieving a successful separation. For sulfonamides, a slightly acidic or basic BGE is often used to ensure they are in their ionized form.
Spectrophotometry
UV-Visible spectrophotometry is a simpler and more accessible technique for the quantification of this compound, particularly in pure form or in simple formulations.[25][26][27][28]
-
Principle: This method is based on the measurement of the absorption of light by the analyte at a specific wavelength. Sulfonamides exhibit characteristic UV absorption due to their aromatic structure.[29]
-
Advantages: Spectrophotometric methods are generally rapid, cost-effective, and do not require extensive sample preparation.
-
Causality in Experimental Choices: The wavelength of maximum absorbance (λmax) for this compound is selected to ensure the highest sensitivity and to minimize interference from other components. The choice of solvent is also important as it can influence the λmax.
Performance Data Comparison
The following table summarizes typical performance characteristics for the quantification of sulfonamides using the discussed analytical techniques. It is important to note that these values are illustrative and can vary depending on the specific method, instrumentation, and laboratory.
| Parameter | HPLC-UV | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Specificity | High (separates from impurities) | High (efficient separation) | Moderate (prone to interference) |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | ng/mL to µg/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | µg/mL range | µg/mL range |
Experimental Protocol: Inter-Laboratory Validation of an HPLC Method
This section outlines a detailed protocol for an inter-laboratory study to validate an HPLC method for the quantification of this compound in a pharmaceutical formulation. This protocol is designed to be a self-validating system, incorporating checks and balances to ensure the integrity of the data.
Preparation of the Validation Protocol
A comprehensive protocol should be developed and agreed upon by all participating laboratories. This protocol should detail the analytical method, the validation parameters to be assessed, the acceptance criteria, and the reporting requirements.
Selection of Participating Laboratories
A minimum of five to eight laboratories should be recruited to ensure statistically significant results.[1] The laboratories should have experience in HPLC analysis and be equipped with the necessary instrumentation.
Distribution of Standardized Materials
A central laboratory should prepare and distribute identical sets of materials to all participating laboratories. This includes:
-
A well-characterized primary reference standard of this compound.
-
Homogenized samples of the pharmaceutical formulation to be tested.
-
Placebo samples of the formulation.
-
Spiked samples at different concentration levels.
Method Transfer and Familiarization
Before initiating the validation study, a method transfer phase is crucial. The originating laboratory should provide detailed instructions and support to the participating laboratories to ensure they can successfully implement the method. A familiarization phase with practice samples is recommended.
Experimental Workflow
Caption: Inter-laboratory validation workflow.
Validation Parameters and Acceptance Criteria
The following parameters should be evaluated by each laboratory according to the pre-defined protocol, which should be based on ICH Q2(R1) or the more recent Q2(R2) guidelines.[6][7][10][11][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks in the placebo and the resolution of the analyte peak from degradation products in forced degradation studies.[16][17][18]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be analyzed, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (spiked samples) and is typically expected to be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should typically be ≤ 2%.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should also be within acceptable limits.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Statistical Analysis
The data from all participating laboratories will be statistically analyzed to determine the overall performance of the method. This will include the calculation of repeatability (within-laboratory variability) and reproducibility (between-laboratory variability).
Logical Framework for Method Validation
The validation process follows a logical progression, ensuring that each aspect of the method's performance is thoroughly evaluated.
Caption: Logical progression of method validation.
Conclusion
The inter-laboratory validation of a quantitative method for this compound is a rigorous but essential process for ensuring the quality and consistency of this important pharmaceutical compound. While HPLC remains a dominant and reliable technique, capillary electrophoresis offers a compelling alternative with advantages in speed and sustainability. Spectrophotometric methods, though simpler, are best suited for less complex sample matrices.
By adhering to the principles outlined in this guide and the comprehensive guidelines from regulatory bodies like the ICH and FDA, researchers, scientists, and drug development professionals can confidently establish and implement robust analytical methods. The collaborative effort of an inter-laboratory study provides the ultimate assurance that a method is fit for its intended purpose, contributing to the overall quality and safety of pharmaceutical products.
References
-
Analysis of sulfonamides by capillary electrophoresis. PubMed. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. Available at: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]
-
Analysis of sulfonamides by capillary electrophoresis | Request PDF. ResearchGate. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available at: [Link]
-
Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. MDPI. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry. PubMed. Available at: [Link]
-
Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis. PubMed. Available at: [Link]
-
Sulfamethazine. SIELC Technologies. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Feed Industry HACCP and PCQI Training. Available at: [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
-
AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. PMC. Available at: [Link]
-
HPLC Methods for analysis of Sulfamethazine. HELIX Chromatography. Available at: [Link]
-
Flow-injection spectrophotometric determination of sulfadiazine and sulfamethoxazole in pharmaceuticals and urine. PubMed. Available at: [Link]
-
Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. Available at: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available at: [Link]
-
(PDF) Spectrophotometric Determination of Sulfamethoxazole and Sulfadiazine in Pure and Pharmaceuticals Preparation. ResearchGate. Available at: [Link]
-
AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International. Available at: [Link]
-
AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. AOAC International. Available at: [Link]
-
Bacteriological Analytical Manual Chapter 20B: Rapid HPLC Determination of Sulfamethazine in Milk. FDA. Available at: [Link]
-
Determination of Sulfadimethoxine and Sulfamethazine Residues in Animal Tissues by Liquid Chromatography and Thermospray Mass Spectrometry. PubMed. Available at: [Link]
-
HPLC Method for Analysis of Sulfadiazine, Naphthylthiourea, Sulfamethazine, Dexamethasone, Cortisone 21-Acetate. SIELC Technologies. Available at: [Link]
-
Spectrophtometric determination of Sulfadiazine in Various Sample by coupling with 2,5-dimethoxy aniline. Iraqi National Journal of Chemistry. Available at: [Link]
-
Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. Grupo Biomaster. Available at: [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC - NIH. Available at: [Link]
-
Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. JOCPR. Available at: [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. MDPI. Available at: [Link]
-
Determination of sulfadiazine in pharmaceutical and veterinary formulations. ResearchGate. Available at: [Link]
-
Development of Spectrophotometric Method to Assay Sulfadiazine in Pure and in Pharmaceutical Dosage. Semantic Scholar. Available at: [Link]
-
(PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. Available at: [Link]
-
(PDF) Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. Available at: [Link]
Sources
- 1. feedhaccp.org [feedhaccp.org]
- 2. AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. fda.gov [fda.gov]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. fda.gov [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. starodub.nl [starodub.nl]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. helixchrom.com [helixchrom.com]
- 15. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Flow-injection spectrophotometric determination of sulfadiazine and sulfamethoxazole in pharmaceuticals and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. jocpr.com [jocpr.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Sulfamethazine | SIELC Technologies [sielc.com]
A Comparative Pharmacokinetic Guide: Sulfamethoxydiazine Sodium vs. Sulfamethazine in Poultry
For researchers, scientists, and drug development professionals in the veterinary field, the selection of an appropriate antimicrobial agent is a critical decision guided by efficacy, safety, and pharmacokinetic properties. Among the widely used therapeutics in poultry medicine are the sulfonamides, a class of synthetic antimicrobial agents that act by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of two prominent sulfonamides used in poultry: sulfamethoxydiazine sodium and sulfamethazine.
The rationale for such a comparison lies in the subtle yet significant differences in their chemical structures, which in turn influence their absorption, distribution, metabolism, and excretion (ADME) within the avian host. These differences have direct implications for dosing regimens, therapeutic efficacy, and the potential for tissue residues. This guide will delve into the experimental data available for these compounds, outline the methodologies for their comparative analysis, and provide insights into the practical application of this knowledge in a research and drug development context.
The Significance of Pharmacokinetic Profiling in Poultry
The avian physiological system presents unique characteristics that influence drug disposition.[2] Factors such as a rapid metabolic rate, differences in gastrointestinal pH, and unique renal excretion mechanisms necessitate species-specific pharmacokinetic studies.[3][4] A thorough understanding of a drug's pharmacokinetic profile in the target species, such as the domestic chicken (Gallus gallus domesticus), is paramount for optimizing therapeutic outcomes while ensuring food safety by minimizing drug residues in edible tissues.[5][6]
Comparative Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Sulfamethazine | Sulfadiazine (as a proxy for Sulfamethoxydiazine) | Key Insights & Implications |
| Elimination Half-life (t½) | ~9 hours[7] | ~3.2 hours[8] | Sulfamethazine exhibits a significantly longer elimination half-life, suggesting it remains in the systemic circulation for a more extended period. This could allow for less frequent dosing but also increases the risk of residue accumulation if withdrawal times are not strictly followed. The shorter half-life of sulfadiazine suggests a quicker clearance from the body. |
| Volume of Distribution (Vd) | Data not readily available in comparable units | ~0.43 L/kg[8] | The volume of distribution indicates the extent of a drug's distribution in the body tissues compared to the plasma. A lower Vd for sulfadiazine suggests it is more confined to the plasma and extracellular fluid, while a higher Vd would indicate greater tissue penetration. |
| Oral Bioavailability (F) | High (approaching 100%) | ~80%[8] | Both drugs are well-absorbed after oral administration, which is the most common route in poultry. The slightly lower bioavailability of sulfadiazine might necessitate a marginally higher oral dose to achieve the same systemic exposure as sulfamethazine. |
| Metabolism | Primarily by acetylation in the liver.[1][7] | Primarily by acetylation in the liver.[1] | Both drugs undergo similar metabolic pathways. The extent of acetylation can be influenced by the route of administration.[7] In birds, hydroxylation followed by glucuronidation is also an important metabolic pathway for sulfonamides.[3] |
| Excretion | Primarily renal.[3] | Primarily renal.[3] | The kidneys are the main route of elimination for both sulfonamides and their metabolites. The alkaline urine of birds can influence the rate of excretion.[3] |
Experimental Design for a Head-to-Head Pharmacokinetic Comparison
To provide definitive comparative data, a rigorously designed experimental study is essential. The following protocol outlines a robust methodology for comparing the pharmacokinetics of this compound and sulfamethazine in broiler chickens. This protocol is designed to be a self-validating system, ensuring the integrity and trustworthiness of the generated data.
Experimental Workflow
Caption: Experimental workflow for a comparative pharmacokinetic study.
Detailed Protocol
-
Animal Selection and Acclimatization:
-
Select healthy broiler chickens of the same breed and age (e.g., 4-6 weeks old).
-
Acclimatize the birds for at least one week in a controlled environment with ad libitum access to feed and water.
-
Conduct a thorough health check to ensure all birds are free from disease.
-
-
Dosing and Administration:
-
Rationale for Crossover Design: A crossover design, where each bird receives both drugs with a washout period in between, is ideal to minimize inter-individual variation. However, due to the rapid growth of broilers, a parallel-group design is often more practical.
-
Route of Administration: To determine absolute bioavailability, both intravenous (IV) and oral (PO) administration are necessary. The IV route serves as the 100% bioavailability reference.
-
Dosage: Administer a single, equivalent dose of this compound and sulfamethazine to the respective groups. The dose should be based on therapeutic recommendations and preliminary dose-ranging studies.
-
-
Blood Sampling:
-
Collect serial blood samples from a peripheral vein (e.g., brachial vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dosing).
-
The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drugs.
-
Use heparinized tubes to prevent coagulation.
-
-
Sample Processing and Analysis:
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS), for the simultaneous quantification of both sulfonamides in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Area Under the concentration-time Curve (AUC)
-
Maximum Plasma Concentration (Cmax)
-
Time to Maximum Plasma Concentration (Tmax)
-
Elimination Half-life (t½)
-
Volume of Distribution (Vd)
-
Clearance (CL)
-
-
Calculate oral bioavailability (F) using the formula: F = (AUCoral / AUCIV) x (DoseIV / Doseoral).
-
The Underlying Science: ADME of Sulfonamides in Poultry
Caption: ADME pathway of sulfonamides in poultry.
The journey of an orally administered sulfonamide through the avian body begins with its absorption from the gastrointestinal tract. Being weak organic acids, their absorption can be influenced by the pH of different segments of the gut.[1] Once absorbed, they enter the systemic circulation and are distributed to various tissues. The extent of this distribution is dictated by factors such as plasma protein binding and the lipophilicity of the specific sulfonamide molecule.
Metabolism is a crucial step that transforms the parent drug into more water-soluble compounds for easier excretion. In poultry, the liver is the primary site of sulfonamide metabolism, with acetylation being a major pathway.[1] However, hydroxylation and subsequent glucuronidation also play a significant role.[3] Finally, the parent drug and its metabolites are eliminated from the body, primarily through the kidneys via glomerular filtration and tubular secretion.
Conclusion and Future Directions
Based on the available data, sulfamethazine appears to have a longer persistence in the body of poultry compared to sulfadiazine (and by extension, likely sulfamethoxydiazine), as evidenced by its longer elimination half-life. Both drugs are well-absorbed orally. The choice between these two sulfonamides will depend on the specific clinical scenario. A longer-acting drug like sulfamethazine may be advantageous for treating chronic infections, while a shorter-acting one might be preferred to minimize residue concerns.
For drug development professionals, this comparative guide underscores the importance of conducting species-specific pharmacokinetic studies. The outlined experimental protocol provides a framework for generating robust and reliable data to inform optimal dosing strategies and ensure the safety and efficacy of veterinary pharmaceuticals. Future research should focus on direct comparative studies of sulfamethoxydiazine and sulfamethazine in various poultry species to provide more definitive guidance for their clinical use.
References
- Vree, T. B., Hekster, Y. A., & Van der Kleijn, E. (1986). Pharmacokinetics of Sulfonamides in Animals. Karger Publishers.
-
Baert, K., De Baere, S., Croubels, S., & De Backer, P. (2003). Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens. Veterinary Research Communications, 27(4), 301–309. [Link]
- Boulanger, M., et al. (2024).
- Rajaian, H., Symonds, H. W., & Bowmer, C. J. (2001). Pharmacokinetics of sulphamethazine and its acetyl metabolite in chickens. Journal of Applied Animal Research, 19(1), 85-96.
-
Poultrymed. (n.d.). Sulfonamides. Retrieved from [Link]
- Houben, R., et al. (2016). Pharmacokinetics of drugs in avian species and the applications and limitations of dose extrapolation. Vlaams Diergeneeskundig Tijdschrift, 85(3), 139-148.
- Petritz, O. A., et al. (2023). Pharmacokinetics and Safety of Sulfamethoxazole-Trimethoprim After Oral Administration of Single and Multiple Doses to Rhode Island Red Chickens (Gallus gallus domesticus). Journal of Avian Medicine and Surgery, 37(1), 1-12.
- Wang, J., et al. (2016). Comparative Pharmacokinetic of Three Sulfadiazine Suspensions by Oral Administration in Chickens. Journal of Agricultural Science, 8(2), 122.
- Dorrestein, G. M. (1991). The pharmacokinetics of avian therapeutics. The Veterinary clinics of North America. Small animal practice, 21(6), 1241–1264.
- Awaisheh, S. S. (2020). Sulfamethazine contamination level and exposure assessment in domestic and imported poultry meats in Jordan. Veterinary World, 13(1), 143–149.
- Tansakul, N. (2008). A sulfadimidine model to evaluate pharmacokinetics and residues at various concentrations in laying hens. Dissertation, Tierärztliche Hochschule Hannover.
- O'Brien, T. C. (1998). Comparative pharmacokinetics of sulfamethazine in plasma and parotid saliva of sheep. Journal of veterinary pharmacology and therapeutics, 21(2), 138–143.
- Devreese, M., et al. (2016). Pharmacokinetics of drugs in avian species and the applications and limitations of dose extrapolation. Vlaams Diergeneeskundig Tijdschrift, 85(3), 139-148.
- Sheng, Y. J., et al. (2014). Comparative analysis diagram of sulfamethazine and sulfamethoxydiazine.
- Shlosberg, A., et al. (1986). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. The Veterinary quarterly, 8(1), 64–73.
- Al-Qudah, K. M. (2020). Sulfamethazine contamination level and exposure assessment in domestic and imported poultry meats in Jordan. Veterinary World, 13(1), 143–149.
- Kietzmann, M. (2008). A sulfadimidine model to evaluate pharmacokinetics and residues at various concentrations in laying hens. Dissertation, Tierärztliche Hochschule Hannover.
Sources
- 1. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of avian therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Making sure you're not a bot! [openjournals.ugent.be]
- 5. Sulfamethazine contamination level and exposure assessment in domestic and imported poultry meats in Jordan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Effect of sulfamethazine on mixed function oxidase in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Screening Methods for Multiple Sulfonamide Residues, Including Sulfamethoxydiazine Sodium
This guide provides a comprehensive comparison of analytical methods for the screening of multiple sulfonamide residues in various matrices, with a particular focus on sulfamethoxydiazine sodium. It is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust and reliable screening protocols. The methodologies and validation parameters discussed are grounded in internationally recognized guidelines to ensure scientific integrity and regulatory compliance.
Introduction: The Imperative for Sulfonamide Residue Screening
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for therapeutic and prophylactic purposes.[1] Their extensive use, however, raises concerns about the potential for drug residues in food products of animal origin, such as meat, milk, and eggs.[2] The presence of these residues can pose risks to human health, including allergic reactions and the development of antibiotic resistance.[2][3] To safeguard public health, regulatory authorities worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food commodities.[2][4]
Effective monitoring and control of sulfonamide residues necessitate the use of sensitive, reliable, and efficient screening methods. This guide delves into the validation of such methods, providing a comparative analysis of commonly employed techniques and the critical parameters for their validation.
Comparative Analysis of Screening Methods
A variety of analytical techniques are available for the screening of sulfonamide residues. The choice of method often depends on factors such as the required sensitivity, sample throughput, and available instrumentation. The most prevalent methods include microbiological inhibition assays, immunoassays (ELISA), and chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[1][2]
| Method | Principle | Advantages | Disadvantages | Typical LODs |
| Microbial Inhibition Assays (e.g., CAST) | Growth of a specific bacterium is inhibited by the presence of antimicrobial residues.[5][6] | Broad-spectrum detection, cost-effective, high throughput.[6][7] | Lower specificity, potential for false positives, may lack sensitivity for all sulfonamides at MRLs.[6] | Varies depending on the test and specific sulfonamide. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive immunoassay based on the specific binding of antibodies to sulfonamides.[4][8] | High sensitivity, high throughput, relatively simple and rapid.[1][4][8] | Cross-reactivity with structurally similar compounds, matrix effects can influence accuracy.[9][10] | 0.2 - 50 ppb depending on the kit and matrix.[4][11][12] |
| High-Performance Liquid Chromatography (HPLC) | Separation of sulfonamides based on their physicochemical properties, followed by detection (e.g., UV, DAD, Fluorescence).[13][14] | High specificity and selectivity, can quantify individual sulfonamides.[1][13] | Lower throughput, more complex instrumentation and sample preparation required.[1] | 0.7 - 2.3 µg/kg (ppb).[15] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[13][16] | "Gold standard" for confirmation, excellent sensitivity and specificity, can analyze multiple residues simultaneously.[1][13][16] | High initial instrument cost, requires skilled operators.[1][9] | 8.0 - 200 pg/L (ppt) in water; µg/kg (ppb) range in tissues.[16][17] |
Table 1: Comparison of Common Screening Methods for Sulfonamide Residues.
Validation of a Screening Method: A Step-by-Step Approach
The validation of an analytical method is the process of demonstrating its suitability for its intended purpose.[18] This process is guided by international standards such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[19][20][21] The core parameters for validation are outlined below.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[22] For a multi-residue screening method, it's crucial to demonstrate a lack of interference from the matrix and the ability to distinguish between different sulfonamides if required by the method's scope.
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[23] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]
Accuracy is the closeness of the test results obtained by the method to the true value.[22] It is often expressed as the percent recovery of a known amount of analyte spiked into a blank matrix. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[22] It is typically expressed as the relative standard deviation (RSD).
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols: A Practical Guide
This section provides an example of a workflow for the validation of an LC-MS/MS method for the screening of multiple sulfonamides, including this compound, in animal tissue.
Caption: Workflow for sample preparation for LC-MS/MS analysis.
-
Preparation of Standards : Prepare stock solutions of each sulfonamide and a mixed working standard solution.[24]
-
Specificity : Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the target analytes.
-
Linearity : Prepare a series of calibration standards by spiking the blank matrix extract at different concentrations. Construct a calibration curve and determine the correlation coefficient (r²).
-
Accuracy (Recovery) : Spike blank matrix samples at three different concentration levels (low, medium, and high) in triplicate. Analyze the samples and calculate the percent recovery.
-
Precision (Repeatability and Intermediate Precision) :
-
Repeatability : Analyze six replicates of a spiked sample at a single concentration on the same day.
-
Intermediate Precision : Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
LOD and LOQ : Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness : Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and evaluate the effect on the results.
Data Presentation: A Comparative Summary
The following table summarizes typical validation data for an LC-MS/MS method for the screening of multiple sulfonamides.
| Sulfonamide | Linearity (r²) | Recovery (%) | Precision (RSD%) | LOD (µg/kg) | LOQ (µg/kg) |
| Sulfadiazine | >0.99 | 85-105 | <15 | 1.0 | 3.0 |
| Sulfamethoxazole | >0.99 | 90-110 | <15 | 0.5 | 1.5 |
| Sulfamethoxydiazine | >0.99 | 88-108 | <15 | 0.8 | 2.5 |
| Sulfamethazine | >0.99 | 80-100 | <15 | 1.2 | 3.5 |
| Sulfathiazole | >0.99 | 82-102 | <15 | 0.9 | 2.7 |
Table 2: Example Validation Data for a Multi-Sulfonamide LC-MS/MS Method.
Conclusion: Ensuring Methodological Integrity
The validation of a screening method for multiple sulfonamide residues is a critical step in ensuring the safety of the food supply. A thorough validation process, guided by international standards, provides confidence in the reliability and accuracy of the analytical data.[18][25] While rapid screening methods like ELISA and microbial inhibition assays have their place in high-throughput screening, confirmatory analysis using a highly specific and sensitive technique like LC-MS/MS is often necessary.[1] The choice of method and the extent of validation should be tailored to the specific application and regulatory requirements.
References
-
Tsai, C.-W., Lin, C.-S., & Wang, W.-H. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 20(3). Available at: [Link]
-
García-Campaña, A. M., Gámiz-Gracia, L., & Cruces-Blanco, C. (2007). Fast screening immunoassay of sulfonamides in commercial fish samples. Journal of Agricultural and Food Chemistry, 55(15), 6030-6035. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Available at: [Link]
-
Pleasance, S., Blaylock, R. D., & O'Hara, M. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 558(1), 155-173. Available at: [Link]
-
U.S. Food and Drug Administration. (1995). Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Dey, B. P., & Lappe, R. (2005). Calf antibiotic and sulfonamide test (CAST) for screening antibiotic and sulfonamide residues in calf carcasses. Journal of AOAC International, 88(3), 749-754. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
U.S. Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Elabscience. (n.d.). SAs (Sulfonamides) ELISA Kit. Available at: [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Ringbio. (n.d.). Sulfonamides ELISA kit, for milk, milk powder, honey. Available at: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
Creative Diagnostics. (n.d.). Sulfonamides ELISA Kit. Available at: [Link]
-
Meizheng. (n.d.). Qualitative or Quantitative Antibiotic Sulfonamides ELISA Test Kit. Available at: [Link]
-
Peng, X., Tan, J., Wang, Z., & Gao, Z. (2008). Simultaneous analysis of 16 sulfonamide and trimethoprim antibiotics in environmental waters by liquid chromatography-electrospray tandem mass spectrometry. Chemosphere, 72(11), 1749-1757. Available at: [Link]
-
Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Wang, S., & Li, J. (2006). Analysis of sulphonamide residues in edible animal products: a review. Food Additives & Contaminants, 23(4), 362-384. Available at: [Link]
-
Slideshare. (2016). Analysis of sulfonamides. Available at: [Link]
-
Delahaut, P., Dubois, M., & Pri-bar, I. (2006). Validation of a Biacore Method for Screening Eight Sulfonamides in Milk and Porcine Muscle Tissues According to European Decision 2002/657/EC. Journal of AOAC International, 89(3), 851-860. Available at: [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]
-
Pikkemaat, M. G. (2009). Microbial screening methods for detection of antibiotic residues in slaughter animals. Analytical and Bioanalytical Chemistry, 395(4), 893-905. Available at: [Link]
-
ResearchGate. (n.d.). Examples of screening methods for the detection of sulphonamide residues in honey. Available at: [Link]
-
Brieflands. (2016). Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples. Available at: [Link]
-
Al-Fahd, F. Q., Al-Otaibi, N. M., Al-Ghamdi, M. A., Al-Hazmi, G. A., & Al-Shaalan, N. H. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Journal of King Saud University - Science, 35(8), 102877. Available at: [Link]
-
National Institutes of Health. (2016). Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples. Available at: [Link]
-
Springer. (2014). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Available at: [Link]
-
ResearchGate. (2016). Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples. Available at: [Link]
-
SciSpace. (1997). Bacterial inhibition tests used to screen for antimicrobial veterinary drug residues in slaughtered animals. Available at: [Link]
-
Fasanmi, O. G., Makinde, O. O., & Popoola, M. A. (2017). Evaluation of Antibiotic Residues in Raw Meat Using Different Analytical Methods. Journal of Food Protection, 80(12), 2038-2043. Available at: [Link]
-
Ghanem, M. M., & Abu-Lafi, S. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica, 80(4), 933-952. Available at: [Link]
-
Semantic Scholar. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Available at: [Link]
-
MDPI. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Available at: [Link]
-
ResearchGate. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Available at: [Link]
-
ResearchGate. (2013). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. Available at: [Link]
Sources
- 1. Analysis of sulphonamide residues in edible animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ringbio.com [ringbio.com]
- 5. Calf antibiotic and sulfonamide test (CAST) for screening antibiotic and sulfonamide residues in calf carcasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial screening methods for detection of antibiotic residues in slaughter animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Fast screening immunoassay of sulfonamides in commercial fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualitative or Quantitative Antibiotic Sulfonamides ELISA Test Kit [mzfoodtest.com]
- 10. Evaluation of Antibiotic Residues in Raw Meat Using Different Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAs (Sulfonamides) ELISA Kit - Elabscience® [elabscience.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jfda-online.com [jfda-online.com]
- 17. Simultaneous analysis of 16 sulfonamide and trimethoprim antibiotics in environmental waters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 19. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. database.ich.org [database.ich.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. database.ich.org [database.ich.org]
Head-to-head comparison of different extraction methods for sulfamethoxydiazine sodium in eggs
An In-Depth Head-to-Head Comparison of Extraction Methods for Sulfamethoxydiazine Sodium in Eggs
A Senior Application Scientist's Guide to Method Selection and Optimization
The presence of veterinary drug residues, such as the sulfonamide antibiotic sulfamethoxydiazine, in eggs is a significant food safety concern. These residues can pose health risks to consumers, including allergic reactions and the development of antibiotic-resistant bacteria.[1][2] Accurate quantification of these residues is paramount, but the complexity of the egg matrix—rich in proteins and lipids—presents a formidable analytical challenge.[3] Effective sample preparation is the most critical step in achieving reliable results, as it directly impacts analyte recovery, matrix effect reduction, and the ultimate sensitivity of the analytical method.
This guide provides a head-to-head comparison of the three most prevalent extraction techniques employed for sulfamethoxydiazine and other sulfonamides in eggs: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. We will delve into the mechanistic principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance to guide researchers and laboratory professionals in selecting the most appropriate method for their specific analytical objectives.
Liquid-Liquid Extraction (LLE): The Foundational Approach
LLE operates on the principle of differential solubility, partitioning an analyte between two immiscible liquid phases. For sulfamethoxydiazine in eggs, this typically involves using an organic solvent to extract the drug from the aqueous/solid egg homogenate.
Causality Behind the Protocol
The choice of an organic solvent like acetonitrile is strategic; it is not only effective at solubilizing sulfonamides but is also miscible with the water in the egg sample, allowing for intimate contact with the matrix.[4][5] Crucially, it also acts as a protein precipitating agent, which is the first step in sample cleanup. Subsequent steps, such as a wash with a non-polar solvent like n-hexane, are essential for defatting the extract. Lipids are a major source of ion suppression in mass spectrometry and can foul chromatographic columns, making their removal critical for data quality and instrument longevity.[1][6]
Experimental Protocol: LLE
-
Homogenization: Weigh 5.0 g of a homogenized whole egg sample into a 50 mL polypropylene centrifuge tube.[6][7]
-
Initial Extraction: Add 20 mL of acetonitrile to the tube.[6][7]
-
Homogenization: Vortex vigorously for 1 minute, followed by homogenization with a high-speed homogenizer for 20-30 seconds to ensure complete disruption and extraction.[6]
-
Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.[6]
-
Supernatant Collection: Carefully decant the acetonitrile supernatant into a clean flask.
-
Re-extraction (Optional but Recommended): To improve recovery, add another 10 mL of acetonitrile to the remaining pellet, vortex, and re-centrifuge. Combine this second supernatant with the first.[6][7]
-
Solvent Evaporation: Evaporate the combined supernatant to near dryness using a rotary evaporator at a temperature not exceeding 40°C.[6]
-
Reconstitution & Defatting: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water). Add 8 mL of n-hexane, vortex for 30 seconds, and centrifuge to separate the layers.[1][6]
-
Final Collection: Discard the upper n-hexane layer. Collect the lower aqueous/methanolic layer, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.
Solid-Phase Extraction (SPE): The High-Purity Standard
SPE is a chromatographic cleanup technique that isolates analytes from a complex matrix by retaining them on a solid sorbent. This method is renowned for its ability to produce exceptionally clean extracts, thereby reducing matrix effects and enhancing analytical sensitivity.
Causality Behind the Protocol
The power of SPE lies in its selectivity. For sulfonamides, which are amphoteric compounds, various retention mechanisms can be exploited. Reversed-phase sorbents like C18 are commonly used to retain the moderately polar sulfonamide molecules from a more polar liquid phase.[8] Alternatively, cation-exchange SPE cartridges can be used, which retain the protonated amino group of the sulfonamide under acidic conditions.[9] The multi-step process—conditioning, loading, washing, and eluting—is a self-validating system. Conditioning wets the sorbent, loading applies the sample, washing removes weakly bound interferences, and the final elution step uses a solvent strong enough to desorb the target analyte, ensuring a concentrated and purified sample.
Experimental Protocol: SPE
-
Initial Extraction: Homogenize 2.0 g of whole egg with 8 mL of a suitable extraction solvent (e.g., 0.2% formic acid in 80:20 acetonitrile/water). Vortex for 30 seconds, shake for 30 minutes, and centrifuge at 4,500 rpm for 10 minutes.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the initial extraction onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the retained sulfamethoxydiazine from the cartridge using 5 mL of methanol containing 5% acetic acid.[10]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase, filter, and inject into the LC-MS/MS system.[10]
Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow of the Solid-Phase Extraction (SPE) method.
QuEChERS: The High-Throughput Workhorse
The QuEChERS method has revolutionized residue analysis by providing a simple, rapid, and effective approach to sample preparation. It integrates extraction and cleanup into a streamlined, two-step process ideal for high-throughput laboratories.
Causality Behind the Protocol
QuEChERS is a logical evolution of LLE. The first step employs acetonitrile for extraction, similar to LLE. The "magic" of QuEChERS lies in the subsequent addition of salts.[11] Anhydrous magnesium sulfate (MgSO₄) acts as a drying agent, absorbing water and forcing the acetonitrile out of the aqueous phase, leading to clean phase separation without the need for chlorinated solvents.[12] The second step, dispersive SPE (d-SPE), is a rapid cleanup where an aliquot of the extract is mixed with a small amount of sorbent. For sulfonamide analysis in eggs, a combination of C18 (to capture residual fats) and Primary Secondary Amine (PSA) is common. PSA, a weak anion exchanger, effectively removes organic acids and fatty acids that could interfere with the analysis.[12][13]
Experimental Protocol: QuEChERS
-
Sample Preparation: Weigh 2.0 g of homogenized egg into a 50 mL centrifuge tube. Add 4 mL of water and vortex for 1 minute.[12][13]
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[12][13]
-
Shaking & Centrifugation: Immediately cap and shake the tube vigorously for 1 minute. Centrifuge at 5,000 rpm for 5 minutes.[13]
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent).
-
Final Cleanup: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
-
Analysis: The resulting supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted if further concentration is needed.
Workflow for QuEChERS Extraction
Caption: Workflow of the QuEChERS extraction and cleanup method.
Head-to-Head Performance Comparison
The choice of an extraction method is a trade-off between cleanup efficiency, speed, cost, and the specific requirements of the analysis. The following table summarizes the performance of each method based on data reported in the scientific literature.
| Performance Metric | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Recovery | 70-91%[4][7] | 80-106%[10][14] | 71-116%[5][15] |
| Precision (RSD%) | < 15%[4] | < 15%[10][16] | < 14%[5] |
| Cleanup Efficiency | Moderate (Lipid removal can be incomplete) | High (Excellent removal of interferences)[17] | Good to High (Effective but may be less exhaustive than SPE) |
| Matrix Effect | High (Often requires matrix-matched calibration) | Low to Moderate (Significantly reduced)[16] | Moderate (Reduced but still present)[12] |
| Analysis Time/Throughput | Low Throughput (Labor-intensive, slow evaporation) | Medium Throughput (Can be automated) | High Throughput (Fast and simple)[15] |
| Solvent Consumption | High[18] | Moderate | Low[11] |
| Cost per Sample | Low[18] | High (Consumable cartridges) | Low to Medium |
Expert Recommendations and Conclusion
The optimal extraction method for sulfamethoxydiazine in eggs is not a one-size-fits-all solution. The decision must be aligned with the laboratory's specific context and analytical goals.
-
Liquid-Liquid Extraction (LLE) remains a viable option for laboratories with budgetary constraints or those performing infrequent analyses. While effective, it requires skilled technicians to manage potential issues like emulsion formation and demands careful optimization to ensure adequate cleanup.
-
Solid-Phase Extraction (SPE) is the undisputed choice when the highest data quality is non-negotiable. For regulatory compliance, method validation, or when targeting ultra-trace levels of residues, the superior cleanup provided by SPE is essential for minimizing matrix effects and achieving the lowest possible limits of detection.[17]
-
QuEChERS stands out as the premier choice for high-throughput screening and routine monitoring. Its unparalleled speed, ease of use, and low solvent consumption make it a highly efficient and cost-effective method for analyzing large batches of samples without significant compromise on data quality.[11][15] The development of modified QuEChERS protocols has demonstrated excellent recoveries and precision for sulfonamides in the challenging egg matrix.[12][15]
Ultimately, by understanding the fundamental principles and practical trade-offs of LLE, SPE, and QuEChERS, researchers can confidently select and implement the most suitable extraction strategy to ensure the accurate and reliable determination of sulfamethoxydiazine residues in eggs.
References
- Xia, S., Shah, D., Shia, J. C., Tran, K. V., Young, M. S., & Burgess, J. (n.d.). QUANTITATIVE DETERMINATION OF VETERINARY DRUG RESIDUES IN EGGS BY UPLC-MS/MS. USING A SIMPLE, RAPID AND EFFECTIVE CLEANUP APPROACH.
- Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. (n.d.).
-
Suo, J., Zhang, L., Zhang, Y., Wang, X., Wang, Y., & Zhang, Y. (2022). Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS. Foods, 11(15), 2315. [Link]
-
Abou-Basha, L. M., Ahmad, I., & Shari, F. H. (1996). Determination of sulfamethazine and its major metabolites in egg albumin and egg yolk by high performance liquid chromatography. Journal of liquid chromatography, 19(10), 1611-1621. [Link]
-
Mubito, E. P., Shahada, F., Kimanya, M. E., & Buza, J. J. (2014). Sulfonamide residues in commercial layer chicken eggs in Dar-es-Salaam, Tanzania. American Journal of Research Communication, 2(4), 124-132. [Link]
-
Tao, Y., Chen, D., Yu, G., Pan, Y., Wang, Z., Huang, L., Yuan, Z., & Liu, Z. (2017). A Simple and Fast Extraction Method for the Determination of Multiclass Antibiotics in Eggs Using LC-MS/MS. Journal of agricultural and food chemistry, 65(25), 5245–5253. [Link]
-
Furusawa, N. (2002). Determination of sulfonamide residues in eggs by liquid chromatography. Journal of AOAC International, 85(4), 848–852. [Link]
-
Hossain, M. A., & Uddin, M. S. (2023). Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods. Molecules, 28(14), 5340. [Link]
-
Zhao, H., Ding, M., Gao, Y., & Deng, W. (2014). Determination of Sulfonamides in Pork, Egg, and Chicken Using Multiwalled Carbon Nanotubes as a Solid-Phase Extraction Sorbent Followed by Ultra-Performance Liquid chromatography/tandem Mass Spectrometry. Journal of AOAC International, 97(5), 1481-1488. [Link]
-
Wang, J., Wang, Y., & Yan, Z. (2021). Determination of sulfonamides in milk and egg samples by HPLC with mesoporous polymelamine-formaldehyde as magnetic solid-phase extraction adsorbent. Journal of separation science, 44(24), 4402–4411. [Link]
-
De Ruyck, H., De Ridder, H., Van Renterghem, R., & Van Wambeke, F. (2000). High-performance liquid chromatography–tandem mass spectrometry for the determination of sulfonamides in eggs. Analytica Chimica Acta, 424(1), 39-48. [Link]
-
Maxwell, R. J., & Lightfield, A. R. (1995). Isolation of Sulfonamides from Whole Egg by Supercritical Fluid Extraction. Journal of High Resolution Chromatography, 18(6), 365-368. [Link]
-
Al-Duais, M. A., Al-Sabahi, J. N., & Al-Waleedi, H. R. (2023). Recent Advances in the Determination of Veterinary Drug Residues in Food. Applied Sciences, 13(19), 10696. [Link]
-
Nabisere, D., Joloba, M., Bwanga, F., & Ogwal-Okeng, J. (2013). Use of sulfonamides in layers in Kampala district, Uganda and sulfonamide residues in commercial eggs. Journal of veterinary medicine and animal health, 5(11), 307-313. [Link]
-
Huertas-Pérez, J. F., Gámiz-Gracia, L., & García-Campaña, A. M. (2017). Development and validation of a method for the determination of sulfonamides in animal feed by modified QuEChERS and LC–MS/MS analysis. Food Additives & Contaminants: Part A, 34(10), 1709-1718. [Link]
-
Piatkowska, M., Jedziniak, P., & Zmudzki, J. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]
-
Bogialli, S., D'Ascenzo, G., Di Corcia, A., Laganà, A., Nazzari, M., & Olivieri, R. (2003). Determination of ten sulphonamides in egg by liquid chromatography-tandem mass spectrometry. Analytica chimica acta, 483(1-2), 214-222. [Link]
-
Wang, J., Leung, D., & Chow, W. (2022). Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods. Foods, 11(21), 3466. [Link]
-
Patel, D., & Patel, N. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209-5209. [Link]
-
Tsai, C. E., Kondo, F., Ueyama, Y., & Azama, J. (1995). Determination of sulfamethazine residue in chicken serum and egg by high-performance liquid chromatography with chemiluminescence detection. Journal of chromatographic science, 33(7), 365–369. [Link]
-
Ahmad, T., Imran, M., Tahir, M., & Yaqub, T. (2012). Sulfonamide residues determination in commercial poultry meat and eggs. Pakistan Veterinary Journal, 32(3), 433-436. [Link]
-
Lv, J., Zhang, L., & Liu, Z. (2017). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. Molecules, 22(6), 989. [Link]
-
Suo, J., Zhang, L., Zhang, Y., Wang, X., Wang, Y., & Zhang, Y. (2022). Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS. Foods, 11(15), 2315. [Link]
-
Kumar, A., Kumari, B., Singh, S. B., & Singh, S. (2023). Development and verification for analysis of pesticides in eggs and egg products using QuEChERS and LC–MS/MS. Environmental Science and Pollution Research, 30(28), 72477-72488. [Link]
-
Wang, J., Wang, H., & Liu, Y. (2019). Rapid Determination of Trace Multiresidues of 18 Sulfonamides in Chicken Eggs Using a Modified QuEChERS Method Coupled with Ultrahigh Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2019, 8464309. [Link]
-
Heller, D. N., & Nochetto, C. B. (2004). Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. Journal of agricultural and food chemistry, 52(11), 3343-3352. [Link]
-
Li, Y., Chen, Z., Li, Y., Liu, Y., Liu, X., & Zhang, J. (2017). Multiresidue Determination of Antibiotics in Preserved Eggs Using a QuEChERS-Based Procedure by Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry. Periodica Polytechnica Chemical Engineering, 61(4), 284. [Link]
-
Li, Y., Chen, Z., Li, Y., Liu, Y., Liu, X., & Zhang, J. (2017). Multiresidue determination of antibiotics in preserved eggs using a QuEChERS-based procedure by ultrahigh-performance liquid chromatography tandem mass spectrometry. Periodica Polytechnica Chemical Engineering, 61(4), 284-292. [Link]
-
Anastassiades, M. (n.d.). About the method - QuEChERS. EURL-SRM. [Link]
-
Heller, D. N., & Nochetto, C. B. (2004). Identification of incurred sulfonamide residues in eggs: methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. Journal of agricultural and food chemistry, 52(11), 3343–3352. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Fast Extraction Method for the Determination of Multiclass Antibiotics in Eggs Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of sulfonamides in layers in Kampala district, Uganda and sulfonamide residues in commercial eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Identification of incurred sulfonamide residues in eggs: methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ten sulphonamides in egg by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. QuEChERS: About the method [quechers.eu]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of sulfonamide residues in eggs by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Risk Assessment of Sulfamethoxydiazine Sodium and Other Veterinary Antibiotics
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The judicious use of veterinary antibiotics is paramount in ensuring animal health and welfare, as well as safeguarding the human food supply. Sulfamethoxydiazine sodium, a long-acting sulfonamide, has been a valuable tool in veterinary medicine for the treatment and prevention of various bacterial infections. However, like all pharmaceuticals, its use is associated with potential toxicological risks that warrant careful consideration. This guide provides a comprehensive toxicological risk assessment of this compound, offering a comparative analysis with other major classes of veterinary antibiotics: fluoroquinolones, macrolides, and tetracyclines. By synthesizing available experimental data and outlining standardized testing protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions regarding the safe and effective use of these important therapeutic agents.
Comparative Toxicological Profiles
The toxicological evaluation of a veterinary antibiotic encompasses a wide range of endpoints, from acute lethality to long-term chronic effects. This section provides a comparative overview of the known toxicological profiles of this compound and its comparator antibiotic classes.
This compound (and other Sulfonamides)
Sulfonamides, as a class, are known for a range of toxicological effects. A key concern is their potential for hypersensitivity reactions, which can manifest as skin rashes and, in severe cases, Stevens-Johnson syndrome or toxic epidermal necrolysis.[1][2] Another significant target for sulfonamide toxicity is the thyroid gland. Sulfonamides can interfere with thyroid hormone synthesis, leading to hypothyroidism and, in chronic rodent studies with the related compound sulfamethazine, an increased incidence of thyroid follicular cell tumors.[3][4] The mechanism for this is believed to involve the inhibition of thyroid peroxidase, a key enzyme in thyroid hormone production.[5][6]
Fluoroquinolones
Fluoroquinolones are a class of broad-spectrum antibiotics that are generally well-tolerated but have been associated with some serious and potentially irreversible adverse effects.[7] A notable concern is their potential for neurotoxicity, which can range from mild insomnia and agitation to seizures and psychosis.[8][9] The proposed mechanism involves the inhibition of gamma-aminobutyric acid (GABA) receptors and activation of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[9][10][11] Tendinopathy, including tendon rupture, is another well-documented adverse effect.[7]
Macrolides
The primary toxicological concern with macrolide antibiotics is cardiotoxicity, specifically the prolongation of the QT interval, which can lead to potentially fatal cardiac arrhythmias like torsades de pointes.[12][13] This effect is attributed to the blockade of the human ether-à-go-go-related gene (hERG) potassium channel in cardiac myocytes.[12][13] Gastrointestinal disturbances are also common adverse effects of macrolides.
Tetracyclines
Tetracyclines are associated with several toxicological effects, most notably hepatotoxicity, especially at high doses or in patients with pre-existing liver impairment.[14] The mechanism is thought to involve the impairment of mitochondrial function.[14][15][16][17] Tetracyclines can also cause discoloration of teeth and bones, particularly in developing animals and humans, and are therefore generally avoided during pregnancy and in young animals. Phototoxicity is another potential adverse effect.
Quantitative Toxicity Data
The following tables summarize available quantitative toxicity data for this compound and representative compounds from the comparator antibiotic classes. It is important to note that direct comparisons of these values should be made with caution due to variations in experimental conditions and animal species.
Table 1: Acute Oral Toxicity Data
| Antibiotic | Animal Model | LD50 (mg/kg) | Reference |
| This compound | Rat | 1000 | |
| Ciprofloxacin (Fluoroquinolone) | Mouse | >5000 | |
| Azithromycin (Macrolide) | Mouse | >3000 | |
| Tetracycline hydrochloride | Rat | >5000 |
Table 2: Sub-chronic and Chronic Toxicity Data (No-Observed-Adverse-Effect Level - NOAEL)
| Antibiotic | Animal Model | Study Duration | NOAEL (mg/kg/day) | Key Toxicological Endpoints | Reference |
| Sulfamethazine* | Rat | 2-generation | 312.1 | Parental systemic toxicity (decreased body weight, urinary tract pathology) | |
| Ciprofloxacin (Fluoroquinolone) | Rat | 6 months | 50 | Arthropathy, gastrointestinal effects | |
| Azithromycin (Macrolide) | Rat | 6 months | 100 | Liver effects | |
| Doxycycline (Tetracycline) | Rat | 2 years | 20 | Decreased body weight, liver and kidney effects |
*Data for sulfamethazine is used as a proxy for this compound due to the lack of specific publicly available data.
Table 3: Reproductive and Developmental Toxicity Data (No-Observed-Adverse-Effect Level - NOAEL)
| Antibiotic | Animal Model | Study Type | NOAEL (mg/kg/day) | Key Toxicological Endpoints | Reference |
| Sulfamethazine* | Rat | 2-generation | 1312.8 (offspring) | Decreased body weight gain in post-weaning rats | |
| Ciprofloxacin (Fluoroquinolone) | Rat | Developmental | 50 | Maternal toxicity, skeletal variations in fetuses | |
| Azithromycin (Macrolide) | Rat | Developmental | 100 | No treatment-related effects | |
| Tetracycline hydrochloride | Rat | Developmental | >2000 | Maternal toxicity, decreased fetal body weight |
*Data for sulfamethazine is used as a proxy for this compound due to the lack of specific publicly available data.
Mechanistic Pathways of Toxicity
Understanding the molecular mechanisms underlying the toxicity of these antibiotics is crucial for risk assessment and the development of safer alternatives.
Sulfonamide-Induced Thyroid Toxicity
Sulfonamides are known to cause thyroid toxicity by inhibiting the enzyme thyroid peroxidase (TPO). TPO is essential for the synthesis of thyroid hormones. By inhibiting TPO, sulfonamides reduce the production of thyroxine (T4) and triiodothyronine (T3), leading to an increase in thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation by TSH can lead to thyroid hyperplasia and, in rodents, tumor formation.
Caption: Sulfonamide Inhibition of Thyroid Hormone Synthesis.
Fluoroquinolone-Induced Neurotoxicity
The neurotoxic effects of fluoroquinolones are primarily mediated through their interaction with neurotransmitter receptors in the central nervous system. They act as antagonists at the GABA-A receptor, inhibiting the binding of the inhibitory neurotransmitter GABA. This leads to a reduction in neuronal inhibition and a state of hyperexcitability. Concurrently, some fluoroquinolones may act as agonists at the NMDA receptor, further promoting neuronal excitation and potentially leading to excitotoxicity.
Caption: Fluoroquinolone-Induced Neurotoxicity Pathway.
Macrolide-Induced Cardiotoxicity
The cardiotoxicity of macrolides is primarily due to their ability to block the hERG (human ether-à-go-go-related gene) potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. By inhibiting the outward flow of potassium ions, macrolides prolong the QT interval, increasing the risk of early afterdepolarizations and life-threatening arrhythmias.
Caption: Macrolide-Induced hERG Channel Blockade.
Tetracycline-Induced Mitochondrial Toxicity
Tetracyclines can exert toxic effects by targeting mitochondria, the powerhouses of the cell. Due to the evolutionary similarity between mitochondria and bacteria, tetracyclines can inhibit mitochondrial protein synthesis by binding to the mitochondrial ribosome. This disrupts the production of essential proteins for the electron transport chain, leading to impaired cellular respiration, oxidative stress, and ultimately, cell damage or death, particularly in metabolically active tissues like the liver.
Caption: Tetracycline-Induced Mitochondrial Dysfunction.
Experimental Protocols for Toxicological Assessment
A thorough toxicological risk assessment relies on a battery of standardized in vivo and in vitro tests. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).
Acute Oral Toxicity (Following OECD Guideline 420: Fixed Dose Procedure)
-
Objective: To determine the acute oral toxicity of a substance.
-
Animal Model: Typically rats, one sex (usually females).
-
Procedure:
-
A single dose of the test substance is administered by oral gavage to a group of animals.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
The animals are observed for signs of toxicity and mortality for at least 14 days.
-
If no mortality is observed, the test is repeated at a higher dose level. If mortality occurs, the test is repeated at a lower dose level.
-
The outcome is the identification of a dose that causes evident toxicity but no mortality, or a dose that causes mortality.
-
Sub-chronic Oral Toxicity (Following OECD Guideline 408: 90-Day Study)
-
Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period.
-
Animal Model: Typically rats.
-
Procedure:
-
The test substance is administered daily in graduated doses to several groups of animals (at least 3 dose levels and a control group) for 90 days.
-
Animals are observed daily for signs of toxicity.
-
Body weight and food/water consumption are recorded weekly.
-
Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
At termination, all animals undergo a full necropsy, and organs are weighed and examined histopathologically.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Objective: To detect gene mutations induced by the test substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
The bacteria are then plated on a minimal agar medium lacking the essential amino acid.
-
Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the amino acid will grow and form colonies.
-
A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[8][13]
-
In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487)
-
Objective: To detect damage to chromosomes or the mitotic apparatus.
-
Test System: Mammalian cell cultures (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells).
-
Procedure:
-
Cell cultures are exposed to the test substance at various concentrations, with and without metabolic activation.
-
After treatment, the cells are allowed to divide.
-
The cells are then harvested and stained to visualize micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
A substance is considered genotoxic if it causes a significant increase in the frequency of micronucleated cells.
-
Reproductive and Developmental Toxicity (Following OECD Guideline 414: Prenatal Developmental Toxicity Study)
-
Objective: To assess the potential of a substance to cause adverse effects on the pregnant female and the developing embryo and fetus.[5]
-
Animal Model: Typically rats or rabbits.
-
Procedure:
-
The test substance is administered to pregnant females during the period of major organogenesis.
-
Maternal observations include clinical signs, body weight, and food consumption.
-
Near the end of gestation, the females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
-
Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
-
The developmental NOAEL is determined.
-
Conclusion
The toxicological risk assessment of this compound, when compared to other major classes of veterinary antibiotics, reveals a distinct profile of potential hazards. While this compound's primary concerns are hypersensitivity reactions and thyroid toxicity, fluoroquinolones are associated with neurotoxicity and tendinopathy, macrolides with cardiotoxicity, and tetracyclines with hepatotoxicity and developmental effects on bones and teeth.
This comparative guide underscores the importance of a comprehensive and multi-faceted approach to toxicological evaluation. The selection of an appropriate veterinary antibiotic should not only be based on its efficacy against a particular pathogen but also on a thorough understanding of its potential toxicological risks to the target animal, the consumer of animal products, and the environment. The experimental protocols outlined herein, based on internationally harmonized guidelines, provide a robust framework for generating the necessary data to support such risk assessments. As our understanding of the molecular mechanisms of toxicity continues to evolve, so too will our ability to develop safer and more effective veterinary medicines.
References
-
Mechanism of levofloxacin‐induced neurotoxicity. Levofloxacin acts by... - ResearchGate. (URL: [Link])
-
Inhibition of peroxidase-catalyzed reactions by arylamines: mechanism for the anti-thyroid action of sulfamethazine - PubMed. (URL: [Link])
-
Blockade of human cardiac potassium channel human ether-a-go-go-related gene (HERG) by macrolide antibiotics - PubMed. (URL: [Link])
-
Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC - PubMed Central. (URL: [Link])
-
Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC. (URL: [Link])
-
subchronic toxicity studies: Topics by Science.gov. (URL: [Link])
-
Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC - NIH. (URL: [Link])
-
Blockade of human potassium channel Human Ether-a-go-go-Related Gene (HERG) by macrolide antibiotics | Request PDF - ResearchGate. (URL: [Link])
-
An FDA Review of Sulfamethazine Toxicity - ResearchGate. (URL: [Link])
-
Fluoroquinolone Induced Neurotoxicity: A Review - Journal of Advanced Pharmacy Education and Research. (URL: [Link])
-
Tetracycline antibiotics impair T cell function by targeting mitochondria | Karolinska Institutet. (URL: [Link])
-
The toxicity of sulfamethazine to Daphnia magna and its additivity to other veterinary sulfonamides and trimethoprim | Request PDF - ResearchGate. (URL: [Link])
-
Fluoroquinolone Sensitization - The Alliance for Benzodiazepine Best Practices. (URL: [Link])
-
CIPROFLOXACIN-INDUCED NEUROTOXICITY — A RARE PRESENTATION - PMC - NIH. (URL: [Link])
-
Tetracycline Antibiotics Impair Mitochondrial Function and Its Experimental Use Confounds Research - ResearchGate. (URL: [Link])
-
Tetracycline-induced mitohormesis mediates disease tolerance against influenza - PMC. (URL: [Link])
-
Toxicological Summary for: Sulfamethazine - Minnesota Department of Health. (URL: [Link])
-
An FDA review of sulfamethazine toxicity - PubMed. (URL: [Link])
-
Comparative toxicological, chemotherapeutic and pharmacokinetic studies with sulphormethoxine and other sulphonamides in animals and man - PubMed. (URL: [Link])
-
Sulfametoxydiazine - Wikipedia. (URL: [Link])
-
How are New Medicines Evaluated for Developmental Toxicity? - Society for Birth Defects Research and Prevention. (URL: [Link])
-
[Reproductive and Developmental Toxicity Study of Sodium N-[2-[4-(2,2-dimethylpropionyloxy) Phenylsulfonylamino] Benzoyl] Aminoacetate Tetrahydrate (ONO-5046.Na) (2). Study for Effects on Pre- And Postnatal Development in Rats, Including Maternal Function] - PubMed. (URL: [Link])
-
sulfametoxydiazine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
-
Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. (URL: [Link])
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])
-
Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern - Scialli Consulting. (URL: [Link])
-
This compound | CAS#:18179-67-4 | Chemsrc. (URL: [Link])
-
This compound | C11H11N4NaO3S | CID 14818686 - PubChem - NIH. (URL: [Link])
-
Comparative analysis diagram of sulfamethazine and sulfamethoxydiazine. - ResearchGate. (URL: [Link])
-
[Reproductive and developmental toxicity study of sodium N-[2-[4-(2,2-dimethylpropionyloxy) phenylsulfonylamino] benzoyl] aminoacetate tetrahydrate (ONO-5046.Na (1). Fertility study in rats] - PubMed. (URL: [Link])
-
(PDF) Inhibition of peroxidase-catalyzed iodination by thioamides: Experimental and theoretical study of the antithyroid activity of thioamides - ResearchGate. (URL: [Link])
-
Thyroid peroxidase - Wikipedia. (URL: [Link])
-
Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC. (URL: [Link])
-
hERG channel inhibition & cardiotoxicity - YouTube. (URL: [Link])
-
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. (URL: [Link])
-
Determining NOEL/NOAEL in Repeated-dose Toxicity Studies, When the Low Dose Group Shows Significant Difference in Quantitative Data - KoreaMed Synapse. (URL: [Link])
-
Thyroid peroxidase activity is inhibited by amino acids - PubMed. (URL: [Link])
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])
-
Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity - PMC - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. An FDA review of sulfamethazine toxicity [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of peroxidase-catalyzed reactions by arylamines: mechanism for the anti-thyroid action of sulfamethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. CIPROFLOXACIN-INDUCED NEUROTOXICITY — A RARE PRESENTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of human cardiac potassium channel human ether-a-go-go-related gene (HERG) by macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetracycline antibiotics impair T cell function by targeting mitochondria | Karolinska Institutet [news.ki.se]
- 15. researchgate.net [researchgate.net]
- 16. This compound | CAS#:18179-67-4 | Chemsrc [chemsrc.com]
- 17. scialliconsulting.com [scialliconsulting.com]
Safety Operating Guide
Personal protective equipment for handling Sulfamethoxydiazine sodium
An Essential Guide to Personal Protective Equipment for Handling Sulfamethoxydiazine Sodium
As researchers and scientists, our primary commitment is to the integrity of our work. This commitment extends beyond experimental design and data analysis to encompass the safety and well-being of ourselves and our colleagues. Handling chemical compounds like this compound, a sulfonamide antibiotic, requires a diligent and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment of this compound
Before handling any chemical, understanding its specific hazards is paramount. This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] Prolonged or repeated exposure can also lead to skin irritation.[3] While specific occupational exposure limits have not been established for this compound, its classification necessitates a cautious approach.[4][5]
Table 1: Hazard Summary for this compound
| Hazard Type | GHS Classification | Description | Precautionary Statement |
|---|---|---|---|
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[4][5][6] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Inhalation | Not Classified | May cause respiratory tract irritation. Avoid dust formation.[4] | P261: Avoid breathing dust.[4] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is crucial, but it is the last line of defense.[7] A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk. Where possible, eliminating the hazard or substituting it with a less hazardous alternative is the most effective approach. Engineering controls, such as using a chemical fume hood or a ventilated cabinet, are the next best measure to isolate the hazard from the worker.[8][9] Administrative controls, like standard operating procedures (SOPs) and training, further reduce risk. PPE is used to protect the individual when these higher-level controls cannot eliminate the risk entirely.
Caption: The Hierarchy of Controls model, prioritizing risk mitigation strategies from most to least effective.
Core Personal Protective Equipment (PPE) Protocol
When handling this compound, particularly in its powdered form, a specific combination of PPE is required to prevent exposure through ingestion, inhalation, and skin or eye contact.
Hand Protection: Chemical-Resistant Gloves
The primary risk of dermal exposure comes from direct handling of the solid compound or its solutions.
-
Why: Gloves provide a critical barrier against skin irritation.[1][2]
-
What to Use: Wear chemical-resistant, powder-free gloves. Nitrile gloves are a common and effective choice for incidental contact.[10] For prolonged handling or in the event of a spill, consider thicker gloves and always consult the manufacturer's chemical resistance guide.
-
Best Practice: Double-gloving is recommended when handling potent pharmaceutical compounds.[11] The inner glove is worn under the cuff of the lab coat, and the outer glove is worn over the cuff. This provides an extra layer of protection and allows for the safe removal of the contaminated outer glove without exposing the skin.[11] Change gloves immediately if they become contaminated, torn, or punctured.[11]
Body Protection: Laboratory Coat or Gown
Protecting the skin and personal clothing from contamination is essential.
-
Why: A lab coat or gown prevents contact with spills and aerosols, minimizing the risk of taking contaminants outside the laboratory.
-
What to Use: A standard laboratory coat should be worn and kept fastened.[10] For procedures with a higher risk of splashing or dust generation, a disposable gown made of a low-permeability fabric is recommended.[11]
-
Best Practice: Ensure cuffs are tight-fitting (elastic or knit) to create a seal with the outer glove.[11] Do not wear lab coats outside of the designated work area to prevent cross-contamination.
Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
What to Use: Wear safety goggles that provide a complete seal around the eyes, compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[5] In situations with a significant risk of splashing, a face shield should be worn in addition to safety goggles for full facial protection.[7][10]
-
Best Practice: Eyeglasses with side shields are not a substitute for safety goggles as they do not provide an adequate seal.[7]
Respiratory Protection
While not always required, respiratory protection is necessary when engineering controls are insufficient to control airborne dust.
-
Why: Inhalation of airborne powder can cause respiratory tract irritation.[4]
-
When to Use: If handling large quantities of the powder outside of a ventilated cabinet or if a spill generates significant dust, respiratory protection is necessary.
-
What to Use: A NIOSH-approved N95 or N100 particulate respirator is sufficient for protection against airborne dust.[7] Surgical masks offer little to no protection from chemical dusts and should not be used.[7]
-
Best Practice: All personnel required to wear a respirator must be properly fit-tested and trained in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).
Operational and Disposal Plans
A systematic approach to donning, doffing, and disposal is critical to the effectiveness of any PPE program.
Protocol: Donning (Putting On) PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Inner Gloves: Don the first pair of gloves, tucking the cuffs under the sleeves of the gown.
-
Respiratory Protection (if needed): Put on and perform a seal check for the respirator.
-
Eye/Face Protection: Put on safety goggles and a face shield (if needed).
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.
Protocol: Doffing (Removing) PPE
The goal of this sequence is to remove the most contaminated items first, preventing the re-contamination of clean areas.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off from cuff to fingertip, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Coat: Unfasten the gown. Roll it down from the shoulders, turning it inside out as it is removed. Avoid shaking the garment. Dispose of it in the designated waste container.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back to the front. Place them in a designated area for decontamination.
-
Respiratory Protection (if used): Remove the respirator from the back, avoiding touching the front. Dispose of it or place it in a designated area for cleaning and reuse, according to manufacturer instructions.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[4][11]
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
PPE Disposal: All disposable items, including gloves, gowns, and respirator cartridges, must be placed in a clearly labeled, sealed hazardous waste container (e.g., a yellow waste container for chemical waste).[9]
-
Chemical Disposal: Unused or residual this compound must be disposed of in accordance with all applicable federal, state, and local regulations.[12] Do not pour chemical waste down the drain.[13] The recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[4] They should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste, before the container can be considered for regular disposal or recycling.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of the laboratory environment. This commitment to rigorous safety practices is the foundation of trustworthy and excellent science.
References
- Personal protective equipment for handling N-Phenylmethanesulfonamide - Benchchem. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9h7u1ebGSI6YxXkFyUyISHwOptMJvMIA5JK-cNtTYs4CATuhEEaXuWAXN_FcSrwg1yqNc2sxSmQTpR3uCqf3uOmLTN8ABJAA_wPBnfrvWQbiEf6dAoWaXSZivVlLyNVB0_hTg0j8fgmIIUZjasIu6KUrdzMGMgRBj5KG5N-hm2bnZTMyU2LSy_KwMCj_Ly85djcE-pwwKJzill6siDf7HP6g=]
- Sulfamethazine Sodium Salt - Discovery Fine Chemicals. Discovery Fine Chemicals Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmIsFFzyPC5mxl1VIwaLIu69WSIZ5oe9r-dBkiTXO6PBoGq-6iXK-SloV5GnCBMSctGf02umzleF3Uv4NGftk2l_tpJZkcITz9ZFhrBlT37kNJD8_Wbkuf6D63gAxggKCWXGt0xnQZr7YUGiP5cd4r06IAQ4nBCstVB5BTTU97Bd-FiqH2DshfVQT9xjwC4i7PVA==]
- SMZ-MED 454 (Sulfamethazine Sodium Powder) Safety Data Sheet. (2015-10-23). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuc3HrkEfbFVAyzesQEjsnFTDCkZnD8VMMatgL8PM-IIxSoDJuoqzbkn_deXAB67Zdqtz1iG8z0GtcVnnR13a7aFgDZJ_uJ96mHa8r9PMVNWB6vvI4gv08MzyiIPY52A8wJu9Fc4MZApWPPgK2gZ1ZHEMqtdD7YFssxW3ElBB4aLU=]
- Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/hazardous-drugs]
- Handling & Processing of Potent Compounds: A Holistic Approach. IPS - Integrated Project Services, LLC. [URL: https://ipsdb.com/wp-content/uploads/2018/06/Handling-Processing-of-Potent-Compounds.pdf]
- SAFETY DATA SHEET - Sulfamethazine Sodium Salt. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/p/S0583]
- Safety Data Sheet - Sulfamethazine Sodium Salt. (2019-07-25). MP Biomedicals. [URL: https://www.mpbio.com/us/sulfamethazine-sodium-salt-pharmaceutical-grade-usp-bp]
- SAFETY DATA SHEET - Sulfamethazine sodium salt. (2018-09-12). Fisher Scientific. [URL: https://www.fishersci.com/sds/97888]
- eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/etools/hospitals/pharmacy/hazardous-drugs]
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/hazardous-drugs/controlling-exposure]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). American Society of Health-System Pharmacists (ASHP). [URL: https://www.ashp.org/-/media/assets/policy-guidelines/docs/guidelines/handling-hazardous-drugs.ashx]
- SAFETY DATA SHEET - Sulfadiazine. Fisher Scientific. [URL: https://www.fishersci.com/sds/97888]
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [URL: https://www.ashp.org/-/media/assets/policy-guidelines/docs/guidelines/handling-hazardous-drugs.ashx]
- Sulfadiazine sodium salt - Safety Data Sheet. Santa Cruz Biotechnology.
- USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. (2019-12-04). VelocityEHS. [URL: https://www.ehs.com/blog/usp-800-osha-hazcom-understanding-your-requirements-for-handling-hazardous-drugs-in-the-healthcare-industry/]
- Safe Handling of Hazardous Drugs. (2014-05-21). Centers for Disease Control and Prevention (CDC) Blogs. [URL: https://blogs.cdc.gov/niosh-science-blog/2014/05/21/hazardous-drugs/]
- SAFETY DATA SHEET - Sulfadiazine sodium. (2025-08-26). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/s6387]
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/topics/hazdrug/managing.html]
- NIOSH Table 1, 2 & 3 - Hazardous Drugs. (2019-03-11). University of South Carolina Environmental Health & Safety. [URL: https://sc.edu/about/offices_and_divisions/environmental_health_and_safety/documents/niosh_table_1_2_3.pdf]
- NIOSH ALERT: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/docs/2004-165/pdfs/2004-165.pdf]
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/etools/hospitals/pharmacy/ppe]
- Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). SAMS Solutions. [URL: https://www.sams-solutions.com/blog/protective-gear-for-chemical-handling/]
- Sulfadiazine sodium - Safety Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.com/datasheet/hy-b0273a-sulfadiazine-sodium.html]
- USP 800 & Hazardous Drug Disposal. (2025-05-20). Stericycle. [URL: https://www.stericycle.com/en-us/resource-center/compliance-articles-and-white-papers/usp-800-and-hazardous-drug-disposal]
- OVERVIEW OF EIGHT MEDICINE DISPOSAL PRODUCTS. (2017-04-21). San Francisco Department of the Environment. [URL: https://sfenvironment.org/sites/default/files/fliers/files/sfe_ph_overview_of_eight_medicine_disposal_products_2017.pdf]
- The NIH Drain Discharge Guide. National Institutes of Health (NIH). [URL: https://nems.nih.gov/environmental-programs/Documents/NIH%20Drain%20Disposal%20Guide%20508.pdf]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bimedaus.com [bimedaus.com]
- 4. discofinechem.com [discofinechem.com]
- 5. fishersci.com [fishersci.com]
- 6. mpbio.com [mpbio.com]
- 7. pppmag.com [pppmag.com]
- 8. Safe Handling of Hazardous Drugs | Blogs | CDC [blogs.cdc.gov]
- 9. safety.rochester.edu [safety.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 13. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
